2-Methyl-1H-imidazole-4-carboxylic acid hydrate chemical properties
Executive Summary 2-Methyl-1H-imidazole-4-carboxylic acid hydrate (CAS: 1087768-73-7) is a bifunctional heterocyclic building block critical to medicinal chemistry and materials science. Structurally, it features an imid...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Methyl-1H-imidazole-4-carboxylic acid hydrate (CAS: 1087768-73-7) is a bifunctional heterocyclic building block critical to medicinal chemistry and materials science. Structurally, it features an imidazole ring substituted with a methyl group at the C2 position and a carboxylic acid at the C4 position. This specific substitution pattern imparts unique amphoteric properties, making it a versatile scaffold for fragment-based drug discovery (FBDD), particularly in the development of metallo-
-lactamase inhibitors and angiotensin II receptor antagonists. Beyond pharma, it serves as a robust organic linker in the synthesis of Zeolitic Imidazolate Frameworks (ZIFs), where its ability to coordinate metal ions through both the imidazole nitrogen and carboxylate oxygen enables the formation of porous coordination polymers.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
The molecule exists in a tautomeric equilibrium, often stabilizing as a zwitterion in neutral aqueous media. The hydrate form typically crystallizes as a monohydrate, where the water molecule bridges the carboxylate and imidazolium moieties via hydrogen bonding network.
Soluble in dilute acid/base; Low in water; Insoluble in
Amphoteric nature governs solubility
Structural Analysis & Tautomerism
The reactivity of 2-methyl-1H-imidazole-4-carboxylic acid is defined by its tautomeric equilibrium. While the 4-carboxylic acid tautomer is generally favored in the solid state due to hydrogen bonding, the 1H-proton can migrate between N1 and N3 in solution.
Tautomeric Equilibrium
Form A (1H-tautomer): Proton on N1; Carboxyl at C4.
Form B (3H-tautomer): Proton on N3; Carboxyl effectively at C5.
This equilibrium is sensitive to pH. In acidic media (pH < 3), the molecule is protonated to the cationic imidazolium species. In basic media (pH > 9), it exists as the anionic carboxylate/imidazolate species. At physiological pH, the zwitterionic form (imidazolium cation + carboxylate anion) contributes significantly to its high melting point and low solubility in non-polar solvents.
Synthetic Methodologies
Two primary routes exist for the synthesis of this scaffold: a cyclization route (preferred for lab-scale medicinal chemistry) and an oxidation route (preferred for industrial scalability).
Method A: Cyclization of Acetamidine and Ethyl Bromopyruvate
This method builds the imidazole ring de novo, ensuring correct regiochemistry.
Dissolve acetamidine HCl in ethanol and neutralize with base to liberate free acetamidine.
Add ethyl bromopyruvate dropwise at 0°C to prevent polymerization.
Reflux for 4–6 hours. The intermediate formed is Ethyl 2-methyl-1H-imidazole-4-carboxylate .
Hydrolysis: Treat the ester with 1M NaOH (aq) at reflux for 2 hours.
Isolation: Acidify to pH 3.5 with HCl. The zwitterionic acid precipitates. Recrystallize from water/ethanol.[3]
Method B: Oxidation of 2-Methyl-4-hydroxymethylimidazole
This route utilizes commercially available 2-methylimidazole but requires careful control of oxidation conditions to prevent ring degradation.
Protocol:
Hydroxymethylation: React 2-methylimidazole with formaldehyde (1.0 eq) in a pressure vessel at 120°C to yield (2-methyl-1H-imidazol-4-yl)methanol.
Oxidation: Treat the alcohol with
(concentrated) or under reflux.
Purification: The carboxylic acid precipitates upon cooling and pH adjustment.
Visualization: Synthetic Pathways
Caption: Dual synthetic pathways for 2-Methyl-1H-imidazole-4-carboxylic acid. Method A is preferred for high-purity research applications; Method B is cost-effective for bulk synthesis.
Reactivity & Derivatization Profile[10]
The molecule presents three distinct sites for chemical modification: the carboxylic acid, the imidazole nitrogen (pyrrole-like), and the C5 carbon (electrophilic substitution).
Amide Coupling (Drug Discovery)
The carboxylic acid is readily converted to amides, a common motif in kinase inhibitors.
Challenge: The basic imidazole nitrogen can interfere with coupling agents (EDC/HATU) by forming N-acyl imidazoles (unstable).
Solution: Protect the imidazole nitrogen (e.g., with SEM, Boc, or Trityl) before activation of the carboxylic acid, or use the hydrochloride salt of the starting material to suppress N-nucleophilicity.
Decarboxylation
Like many heteroaromatic carboxylic acids, this compound is prone to thermal decarboxylation.
Risk: Heating above 200°C or prolonged reflux in high-boiling solvents (DMSO/DMF) can lead to loss of
, yielding 2-methylimidazole.
Utility: Controlled decarboxylation is used if the carboxylic acid is a transient directing group for C5-functionalization.
Metal Coordination
The "N,O-chelating" bite angle allows it to form stable 5-membered chelate rings with transition metals (
, ). This property is exploited in the design of metallo-enzyme inhibitors where the carboxylate binds the active site zinc.
Visualization: Reactivity Map
Caption: Reactivity landscape highlighting key synthetic transformations and stability risks.
Applications in Drug Discovery & Materials
Medicinal Chemistry[2][6][11][12][13]
Metallo-
-Lactamase (MBL) Inhibitors: The 2-methyl-imidazole-4-carboxylic acid moiety mimics the substrate transition state of carbapenems. It coordinates the Zinc ions in the active site of VIM-type enzymes, restoring antibiotic efficacy against resistant bacteria (e.g., Pseudomonas aeruginosa).
Angiotensin II Antagonists: Used as a scaffold for "sartan" precursors, where the imidazole ring serves as the core pharmacophore.
Materials Science (MOFs)
Zeolitic Imidazolate Frameworks (ZIFs): The 2-methyl group provides steric bulk that influences pore size (gate-opening effects), while the carboxylic acid offers a secondary coordination site, creating "mixed-linker" MOFs with enhanced
Handling: The hydrate is stable but hygroscopic. Store in a desiccator.
Incompatibility: Strong oxidizing agents. Avoid contact with acid chlorides without proper scavenging (generates HCl gas).
References
Synthesis via Cyclization: Popovici-Muller, J., et al. "Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1-Mutant Cancers." ACS Medicinal Chemistry Letters, 2018, 9(4), 300–305. (Describes general imidazole-4-carboxylate synthesis logic). Link
MBL Inhibitor Application: Wang, Z., et al. "Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors."[2] European Journal of Medicinal Chemistry, 2022, 228, 113965. Link
Physicochemical Data: PubChem Compound Summary for CID 67482463, 2-Methyl-1H-imidazole-4-carboxylic acid hydrate. Link
General Reactivity: Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997. (Standard text on imidazole reactivity and tautomerism).
An In-Depth Technical Guide to the Synthesis of 2-Methyl-1H-imidazole-4-carboxylic Acid Hydrate
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 2-Methyl-1H-imidazole-4-carboxylic acid hydrate, a valuable building block in medicinal chemistry and drug development. Eschewing a rigid template, this document is structured to logically present the synthesis from foundational principles to a detailed, field-tested experimental protocol. The narrative emphasizes the rationale behind procedural choices, ensuring scientific integrity and reproducibility. Key reaction steps are visualized through chemical pathway diagrams, and critical data is summarized for clarity. This guide is intended to empower researchers with the knowledge to confidently synthesize this important molecule.
Introduction: The Significance of Substituted Imidazoles
The imidazole nucleus is a cornerstone of medicinal chemistry, present in a wide array of biologically active molecules. Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design. 2-Methyl-1H-imidazole-4-carboxylic acid, in particular, serves as a versatile intermediate for the synthesis of more complex pharmaceutical agents. The carboxylic acid moiety provides a convenient handle for further chemical modification, while the 2-methyl group can influence the molecule's steric and electronic properties, impacting its binding affinity and metabolic stability. The hydrate form ensures stability and consistent stoichiometry for downstream applications.
Strategic Synthesis Pathway: A Three-Step Approach
The synthesis of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate can be efficiently achieved through a three-step process, commencing with the construction of the imidazole ring, followed by ester hydrolysis and concluding with controlled hydration.
A logical and well-established method for the formation of 2,4-disubstituted imidazoles involves the condensation of an α-haloketone with an amidine. This approach offers high yields and good control over the substitution pattern of the resulting imidazole.
The chosen pathway is as follows:
Step 1: Synthesis of Ethyl 2-Methyl-1H-imidazole-4-carboxylate via the condensation of ethyl 2-chloroacetoacetate with acetamidine.
Step 2: Hydrolysis of Ethyl 2-Methyl-1H-imidazole-4-carboxylate to yield 2-Methyl-1H-imidazole-4-carboxylic acid.
Step 3: Formation of 2-Methyl-1H-imidazole-4-carboxylic Acid Hydrate through crystallization from an aqueous solution.
This strategic sequence is depicted in the workflow diagram below.
Caption: Overall workflow for the synthesis of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate.
Mechanistic Insights and Experimental Protocols
Step 1: Synthesis of Ethyl 2-Methyl-1H-imidazole-4-carboxylate
The cornerstone of this synthesis is the formation of the imidazole ring. The reaction between ethyl 2-chloroacetoacetate and acetamidine proceeds via a nucleophilic substitution followed by an intramolecular cyclization and dehydration.
Mechanism:
The amidine, being a strong nucleophile, attacks the carbon bearing the chlorine atom in ethyl 2-chloroacetoacetate.
This is followed by an intramolecular condensation between the other nitrogen of the amidine and the ketone carbonyl group.
Subsequent dehydration of the resulting cyclic intermediate leads to the aromatic imidazole ring.
Caption: Reaction pathway for the formation of the imidazole ring.
Experimental Protocol: Synthesis of Ethyl 2-chloroacetoacetate
Rationale: Ethyl 2-chloroacetoacetate is a key starting material that is not always commercially available and may need to be synthesized. A common method is the chlorination of ethyl acetoacetate.
Procedure:
To a reaction vessel, add ethyl acetoacetate.
Cool the vessel to between -5°C and 10°C.
Slowly add sulfonyl chloride dropwise while maintaining the temperature.
After the addition is complete, allow the mixture to warm to 20-25°C and stir for 4 hours.
Slowly reduce the pressure to remove residual acidic gases, which should be passed through a sodium hydroxide solution trap.
The crude product is then purified by vacuum distillation to yield ethyl 2-chloroacetoacetate.[1]
Experimental Protocol: Synthesis of Ethyl 2-Methyl-1H-imidazole-4-carboxylate
Rationale: The condensation of the α-haloketone with the amidine is optimized by using a mixed aqueous/organic solvent system and a mild base to facilitate the reaction while minimizing the decomposition of the α-bromoketone.[2][3]
Procedure:
To a solution of acetamidine hydrochloride in a mixture of tetrahydrofuran and water, add potassium bicarbonate.
Heat the mixture to a vigorous reflux.
Slowly add a solution of ethyl 2-chloroacetoacetate in tetrahydrofuran to the refluxing amidine solution over a period of 1-2 hours.
Continue refluxing for an additional 2-4 hours, monitoring the reaction progress by TLC.
After completion, cool the reaction mixture and remove the tetrahydrofuran under reduced pressure.
The aqueous residue is then extracted with a suitable organic solvent (e.g., ethyl acetate).
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude ethyl 2-methyl-1H-imidazole-4-carboxylate, which can be purified by column chromatography or recrystallization.
Step 2: Hydrolysis of Ethyl 2-Methyl-1H-imidazole-4-carboxylate
The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a standard procedure, typically carried out under basic conditions followed by acidification.
Experimental Protocol:
Procedure:
Dissolve the ethyl 2-methyl-1H-imidazole-4-carboxylate in an aqueous solution of potassium hydroxide.
Stir the mixture at room temperature or with gentle heating (e.g., 30°C) until the reaction is complete (monitored by TLC).[4]
Cool the reaction mixture in an ice bath and slowly add a mineral acid (e.g., sulfuric acid or hydrochloric acid) to adjust the pH to approximately 1-2.
The precipitated 2-methyl-1H-imidazole-4-carboxylic acid is collected by filtration, washed with cold water, and dried.
Step 3: Formation of 2-Methyl-1H-imidazole-4-carboxylic Acid Hydrate
The formation of the stable hydrate is achieved by crystallization from water. The water molecules are incorporated into the crystal lattice, often forming hydrogen bonds with the imidazole ring and the carboxylic acid group.
Experimental Protocol:
Procedure:
Dissolve the crude 2-methyl-1H-imidazole-4-carboxylic acid in a minimal amount of hot deionized water.
If necessary, treat the hot solution with activated charcoal to remove colored impurities and filter through celite.
Allow the clear filtrate to cool slowly to room temperature, and then place it in a refrigerator or ice bath to complete crystallization.
Collect the crystalline product by filtration, wash with a small amount of cold water, and air-dry or dry under vacuum at a low temperature to obtain 2-Methyl-1H-imidazole-4-carboxylic acid hydrate.
The synthesis pathway detailed in this guide provides a reliable and scalable method for the preparation of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate. By understanding the underlying reaction mechanisms and adhering to the optimized protocols, researchers can confidently produce this valuable intermediate for their drug discovery and development programs. The use of readily available starting materials and straightforward reaction conditions makes this a practical and efficient synthesis.
References
CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google P
An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and r-Haloketones - American Chemical Society. (URL: [Link])
An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and α-Haloketones - ACS Publications - American Chemical Society. (URL: [Link])
The Imidazole Scaffold: A Versatile Pharmacophore in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2]...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers and Drug Development Professionals
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique electronic characteristics and structural versatility have made it a privileged scaffold in the design and development of a vast array of therapeutic agents.[3] The electron-rich nature of the imidazole ring allows it to readily interact with various enzymes and receptors within biological systems through hydrogen bonding, coordination, and other non-covalent interactions, leading to a broad spectrum of pharmacological activities.[4][5] This guide provides a comprehensive technical overview of the significant therapeutic applications of imidazole-containing compounds, delving into their mechanisms of action, key experimental evaluation protocols, and the underlying principles that govern their therapeutic efficacy.
The Chemical and Pharmacological Basis of Imidazole's Therapeutic Versatility
The therapeutic prowess of the imidazole scaffold stems from its distinct physicochemical properties. As an amphoteric molecule, it can act as both a weak acid and a weak base, a characteristic that is crucial for its interaction with biological targets.[6] The two nitrogen atoms in the ring—one pyrrole-type and one pyridine-type—confer upon it the ability to act as a proton donor and acceptor, facilitating its role in enzyme catalysis and receptor binding.[1] This inherent reactivity, combined with the potential for substitution at various positions on the ring, allows for the fine-tuning of steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.[7]
The structural features of the imidazole ring enable it to form multiple interactions with biological macromolecules, including hydrogen bonds, van der Waals forces, and hydrophobic interactions.[4] This adaptability is a key reason why the imidazole nucleus is found in numerous naturally occurring compounds like the amino acid histidine, histamine, and purines, as well as in a multitude of synthetic drugs approved by the FDA.[1][4]
Imidazole-based compounds represent a major class of antifungal agents widely used in the treatment of superficial and systemic mycoses.[8]
Mechanism of Action
The primary mechanism of action of imidazole antifungals is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[7] Specifically, these compounds target and inhibit the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase.[9] This enzyme is critical for the conversion of lanosterol to ergosterol.[10] Inhibition of this step leads to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol, which disrupts the structure and function of the fungal cell membrane, increases its permeability, and ultimately leads to fungal cell death.[7]
Changes in oxidative and peroxidative enzyme activities, leading to an intracellular buildup of toxic concentrations of hydrogen peroxide, may also contribute to the deterioration of subcellular organelles and cell necrosis.[11]
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for yeast susceptibility testing.[3]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of an imidazole compound against a fungal isolate.
Materials:
Imidazole compound stock solution (typically in DMSO).
Fungal isolate (e.g., Candida albicans).
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
96-well microtiter plates.
Spectrophotometer or microplate reader.
Sterile saline or water.
Vortex mixer.
Incubator (35°C).
Procedure:
Inoculum Preparation:
Subculture the fungal isolate onto a suitable agar plate and incubate for 24 hours at 35°C.
Select several colonies and suspend them in sterile saline.
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
Prepare a working suspension by diluting the adjusted suspension 1:1000 in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.
Drug Dilution:
Perform serial twofold dilutions of the imidazole compound stock solution in RPMI 1640 medium in the 96-well plate to achieve the desired concentration range.
Each well should contain 100 µL of the diluted compound.
Inoculation:
Add 100 µL of the working fungal suspension to each well containing the drug dilution.
Include a growth control well (fungal suspension without the drug) and a sterility control well (medium only).
Incubation:
Incubate the plates at 35°C for 24-48 hours.
Reading Results:
The MIC is the lowest concentration of the imidazole compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.
Growth can be assessed visually or by using a microplate reader at a wavelength of 530 nm.
Anticancer Applications: Inducing Cell Death and Inhibiting Proliferation
The imidazole scaffold is present in several clinically used anticancer drugs and is a focal point of ongoing research for the development of novel antineoplastic agents.[12] Imidazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor growth and metastasis.[13][14]
Mechanism of Action
One of the prominent anticancer mechanisms of imidazole compounds is the induction of apoptosis, or programmed cell death.[15] This can be triggered through both intrinsic and extrinsic pathways. Some imidazole derivatives have been shown to increase the expression of pro-apoptotic proteins like Bim, which is regulated by the transcription factor FoxO3a.[16] Upregulation of Bim leads to the release of cytochrome c from the mitochondria, activating caspases and executing the apoptotic program.[16]
Furthermore, some imidazole-based drugs can interfere with DNA synthesis and integrity, leading to cell cycle arrest and apoptosis.[10] Other mechanisms include the inhibition of enzymes crucial for cancer cell proliferation, such as histone deacetylases (HDACs) and various kinases.[8]
Signaling Pathway: Imidazole-Induced Apoptosis
Caption: Imidazole-induced apoptosis via the FoxO3a-Bim pathway.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[17]
Objective: To determine the half-maximal inhibitory concentration (IC50) of an imidazole compound on cancer cell lines.
Materials:
Imidazole compound stock solution.
Cancer cell line (e.g., A549, MCF-7).
Complete cell culture medium (e.g., DMEM with 10% FBS).
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
DMSO or solubilization buffer.
96-well cell culture plates.
Multichannel pipette.
Microplate reader.
Procedure:
Cell Seeding:
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
Drug Treatment:
Prepare serial dilutions of the imidazole compound in the complete medium.
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound.
Include a vehicle control (medium with the same concentration of the solvent used for the drug, e.g., DMSO) and a blank (medium only).
Incubation:
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
MTT Addition and Solubilization:
After the incubation period, add 10 µL of MTT solution to each well.
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
Absorbance Measurement:
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
The emergence of antibiotic resistance is a major global health threat, necessitating the discovery of new antibacterial agents.[13] Imidazole derivatives have demonstrated significant potential in this area, with some compounds exhibiting potent activity against a range of pathogenic bacteria.[18]
Mechanism of Action
The antibacterial mechanism of action of imidazole compounds can vary. For nitroimidazole derivatives like metronidazole, the prodrug is activated under anaerobic conditions through the reduction of the nitro group, generating reactive radical species.[19] These radicals can then damage bacterial DNA and other macromolecules, leading to cell death.[19]
Other imidazole-based compounds may act as translation inhibitors, interfering with bacterial ribosome function and halting protein synthesis.[11] Some imidazole ionic liquids have been shown to disrupt the bacterial cell membrane and induce the production of reactive oxygen species (ROS), leading to oxidative stress and cell death.[20]
Grow the bacterial strain in MHB overnight at 37°C.
Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
Further dilute the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL in MHB.
Drug Dilution:
Perform serial twofold dilutions of the imidazole compound in MHB in the 96-well plate.
Each well should contain 50 µL of the diluted compound.
Inoculation:
Add 50 µL of the final bacterial suspension to each well.
Include a growth control (bacteria without the compound) and a sterility control (MHB only).
Incubation:
Incubate the plates at 37°C for 18-24 hours.
Reading Results:
The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.
Growth can be assessed visually or by measuring the optical density at 600 nm.
Anti-inflammatory Applications: Modulating the Inflammatory Response
Chronic inflammation is implicated in a wide range of diseases, and the development of effective anti-inflammatory agents is a key area of pharmaceutical research. Imidazole derivatives have emerged as promising candidates with anti-inflammatory properties.[4]
Mechanism of Action
A primary mechanism of anti-inflammatory action for some imidazole compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[4] COX-2 is a key enzyme in the biosynthesis of prostaglandins, which are potent inflammatory mediators. By inhibiting COX-2, these compounds can reduce the production of prostaglandins and thereby alleviate inflammation.[4]
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
Objective: To determine the ability of an imidazole compound to inhibit the activity of the COX-2 enzyme.
Materials:
Imidazole compound stock solution.
Human recombinant COX-2 enzyme.
COX Assay Buffer.
COX Probe.
Arachidonic Acid (substrate).
Celecoxib (a known COX-2 inhibitor, as a positive control).
96-well black plates.
Fluorometric microplate reader.
Procedure: (This is a generalized protocol; refer to a specific commercial kit for detailed instructions)[21]
Reagent Preparation:
Prepare working solutions of the COX-2 enzyme, COX Probe, and arachidonic acid according to the kit manufacturer's instructions.
Inhibitor and Control Setup:
Add the imidazole compound at various concentrations to the wells of the 96-well plate.
Include wells for a no-inhibitor control, a positive control (Celecoxib), and a blank (no enzyme).
Enzyme Reaction:
Add the COX-2 enzyme to all wells except the blank.
Add the COX Probe to all wells.
Initiate the reaction by adding arachidonic acid to all wells.
Incubation and Measurement:
Incubate the plate at room temperature for a specified time (e.g., 10-20 minutes), protected from light.
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
Data Analysis:
Calculate the percentage of COX-2 inhibition for each concentration of the imidazole compound compared to the no-inhibitor control.
Determine the IC50 value of the compound for COX-2 inhibition.
Pharmacokinetics and ADME Properties of Imidazole Derivatives
The therapeutic success of any drug candidate is highly dependent on its pharmacokinetic profile, which includes its absorption, distribution, metabolism, and excretion (ADME). The imidazole scaffold can significantly influence these properties. The polar nature of the imidazole ring can enhance water solubility, which is often beneficial for drug formulation and absorption.[6] However, extensive metabolism, particularly through cytochrome P450 enzymes, can sometimes lead to rapid clearance and a short half-life.[22]
Structure-activity relationship (SAR) and structure-property relationship (SPR) studies are crucial in the development of imidazole-based drugs to optimize both their pharmacological activity and their ADME profiles.[23] Modifications to the imidazole ring and its substituents can be made to improve metabolic stability, enhance oral bioavailability, and reduce potential toxicity.[24]
Table 1: Overview of Pharmacokinetic Parameters for Selected Imidazole Drugs
Drug Name
Therapeutic Class
Oral Bioavailability (%)
Protein Binding (%)
Half-life (hours)
Primary Route of Excretion
Metronidazole
Antibacterial, Antiprotozoal
>90
<20
8
Renal
Ketoconazole
Antifungal
Variable (pH-dependent)
99
8
Biliary/Fecal
Clotrimazole
Antifungal
Negligible (topical)
90
3-5 (topical)
N/A (topical)
Cimetidine
H2 Receptor Antagonist
60-70
15-20
2
Renal
Losartan
Antihypertensive
~33
>98
2 (parent), 6-9 (active metabolite)
Renal and Biliary
Note: The values presented are approximate and can vary based on individual patient factors.
Synthesis of Therapeutic Imidazole Derivatives
The synthesis of imidazole derivatives can be achieved through various methods, with the choice of route often depending on the desired substitution pattern.[1][25]
Common Synthetic Strategies
Debus Synthesis: This is the classical method for synthesizing imidazoles from a dicarbonyl compound, an aldehyde, and ammonia.[1]
Radziszewski Synthesis: This method involves the reaction of a 1,2-dicarbonyl compound with an aldehyde and ammonia.
Van Leusen Imidazole Synthesis: This is a versatile method that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.[26]
Multicomponent Reactions (MCRs): These reactions allow for the efficient synthesis of complex imidazole derivatives in a single step from three or more starting materials.[13]
Experimental Workflow: A Generalized Multicomponent Synthesis of a Trisubstituted Imidazole
Caption: A generalized workflow for the synthesis of a trisubstituted imidazole.
Conclusion and Future Perspectives
The imidazole scaffold continues to be a highly valuable and versatile platform in drug discovery and development.[27] Its broad range of pharmacological activities, coupled with the potential for chemical modification to optimize therapeutic properties, ensures its continued relevance in the search for new and improved treatments for a multitude of diseases.[7][18] Future research will likely focus on the development of novel imidazole derivatives with enhanced selectivity for their biological targets, thereby reducing off-target effects and improving safety profiles. Furthermore, the exploration of imidazole-based compounds in emerging therapeutic areas, such as neurodegenerative diseases and metabolic disorders, holds significant promise. The continued application of rational drug design principles, guided by a deep understanding of the structure-activity relationships of imidazole compounds, will undoubtedly lead to the discovery of the next generation of innovative medicines.
References
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Rojas-Vargas, J. A., et al. (2019). Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives. Future Medicinal Chemistry, 11(15), 1935-1955. [Link]
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Gualdani, R., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1149. [Link]
Katke, S. P. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Environmental Science and Industrial Journal, 19(1), 257. [Link]
Vanden Bossche, H., et al. (1983). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases, 5(Supplement_8), S579-S589.
Sharma, G. V. M., et al. (2014). Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. MedChemComm, 5(11), 1751-1760. [Link]
Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. West Kazakhstan Medical Journal, 64(2), 4-11. [Link]
Zhang, Y., et al. (2023). The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus. Frontiers in Microbiology, 14, 1118671. [Link]
Al-Qubaisi, M., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(13), 5035. [Link]
Parab, R. H., et al. (2012). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry, 24(12), 5647-5651. [Link]
Navickas, A., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6890. [Link]
Wiederhold, N. P. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical Laboratory International, 41(4), 14-17. [Link]
Kumar, A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. New Journal of Chemistry, 47(37), 17466-17477. [Link]
DergiPark. Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. [Link]
Plempel, M. (1979). Pharmacokinetics of imidazole antimycotics.
Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Molecules, 26(23), 7311. [Link]
Berkow, E. L., & Lockhart, S. R. (2017). A Practical Guide to Antifungal Susceptibility Testing. Current Fungal Infection Reports, 11(2), 42-49. [Link]
ResearchGate. Screening and activity analysis of compound 7a–7j using MTT assay. [Link]
de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [Link]
Kim, C. H., et al. (2019). Imidazole Antifungal Drugs Inhibit the Cell Proliferation and Invasion of Human Breast Cancer Cells. Molecules and Cells, 42(11), 803-812. [Link]
ResearchGate. Imidazole-based drugs and drug discovery: Present and future perspectives. [Link]
Singh, A., et al. (2014). Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. MedChemComm, 5(11), 1751-1760.
Susceptibility Testing of Fungi to Antifungal Drugs. Methods in Molecular Biology, 1508, 11-20. [Link]
ResearchGate. Synthesis of Imidazole Derivatives and Their Biological Activities. [Link]
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(11), 3163. [Link]
Li, Y., et al. (2015). Imidazole inhibits autophagy flux by blocking autophagic degradation and triggers apoptosis via increasing FoxO3a-Bim expression. Oncology Reports, 33(1), 125-132. [Link]
International Journal of Research and Analytical Reviews. IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. [Link]
2-Methyl-1H-imidazole-4-carboxylic acid hydrate stability and storage
An In-Depth Technical Guide to the Stability and Storage of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate Abstract This technical guide provides a comprehensive analysis of the stability and optimal storage conditions...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Stability and Storage of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate
Abstract
This technical guide provides a comprehensive analysis of the stability and optimal storage conditions for 2-Methyl-1H-imidazole-4-carboxylic acid hydrate. Intended for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, explores its potential degradation pathways, and offers field-proven protocols for stability assessment. By synthesizing data from material safety data sheets, academic literature, and established analytical methodologies, this guide serves as an essential resource for ensuring the integrity and reliability of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate in a laboratory setting.
Introduction
2-Methyl-1H-imidazole-4-carboxylic acid hydrate is a heterocyclic organic compound featuring a substituted imidazole core. The imidazole ring system is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and pharmaceuticals.[1] The stability of such building blocks is paramount, as degradation can lead to the formation of impurities that may affect experimental outcomes, compromise product quality, and pose safety risks.
The presence of a carboxylic acid group, a methyl group, and a molecule of water in its hydrated form introduces specific chemical characteristics that dictate its stability profile. Understanding these characteristics is not merely an academic exercise; it is a prerequisite for robust experimental design, accurate analytical measurements, and the development of stable pharmaceutical formulations. This guide provides the foundational knowledge and practical methodologies to manage and verify the stability of this important chemical entity.
Physicochemical Properties
A thorough understanding of the compound's physicochemical properties is the first step in predicting its stability. These properties influence its reactivity, solubility, and handling requirements.
The core of the molecule is the imidazole ring, which is an aromatic, amphoteric heterocycle.[6] The N-1 proton is weakly acidic, while the N-3 nitrogen is basic (pKaH of imidazole is ~7.1), allowing it to act as both a proton donor and acceptor.[6] This dual nature can be critical in pH-dependent degradation reactions. The carboxylic acid moiety is acidic and can undergo reactions such as decarboxylation, while the methyl group can influence the electronic properties of the imidazole ring.
Intrinsic Stability and Potential Degradation Pathways
While some safety data sheets for 2-Methyl-1H-imidazole-4-carboxylic acid provide limited explicit stability data[5], the chemical reactivity of its constituent functional groups allows for a scientifically grounded prediction of its degradation pathways. Studies on other imidazole-containing molecules, such as the drug Daclatasvir, provide valuable insights into the vulnerabilities of the imidazole ring.[7][8]
Oxidative Degradation: The imidazole moiety is susceptible to oxidation. This can occur via autoxidation, especially under basic conditions, or in the presence of oxidizing agents like hydrogen peroxide.[7] Oxidation can lead to ring-opening or the formation of various oxidized derivatives.
Photodegradation: Imidazole rings can be sensitive to light. Exposure to high-intensity or UV light, particularly in solution, can trigger complex degradation pathways, leading to a variety of photoproducts.[7][8] This necessitates protection from light during storage and handling.
Hydrolytic Degradation: While the imidazole ring itself is generally stable against hydrolysis, the overall stability of the molecule in solution can be pH-dependent. The presence of the carboxylic acid and the amphoteric nature of the imidazole ring mean that extreme pH conditions (acidic or basic) could potentially catalyze degradative reactions.[7]
Thermal Degradation: As with most organic compounds, exposure to high temperatures can induce decomposition. The specific decomposition products are not well-documented in available literature but would likely involve fragmentation of the molecule.
Decarboxylation: Carboxylic acids can be susceptible to decarboxylation (loss of CO₂), particularly under conditions of heat or photochemical stress.[9] This would result in the formation of 2-methyl-1H-imidazole.
The following diagram illustrates the potential degradation stressors and the resulting types of impurities.
Caption: Potential Degradation Pathways for 2-Methyl-1H-imidazole-4-carboxylic acid hydrate.
Recommended Storage and Handling
Based on the compound's chemical nature and potential instabilities, a disciplined approach to storage and handling is essential to preserve its purity and integrity.
Storage Conditions
The primary goal of storage is to mitigate exposure to environmental factors that can accelerate degradation.
Minimizes thermal degradation and slows the rate of other potential chemical reactions.
Atmosphere
Store in a dry environment. Keep container tightly closed.[5][10]
The compound is a hydrate; a dry atmosphere prevents changes in its hydration state. A sealed container prevents exposure to moisture and atmospheric oxygen, reducing the risk of hydrolysis and oxidation.
Light
Protect from light. Store in an opaque or amber container.
Prevents light-induced photodegradation, a known vulnerability of the imidazole ring.[7]
Container
Use a well-sealed, inert container.
Ensures no leaching from or reaction with the container material.
Handling Procedures
Safe and effective handling minimizes both contamination of the compound and exposure to the researcher.
Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5]
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, gloves, and a lab coat.[5][11] The compound is classified as a skin, eye, and respiratory irritant.[12]
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides, as these can cause vigorous reactions.[3]
Dust Formation: Avoid the formation of dust and aerosols when handling the solid material.[3][5]
Stability Testing and Analytical Methodologies
To empirically validate the stability of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate, a stability-indicating analytical method is required. Such a method must be able to separate the intact parent compound from any potential degradation products. Forced degradation studies are the cornerstone of developing and validating these methods.[13]
Protocol 1: Forced Degradation Study
This protocol outlines a systematic approach to stress the compound under various conditions to generate potential degradation products. This is essential for developing a truly specific, stability-indicating analytical method.[14]
Objective: To intentionally degrade the compound and identify the conditions under which it is unstable.
Methodology:
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).
Acid Hydrolysis:
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
Heat the solution at 60°C for 24 hours.
Cool, neutralize with 0.1 M sodium hydroxide, and dilute to the initial concentration for analysis.
Base Hydrolysis:
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
Keep the solution at room temperature for 24 hours.
Cool, neutralize with 0.1 M hydrochloric acid, and dilute to the initial concentration for analysis.
Oxidative Degradation:
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
Keep the solution at room temperature for 24 hours, protected from light.
Dilute to the initial concentration for analysis.
Thermal Degradation:
Store the solid compound in a hot air oven at 80°C for 48 hours.
Also, reflux the stock solution at 80°C for 24 hours.
Prepare a sample from the heat-stressed solid and analyze both samples.
Photolytic Degradation:
Expose the stock solution to direct sunlight or a photostability chamber (providing UV and visible light exposure as per ICH Q1B guidelines) for 48 hours.
Analyze a control sample stored in the dark for comparison.
Analysis: Analyze all stressed samples and a non-stressed control sample using a suitable analytical technique, typically HPLC with UV or MS detection.
Caption: Experimental Workflow for a Forced Degradation Study.
Protocol 2: Stability-Indicating RP-HPLC Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the gold standard for purity and stability analysis of many pharmaceutical compounds.[15]
Objective: To provide a robust analytical method for quantifying 2-Methyl-1H-imidazole-4-carboxylic acid hydrate and separating it from its process impurities and degradation products.
Methodology:
Sample Preparation: Dissolve an accurately weighed amount of the compound in the mobile phase to achieve a final concentration of approximately 0.5 mg/mL.
Standard Preparation: Prepare a reference standard of known purity at the same concentration.
Chromatographic Conditions:
The parameters below provide a starting point for method development. Optimization may be required based on the results of the forced degradation study.
Parameter
Condition
Instrument
High-Performance Liquid Chromatography system with UV Detector
System Suitability: Before analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.
Analysis and Calculation:
Inject the sample solutions.
Calculate the purity or assay by comparing the peak area of the analyte in the sample solution to that of the reference standard.
In stability samples, identify and quantify any new peaks (degradation products) by their relative retention time and area percent.
Conclusion
2-Methyl-1H-imidazole-4-carboxylic acid hydrate is a stable compound when stored under appropriate conditions. Its primary vulnerabilities are to oxidation, photodegradation, and potentially extreme pH environments. The integrity of this compound is best maintained by storing it in a cool, dry, dark place in a tightly sealed, inert container. Adherence to proper handling procedures is crucial to prevent contamination and ensure user safety.
For researchers and drug development professionals, the implementation of systematic stability testing, guided by forced degradation studies and validated by a robust stability-indicating HPLC method, is a non-negotiable aspect of quality control. The protocols and information provided in this guide offer a comprehensive framework for achieving this, ensuring the reliability of experimental data and the quality of the final product.
References
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. [Online] Available at: [Link]
Cole-Parmer. Material Safety Data Sheet - 1H-imidazole-4-carboxylic acid, 97%. [Online] Available at: [Link]
de Oliveira, C. S. A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. [Online] Available at: [Link]
PubChem. 2-Methyl-1H-imidazole-4-carboxylic acid hydrate. [Online] Available at: [Link]
ResearchGate. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir | Request PDF. [Online] Available at: [Link]
ResearchGate. Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. [Online] Available at: [Link]
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Online] Available at: [Link]
ResearchGate. Main reaction pathways for the formation of 1H-imidazole derivatives.... [Online] Available at: [Link]
Babu, N. P., & Ramachandran, D. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology. [Online] Available at: [Link]
Tsoukalas, M., & Fragkoulis, D. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Chemosensors. [Online] Available at: [Link]
Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Pharmaceutical Sciences. [Online] Available at: [Link]
Wright, A. G., et al. (2015). Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. Journal of the American Chemical Society. [Online] Available at: [Link]
Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International. [Online] Available at: [Link]
Kim, H., et al. (2022). Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated Iron Cluster. Angewandte Chemie. [Online] Available at: [Link]
National Center for Biotechnology Information. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC. [Online] Available at: [Link]
PubChem. 2-methyl-1H-imidazole-4-carboxylic acid. [Online] Available at: [Link]
Wikipedia. 2-Methylimidazole. [Online] Available at: [Link]
synthesis of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate protocol
Abstract This application note details a robust, scalable protocol for the synthesis and isolation of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate (MICA-Hydrate). While various synthetic routes exist, the hydrolysis o...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust, scalable protocol for the synthesis and isolation of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate (MICA-Hydrate). While various synthetic routes exist, the hydrolysis of ethyl 2-methylimidazole-4-carboxylate offers the highest regioselectivity and purity profile for pharmaceutical applications. This guide emphasizes the critical isolation parameters—specifically pH control and crystallization kinetics—required to selectively obtain the stable hydrate form, which is crucial for downstream API synthesis (e.g., Angiotensin II receptor antagonists).
Introduction
2-Methyl-1H-imidazole-4-carboxylic acid is a pivotal building block in medicinal chemistry. Its amphoteric nature and capacity for hydrogen bonding make it a versatile scaffold. However, its isolation is frequently complicated by its high water solubility and the existence of multiple ionization states (cationic, zwitterionic, anionic).
The "hydrate" form is often the thermodynamically stable crystal habit isolated from aqueous media. Ensuring the correct hydration state is critical for stoichiometry in subsequent coupling reactions. This protocol utilizes a base-mediated hydrolysis followed by a controlled isoelectric precipitation to maximize yield and purity.
Retrosynthetic Analysis
The target molecule is most efficiently accessed via the hydrolysis of its corresponding ethyl ester, which can be synthesized via a Hantzsch-type condensation.
Figure 1: Retrosynthetic pathway for 2-Methyl-1H-imidazole-4-carboxylic acid.
Experimental Protocol
Reagents and Materials
Reagent
MW ( g/mol )
Equiv.
Role
Ethyl 2-methylimidazole-4-carboxylate
154.17
1.0
Starting Material
Sodium Hydroxide (NaOH)
40.00
2.5
Base (Hydrolysis)
Water (Deionized)
18.02
N/A
Solvent
Hydrochloric Acid (37%)
36.46
N/A
Acidification (pH adjustment)
Ethanol (Optional)
46.07
N/A
Co-solvent (if ester solubility is low)
Stage 1: Hydrolysis
Rationale: Base hydrolysis is preferred over acid hydrolysis to avoid decarboxylation, which can occur under harsh acidic conditions at high temperatures.
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Charging: Add Ethyl 2-methylimidazole-4-carboxylate (15.4 g, 100 mmol) to the flask.
Solvation: Add 50 mL of water . If the ester does not disperse well, add 10 mL of Ethanol .
Note: The ester has limited water solubility initially but will dissolve as the carboxylate salt forms.
Reaction: Add NaOH (10.0 g, 250 mmol) dissolved in 40 mL water.
Heating: Heat the mixture to reflux (100°C) for 3–5 hours.
Monitoring: Monitor by TLC (System: DCM/MeOH 9:1) or HPLC.[1] The starting ester spot (Rf ~0.6) should disappear, and a baseline spot (carboxylate salt) should appear.
Stage 2: Isolation of the Hydrate (Critical Step)
Mechanism: The product exists as a soluble sodium salt at high pH. To isolate the free acid hydrate, the solution must be adjusted to its isoelectric point (pI), where the zwitterion dominates and solubility is minimal.
Concentration: If ethanol was used, distill it off under reduced pressure. If only water was used, proceed directly.
Cooling: Cool the reaction mixture to 0–5°C in an ice bath.
Acidification (The "Dropwise" Rule):
Slowly add conc. HCl dropwise with vigorous stirring.
Target pH:3.2 – 3.6 .
Observation: The solution will initially cloud. As the pH approaches 3.5, a thick white precipitate (the zwitterion) will form.
Caution: Do not overshoot to pH < 2.0, or the soluble hydrochloride salt may form, redissolving the product.
Crystallization: Stir the slurry at 0°C for 1 hour to ensure complete precipitation.
Filtration: Filter the solid using a Buchner funnel.
Washing: Wash the cake with ice-cold water (2 x 10 mL) to remove excess NaCl. Do not use large volumes of water as the product has appreciable water solubility (approx. 3-5 g/L).
Recrystallization (Hydrate Formation):
Dissolve the crude wet cake in the minimum amount of boiling water (~80-100 mL).
Add activated charcoal (0.5 g) if colored, boil for 5 mins, and filter hot through Celite.
Allow the filtrate to cool slowly to room temperature, then to 4°C overnight.
Result: Colorless prisms or needles of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate .
Drying[3]
Method: Air dry at room temperature or in a vacuum oven at 40°C for 12 hours.
Warning: Drying at >100°C or under high vacuum for extended periods may dehydrate the crystal lattice, yielding the anhydrous form.
Process Workflow & Logic
The following diagram illustrates the decision matrix for the isolation process, highlighting the critical pH boundaries.
To validate the synthesis, compare your product against these standard specifications.
Test
Expected Result
Notes
Appearance
White to off-white crystalline powder
Melting Point
248°C – 252°C (dec.)
Decomposes upon melting.
1H NMR (D2O/DCl)
δ 2.55 (s, 3H, CH3), 7.65 (s, 1H, CH)
Shift may vary with pH of NMR solvent.
Water Content (KF)
12.0% – 14.0%
Theoretical Monohydrate: ~12.5%.
Solubility
Soluble in acidic/basic aq; Low in neutral water; Insoluble in DCM.
Mechanistic Insight:
The 1H NMR signal for the ring proton (H-5) is diagnostic. In D2O with DCl (acidic), the imidazole ring is protonated, shifting the H-5 signal downfield compared to the neutral species.
Troubleshooting & Optimization
No Precipitate at pH 3.5:
Cause: Solution too dilute.
Fix: Concentrate the aqueous solution by rotary evaporation to 50% of the original volume and re-cool.
Product is Colored (Yellow/Brown):
Cause: Oxidation of imidazole ring or trace impurities from starting material.
Fix: The charcoal step in recrystallization is mandatory for pharmaceutical grade.
Low Yield:
Cause: Loss of product in the mother liquor due to water solubility.
Fix: Chill the filtrate to near freezing (0°C) before filtering. Do not wash with excessive water.
Safety Considerations
2-Methylimidazole derivatives: Potential skin and eye irritants.[2] Wear gloves and safety glasses.
Hydrolysis: The reaction involves hot caustic soda (NaOH). Use a blast shield.
HCl Addition: Exothermic. Add slowly to avoid splattering.
References
Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text on imidazole chemistry).
Nakanishi, M., et al. (1974). "Synthesis of 2-substituted imidazoles." Journal of Medicinal Chemistry, 17(10), 1157-1159. Link
Matsui, K., et al. (1988). "Process for producing imidazole-4-carboxylic acid derivatives." U.S. Patent 4,772,713. (Describes hydrolysis and pH adjustment protocols). Link
Bastiaansen, L. A. M., & Godefroi, E. F. (1978).[3] "Synthesis of 2-substituted imidazoles." Journal of Organic Chemistry, 43(8), 1603–1604. Link
Application Note: 2-Methyl-1H-imidazole-4-carboxylic Acid Hydrate in Organic Synthesis
Abstract 2-Methyl-1H-imidazole-4-carboxylic acid hydrate is a versatile heterocyclic building block employed in the synthesis of bioactive amides, ester prodrugs, and metal-organic frameworks (MOFs). Its unique structura...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
2-Methyl-1H-imidazole-4-carboxylic acid hydrate is a versatile heterocyclic building block employed in the synthesis of bioactive amides, ester prodrugs, and metal-organic frameworks (MOFs). Its unique structural features—an amphoteric imidazole ring and a reactive carboxylic acid tail—present both opportunities and challenges. This guide addresses the critical "zwitterion challenge," hydration management, and regioselectivity issues, providing validated protocols for amide coupling and esterification.
Chemical Profile & Critical Properties[1]
Understanding the physicochemical behavior of this compound is the prerequisite for successful synthesis. The molecule exists primarily as a zwitterion in neutral media, which significantly impacts its solubility and reactivity profile.
Water content interferes with acid chloride formation; requires drying.
Structural Visualization
The following diagram maps the reactivity landscape of the molecule, highlighting the competition between the nucleophilic nitrogen and the electrophilic carbonyl.
Figure 1: Reactivity map indicating the three primary functional regions. The N1-H site often requires protection to prevent side reactions during carboxyl activation.
Handling the Hydrate: The "Water Factor"
The hydrate form contains water molecules in the crystal lattice. In water-sensitive reactions (e.g., using oxalyl chloride or CDI), this water will quench reagents and lower yields.
Strategy A: Azeotropic Drying (Recommended for Scale-up)
Suspend the hydrate in Toluene or Benzene.
Reflux with a Dean-Stark trap until water collection ceases.
Evaporate solvent to obtain the anhydrous form.
Strategy B: Reagent Overload (Recommended for Small Scale)
For peptide coupling (EDC/HATU), the trace water is often tolerable if an excess of coupling reagent (1.2–1.5 equiv) is used to scavenge the water, though this wastes reagent.
Application Protocols
Protocol A: Direct Amide Coupling (The "One-Pot" Method)
Best for: Rapid synthesis of libraries where N-protection is deemed unnecessary.
Principle: Using a high-activity coupling reagent (HATU) in a polar solvent to overcome zwitterionic solubility issues.
Dissolution: In a dry vial, dissolve the carboxylic acid hydrate (1 mmol, 144 mg) in DMF (3 mL).
Activation: Add DIPEA (3 mmol, 522 µL). The suspension should clear as the zwitterion is disrupted. Add HATU (1.2 mmol, 456 mg) and stir at 0°C for 15 minutes.
Expert Insight: The solution turns yellow/orange upon activation.
Coupling: Add the amine (1.1 mmol). Allow the reaction to warm to Room Temperature (RT) and stir for 4–16 hours.
Workup: Dilute with EtOAc (30 mL). Wash with saturated NaHCO₃ (2x) and Brine (1x).
Note: If the product is very polar (contains free imidazole), it may remain in the aqueous layer. In this case, evaporate DMF directly and purify via Reverse-Phase HPLC.
Protocol B: Regioselective Synthesis via N-Protection
Best for: High-value targets requiring clean profiles and no N-acylated byproducts.
Principle: Protecting the imidazole nitrogen (N1) prevents it from acting as a nucleophile during the activation of the carboxylic acid.
Figure 2: Step-wise workflow for high-fidelity synthesis using the protection group strategy.
Step-by-Step:
Protection: Dissolve hydrate (1 equiv) in 1:1 Dioxane/Water. Add NaOH (1.1 equiv) followed by Boc₂O (1.2 equiv). Stir overnight. Acidify to pH 4 and extract with EtOAc to isolate 1-Boc-2-methylimidazole-4-carboxylic acid .
Coupling: React the Boc-protected acid with the amine using standard EDC/HOBt conditions in DCM or DMF.
Deprotection: Treat the coupled product with 20% TFA in DCM for 2 hours to remove the Boc group.
Troubleshooting & Optimization (Expert Tips)
Problem
Root Cause
Solution
Low Solubility
Zwitterionic nature in non-polar solvents.
Switch to DMF or DMSO. Add 2-3 equiv of DIPEA to solubilize the carboxylate.
Low Yield (Coupling)
Hydrate water quenching active ester.
Use Protocol B (Protection) or azeotropically dry the starting material (Strategy A).
Product stuck in Aqueous
Amphoteric nature of imidazole product.
Do not use acid/base extraction. Evaporate solvent and use Prep-HPLC or n-Butanol extraction.
Regio-isomers
Tautomerism of imidazole.
The 4- and 5- positions are tautomeric. In solution, they equilibrate. If a fixed position is needed, N-alkylation is required before coupling.
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.
Storage: Hygroscopic. Store in a tightly sealed container, preferably in a desiccator.
References
Compound Data: 2-Methyl-1H-imidazole-4-carboxylic acid hydrate. BLD Pharm Catalog. Link
Amide Coupling Mechanisms: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Imidazole Reactivity: Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (General Reference for Imidazole Chemistry).
Solubility Data: Solubility of Imidazoles in Organic Solvents. ResearchGate Data. Link
Method
Application Note: 2-Methyl-1H-imidazole-4-carboxylic Acid Hydrate as a Strategic Building Block
This guide serves as a comprehensive technical resource for the utilization of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate in high-value synthetic and materials chemistry applications.[1] [1] Executive Summary & Chem...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a comprehensive technical resource for the utilization of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate in high-value synthetic and materials chemistry applications.[1]
[1]
Executive Summary & Chemical Profile[1][2][3]
2-Methyl-1H-imidazole-4-carboxylic acid hydrate (CAS: 1457-58-5) is a bifunctional heterocyclic scaffold bridging the gap between classical organic synthesis and advanced materials science.[1] Unlike simple carboxylic acids, this molecule possesses a basic imidazole nitrogen, an acidic proton (NH), and a carboxylic acid tail, rendering it zwitterionic in neutral media.
Its utility is defined by three primary vectors:
Peptidomimetics: As a bioisostere for histidine or proline derivatives.[1]
MOF Ligand: The 2-methyl group provides steric bulk and hydrophobicity in Metal-Organic Frameworks (MOFs), modulating pore size and gas adsorption selectivity.[1]
Coordination Chemistry: It acts as a bridging ligand, coordinating metals via both the imidazole nitrogen (soft donor) and carboxylate oxygen (hard donor).
The Challenge: The hydrate water interferes with moisture-sensitive activation reagents (e.g., Oxalyl chloride, CDI).
The Solution:
For Aqueous/MOF Chemistry: Use as is; account for MW correction.
For Anhydrous Coupling: Perform an azeotropic drying step.[1] Suspend the material in Toluene or Acetonitrile, reflux with a Dean-Stark trap, or concentrate in vacuo 3x with Toluene before adding coupling agents.
The most common bottleneck with this building block is its poor solubility in standard organic solvents (DCM, THF) due to its zwitterionic lattice energy.
Strategy: Solubilization & Activation
We employ a "Dipolar Solvation" strategy using DMF or NMP, coupled with in situ protection or salt formation to break the zwitterionic network.
Dehydration (Optional but Recommended): Place the imidazole acid in a flask. Add anhydrous DMF and concentrate under high vacuum at 40°C to remove trace water. Redissolve in fresh anhydrous DMF.
Activation: Add DIPEA to the DMF solution. The suspension should clear as the zwitterion is deprotonated to the carboxylate anion. Stir for 5 minutes.
Coupling: Add HATU. Stir for 10 minutes at Room Temperature (RT) to form the active ester (OAt).[1]
Allow to warm to RT and reflux for 2 hours. The solid will convert to the Acid Chloride Hydrochloride salt .[1]
Concentrate to dryness to remove excess oxalyl chloride.[1]
Resuspend in DCM, add the Amine and excess base (TEA or Pyridine, 3.0 equiv) to scavenge HCl.
Application II: Metal-Organic Frameworks (MOFs)
2-Methyl-1H-imidazole-4-carboxylic acid is a "heterolinker."[1] It competes with itself: the carboxylate prefers hard metals (Zr, Ln), while the imidazole nitrogen prefers soft/borderline metals (Zn, Co, Cu).
Protocol: Solvothermal Synthesis of Zn-Imidazolate Frameworks
This protocol targets a Zeolitic Imidazolate Framework (ZIF)-like structure where the carboxylate participates in secondary coordination or pore functionalization.[1]
Dissolution: Dissolve the metal salt and the ligand separately in the solvent mixture.[1] Sonicate to ensure complete dissolution.[1]
Mixing: Combine solutions in a Teflon-lined autoclave (25 mL capacity).
Crystallization: Seal and heat at 100°C for 24–48 hours .
Harvesting: Cool to RT naturally. Filter the resulting crystals.[1]
Activation (Critical): Wash with fresh Ethanol (3x) to exchange pore-trapped DMF. Soak in Ethanol for 24 hours, then dry under vacuum at 80°C.
Mechanism Insight: The 2-methyl group prevents the formation of overly dense phases by imposing steric hindrance, often resulting in higher porosity compared to the unmethylated analog.
Visual Workflows (Graphviz)
Diagram 1: Strategic Divergence in Synthesis
This flowchart illustrates the decision-making process for using this building block based on the desired end-product.
Caption: Divergent synthetic workflows for medicinal chemistry vs. materials science applications.
Troubleshooting & FAQs
Q: My reaction mixture turned into a solid gel during Acid Chloride formation.
Cause: The HCl salt of the imidazole acid chloride is insoluble in DCM.
Fix: This is normal. Add the amine and base directly to this suspension.[1] As the base neutralizes the HCl, the species dissolves and reacts.
Q: I see low yields in amide coupling.
Cause: Likely N-acylation (imidazole nitrogen reacting) competing with the amine.[1]
Fix: While the 4-COOH is usually more reactive than the N-H, side reactions occur. Use Protocol A (HATU) which is highly selective for COOH activation.[1] Alternatively, protect the N-H with a Trityl (Trt) or Benzyl (Bn) group prior to coupling.
Q: How do I remove the 2-methyl group?
Answer: You cannot easily remove the 2-methyl group; it is part of the core skeleton.[1] If you need the des-methyl analog, you must start with 1H-imidazole-4-carboxylic acid.[1]
References
PubChem Compound Summary. "2-Methyl-1H-imidazole-4-carboxylic acid hydrate."[1][2] National Center for Biotechnology Information.[1] Accessed Oct 2023.[1][5] Link
Ullah, S., et al. (2019).[6] "2-Methylimidazole assisted ultrafast synthesis of carboxylate-based metal-organic framework nano-structures." Science Bulletin, 64(15), 1103-1109.[6] Link[6]
Li, Z.-F., et al. (2024).[1][7] "2-Methylimidazole-modulated 2D Cu metal–organic framework for 5-hydroxymethylfurfural hydrodeoxygenation." Dalton Transactions.[1][7] Link
Organic Chemistry Portal. "Amide Synthesis by Acylation." (General protocols for carboxylic acid activation). Link
Application Note: High-Sensitivity LC-MS/MS Profiling of 2-Methyl-1H-imidazole-4-carboxylic Acid (MICA) Hydrate
[1] Executive Summary This application note details a robust protocol for the quantification of 2-Methyl-1H-imidazole-4-carboxylic acid (MICA) , a highly polar amphoteric molecule often encountered as a pharmaceutical bu...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This application note details a robust protocol for the quantification of 2-Methyl-1H-imidazole-4-carboxylic acid (MICA) , a highly polar amphoteric molecule often encountered as a pharmaceutical building block or degradation product.[1]
Due to the hydrophilic nature of MICA (LogP < 0), traditional Reversed-Phase (C18) chromatography yields poor retention and peak shape. This guide establishes a Hydrophilic Interaction Liquid Chromatography (HILIC) workflow utilizing a zwitterionic stationary phase. This approach ensures superior retention, sharp peak shapes, and optimal desolvation for Electrospray Ionization (ESI).
Key Technical Insight: The analysis targets the anhydrous parent ion (
127.05), but the protocol explicitly addresses the hydrate solid-state form during standard preparation to prevent stoichiometric quantification errors.
Ionization: Amphoteric.[1][2] The imidazole ring is basic (
), while the carboxylic acid is acidic ().
The Chromatography Challenge
Standard C18 columns rely on hydrophobic interaction.[1] MICA, being highly polar and zwitterionic at neutral pH, elutes in the void volume (
) of C18 columns, leading to significant ion suppression from salts and poor sensitivity.
The Solution: HILIC Mode
We utilize a Zwitterionic HILIC (ZIC-HILIC) or Amide column.[1] These phases create a water-enriched layer on the silica surface.[1][3] The analyte partitions between the acetonitrile-rich bulk mobile phase and this water layer.
Benefit: MICA is retained well away from the void volume, and the high-organic mobile phase enhances ESI desolvation efficiency.
Experimental Protocols
Protocol A: Standard Preparation (The Hydrate Correction)
CRITICAL: MICA is often supplied as a hydrate.[1] Failure to correct for water content will result in systematic concentration errors.[1]
Water Content Determination: Check the Certificate of Analysis (CoA) for the specific water content (often expressed as % water by Karl Fischer). If unknown, assume monohydrate (
) for initial estimates but verify analytically.[1]
Correction Factor (CF):
Weighing: Weigh
mg of MICA Hydrate.
Stock Solution (1 mg/mL free base equivalent):
Dissolve in 50:50 Methanol:Water . Note: Do not use 100% Acetonitrile for the stock as solubility may be limited.
Dilute the stock into the Initial Mobile Phase (90% ACN / 10% Buffer) .
Why? Injecting a high-water solvent (like the stock) into a HILIC column causes "solvent washout" and peak splitting.[1] The sample solvent must match the mobile phase strength.
Decarboxylation (-44 Da): While common in acids, the imidazole ring often stabilizes the carboxyl group.[1] However, high collision energy can drive the loss of
to form 2-methylimidazole ( 83).
Ring Cleavage: The most intense transition often involves complex ring rearrangement and loss of CO/H2O moieties (
Matrix Effects: HILIC elution places MICA after the solvent front but before late-eluting phospholipids.[1] However, if analyzing urine or plasma, an Isotope Labeled Internal Standard (e.g., MICA-d3 or a structural analog like 4-methylimidazole-d6) is highly recommended to compensate for ionization suppression.[1]
References
PubChem. (n.d.).[1] 2-methyl-1H-imidazole-4-carboxylic acid (Compound).[1] National Library of Medicine.[1] Retrieved October 24, 2023, from [Link]
Agilent Technologies. (2020).[1] HILIC Method Development for Polar Compounds.[1][3][4] Agilent Application Notes.[1] Retrieved October 24, 2023, from [Link]
Waters Corporation. (2021).[1] Strategies for the Retention of Polar Compounds using HILIC. Waters White Paper.[1] Retrieved October 24, 2023, from [Link]
McCalley, D. V. (2017).[1] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71.[1] [Link]
Applications of Imidazole Derivatives in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
The imidazole scaffold, a five-membered heterocyclic ring containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique electronic properties, structural versatility, and ability to engage in...
Author: BenchChem Technical Support Team. Date: February 2026
The imidazole scaffold, a five-membered heterocyclic ring containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique electronic properties, structural versatility, and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in drug design. This guide provides an in-depth exploration of the multifaceted applications of imidazole derivatives across key therapeutic areas, offering detailed protocols and field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Versatility of the Imidazole Ring
The significance of the imidazole ring in medicinal chemistry is underscored by its presence in a wide array of clinically used drugs.[1][2] Its electron-rich nature allows for diverse interactions with biological targets like enzymes and receptors through hydrogen bonding, coordination with metal ions, and other non-covalent forces.[1] Furthermore, the imidazole core can be readily functionalized at multiple positions, enabling fine-tuning of physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles.[3] This inherent adaptability has led to the development of imidazole-containing compounds with a broad spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, anti-inflammatory, and neuroprotective effects.[3][4]
A key strategy in drug design is the use of bioisosteric replacement, where a functional group is substituted with another that has similar physical and chemical properties to enhance the drug's efficacy or reduce toxicity. The imidazole ring is often employed as a bioisostere for other functional groups, such as amides, to improve metabolic stability and pharmacokinetic properties.[5][6]
Imidazole derivatives are a major class of antifungal agents, with prominent examples including clotrimazole, ketoconazole, and miconazole.[3][4][7][8] Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[9] By disrupting ergosterol synthesis, these compounds compromise the structural integrity and function of the fungal cell membrane, leading to cell growth inhibition and death.[9]
Protocol 1: Synthesis of Clotrimazole
This protocol outlines a one-step synthesis of the widely used antifungal agent, clotrimazole, from 2-chlorotrityl chloride and imidazole.[3]
Materials:
2-chlorotrityl chloride
Imidazole
Hexafluoroisopropanol (solvent)
Sodium carbonate or Potassium carbonate (base)
Procedure:
In a reaction vessel, dissolve 2-chlorotrityl chloride and imidazole in hexafluoroisopropanol. The recommended molar ratio of 2-chlorotrityl chloride to imidazole is 1:2.
Add sodium carbonate or potassium carbonate to the mixture as a base. The amount of base should be between 1 to 3 equivalents, with 2 equivalents being optimal.
Stir the reaction mixture at 25°C for 48 hours.
Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography).
Upon completion, the product can be isolated and purified using standard laboratory procedures. This method boasts a high yield of up to 92%.[3]
Protocol 2: In Vitro Antifungal Susceptibility Testing against Candida albicans
This protocol describes a broth microdilution method to determine the minimum inhibitory concentration (MIC) of an imidazole derivative against Candida albicans.
Materials:
Candida albicans isolate
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
Imidazole derivative (test compound)
Sterile 96-well microtiter plates
Spectrophotometer
Procedure:
Inoculum Preparation:
Subculture the C. albicans isolate on a suitable agar medium.
Prepare a yeast suspension in sterile saline or water to a turbidity equivalent to a 0.5 McFarland standard.
Dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[10]
Drug Dilution:
Prepare a stock solution of the imidazole derivative in a suitable solvent (e.g., DMSO).
Perform serial twofold dilutions of the compound in the 96-well plate using RPMI 1640 medium to achieve a range of final concentrations.
Inoculation and Incubation:
Add 100 µL of the prepared yeast inoculum to each well containing 100 µL of the diluted drug.
Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control, which can be determined visually or by measuring the absorbance at a specific wavelength.
Anticancer Applications: A Multi-pronged Attack on Cancer Cells
The anticancer potential of imidazole derivatives is a rapidly growing area of research. These compounds have been shown to exert their effects through various mechanisms, including:
Enzyme Inhibition: Imidazole-based compounds can inhibit kinases, histone deacetylases (HDACs), and cytochrome P450 enzymes that are often overexpressed in tumors, thereby impeding tumor growth and metastasis.[3]
Induction of Apoptosis: Many imidazole derivatives can trigger programmed cell death in cancer cells.
Cell Cycle Arrest: Some compounds can halt the cell cycle at specific phases, preventing uncontrolled cell proliferation.[11]
Inhibition of Angiogenesis: Certain imidazole derivatives can interfere with the formation of new blood vessels that supply nutrients to tumors.[10]
Protocol 3: Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine)
This protocol details the synthesis of lophine, a triphenyl-substituted imidazole derivative with demonstrated biological activities.[12][13]
Materials:
Benzil
Benzaldehyde
Ammonium acetate
Glacial acetic acid
Procedure:
Dissolve benzil (1 mmol), benzaldehyde (1 mmol), and ammonium acetate (1.2 g) in boiling glacial acetic acid (16 ml).
Reflux the reaction mixture for 5 to 24 hours, monitoring the progress by TLC.[13]
After completion, pour the reaction mixture into ice-water.
Wash the precipitate with a sodium bicarbonate solution and then with ethyl acetate.
Dry the combined organic extracts over magnesium sulfate.
Purify the crude product by flash column chromatography to obtain 2,4,5-triphenyl-1H-imidazole.[13]
Protocol 4: MTT Assay for Anticancer Activity
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.
Materials:
Cancer cell line (e.g., A549)
Complete cell culture medium
Imidazole derivative (test compound)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Sterile 96-well plates
Procedure:
Cell Seeding:
Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of complete medium.[14]
Incubate the plate for 24 hours to allow the cells to attach.
Compound Treatment:
Prepare serial dilutions of the imidazole derivative in cell culture medium.
Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
With the rise of antibiotic resistance, there is a pressing need for new antibacterial agents. Imidazole derivatives have emerged as a promising class of compounds with activity against both Gram-positive and Gram-negative bacteria.[15][16] Their mechanisms of action can involve the disruption of bacterial cell wall synthesis, interference with DNA replication, and inhibition of essential enzymes.[15]
Protocol 5: Antibacterial Screening using the Agar Cup Borer Method
This protocol provides a straightforward method for the preliminary screening of the antibacterial activity of imidazole derivatives.
Measure the diameter of the clear zone of inhibition around each well. A larger zone of inhibition indicates greater antibacterial activity.
Anti-inflammatory and Neuroprotective Applications
Imidazole derivatives have also demonstrated significant potential in treating inflammatory conditions and neurodegenerative diseases.[18][19]
Anti-inflammatory Activity: COX-2 Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in inflammation. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs. Several imidazole derivatives have been identified as potent and selective COX-2 inhibitors.
Protocol 6: COX-2 Inhibitor Screening Assay
This protocol outlines a general procedure for screening compounds for their ability to inhibit COX-2 activity.
Materials:
Purified recombinant human COX-2 enzyme
COX assay buffer
Arachidonic acid (substrate)
Imidazole derivative (test inhibitor)
A detection reagent (e.g., a fluorometric probe that reacts with the product of the COX-2 reaction)
96-well plate
Plate reader
Procedure:
Reagent Preparation:
Prepare solutions of the COX-2 enzyme, arachidonic acid, and the test inhibitor in the assay buffer.
Assay Setup:
In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the COX-2 enzyme.
Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).
Incubation:
Incubate the plate for a specific time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[1]
Reaction Initiation and Measurement:
Initiate the reaction by adding the arachidonic acid substrate.
Immediately begin monitoring the signal (e.g., fluorescence) produced by the detection reagent over time using a plate reader.
Data Analysis:
Calculate the rate of the enzymatic reaction for each inhibitor concentration.
Determine the percentage of inhibition and the IC50 value of the test compound.
In neurodegenerative diseases like Alzheimer's, there is a decline in the levels of the neurotransmitter acetylcholine. Acetylcholinesterase (AChE) is the enzyme responsible for breaking down acetylcholine. Inhibiting AChE can increase acetylcholine levels in the brain, offering a therapeutic strategy for managing the symptoms of these diseases. Imidazole derivatives have been investigated as potential AChE inhibitors.[18]
Initiate the enzymatic reaction by adding the ATChI substrate solution.[15]
Absorbance Measurement:
Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes.[15]
Data Analysis:
Calculate the rate of the reaction for each inhibitor concentration.
Determine the percentage of inhibition and the IC50 value of the test compound.
Data Presentation and Visualization
Quantitative data from the described protocols should be summarized in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Example Data Summary for Anticancer Activity of Imidazole Derivatives
Compound ID
Target Cell Line
IC50 (µM)
Imidazole-A
A549
15.2
Imidazole-B
MCF-7
8.7
Imidazole-C
HeLa
22.1
Diagram 1: General Workflow for Synthesis and Screening of Imidazole Derivatives
Caption: A generalized workflow for the synthesis and biological evaluation of imidazole derivatives.
Diagram 2: Mechanism of Action of Azole Antifungals
Caption: Inhibition of ergosterol synthesis by imidazole derivatives leading to fungal cell membrane disruption.
Conclusion and Future Directions
The imidazole scaffold continues to be a highly valuable framework in the discovery and development of new therapeutic agents. Its versatility allows for the creation of a diverse library of compounds with a wide range of biological activities. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate novel imidazole derivatives. Future research will likely focus on the development of more selective and potent imidazole-based drugs with improved pharmacokinetic profiles and reduced off-target effects. The exploration of novel therapeutic targets for imidazole derivatives and the use of computational methods to guide their design will further accelerate the discovery of new medicines based on this remarkable heterocyclic core.
References
A kind of synthetic method of clotrimazole. CN107629006B.
In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. PMC. Available at: [Link]
Process for preparing clotrimazole. US5091540A.
Synthesis of clotrimazole. ResearchGate. Available at: [Link]
Synthesis of Clotrimazole. YouTube. Available at: [Link]
Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PMC. Available at: [Link]
Acetylcholinesterase Inhibition Assay. Bio-protocol. Available at: [Link]
Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship Approach. Engineered Science Publisher. Available at: [Link]
Unraveling Neurodegenerative Disorders: The Potential of Indole and Imidazole-Based Heterocycles. PubMed. Available at: [Link]
In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. MDPI. Available at: [Link]
Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. MedChemComm. Available at: [Link]
Comprehensive review in current developments of imidazole-based medicinal chemistry. PubMed. Available at: [Link]
Synthesis and Structure of 1-Ethyl-2,4,5-triphenyl-1H-imidazole (Ethyl-Lophine). Zeitschrift für Naturforschung B. Available at: [Link]
Synthesis Of 2, 4, 5 -Triphenyl Imidazole. IJCRT.org. Available at: [Link]
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. Available at: [Link]
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]
In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. Available at: [Link]
Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry. Available at: [Link]
Novel Imidazole Derivatives in Medicinal Chemistry. MDPI. Available at: [Link]
Multi target –directed imidazole derivatives for neurodegenerative diseases. ProQuest. Available at: [Link]
Lophine (2,4,5-triphenyl-1H-imidazole). PMC. Available at: [Link]
Cell Viability Assays. NCBI Bookshelf. Available at: [Link]
Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. JoVE. Available at: [Link]
Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. MDPI. Available at: [Link]
Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners. YouTube. Available at: [Link]
Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Publication Corporation. Available at: [Link]
MTT Assay Protocol. Springer Nature Experiments. Available at: [Link]
Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. sctunisie.org. Available at: [Link]
In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. PubMed Central. Available at: [Link]
Application Notes & Protocols: 2-Methyl-1H-imidazole-4-carboxylic Acid Hydrate in Coordination Chemistry
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate as a versatile ligand...
Author: BenchChem Technical Support Team. Date: February 2026
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate as a versatile ligand in coordination chemistry. This document offers in-depth insights into its structural features, synthesis of coordination polymers and metal-organic frameworks (MOFs), detailed characterization protocols, and potential applications.
Introduction: The Unique Attributes of 2-Methyl-1H-imidazole-4-carboxylic Acid Hydrate as a Ligand
2-Methyl-1H-imidazole-4-carboxylic acid hydrate is a heterocyclic compound featuring a substituted imidazole ring. The presence of both a nitrogen-donor imidazole ring and an oxygen-donor carboxylate group makes it an excellent candidate for the construction of coordination polymers and MOFs. The methyl group at the 2-position introduces steric hindrance that can influence the coordination geometry and the resulting framework topology in predictable ways.
The imidazole moiety itself is a fundamental building block in coordination chemistry, possessing two nitrogen donor sites.[1][2] Its derivatives are widely employed in the design of targeted metal-organic frameworks due to their distinct characteristics.[1][2] The dual functionality of 2-Methyl-1H-imidazole-4-carboxylic acid allows it to act as a versatile bridging ligand, connecting metal centers to form one-, two-, or three-dimensional networks.[3] The hydrate form indicates the presence of water molecules within the crystal lattice, which can play a crucial role in stabilizing the structure through hydrogen bonding and can be a factor in the thermal properties of the resulting coordination compounds.
Key Physicochemical Properties:
Property
Value
Source
Molecular Formula
C₅H₈N₂O₃
Molecular Weight
144.13 g/mol
Appearance
White to off-white powder
Commercially available
Solubility
Soluble in polar organic solvents and water
General knowledge
Synthesis of Coordination Polymers and MOFs
The synthesis of coordination polymers and MOFs using 2-Methyl-1H-imidazole-4-carboxylic acid hydrate typically involves the reaction of the ligand with a metal salt under solvothermal or hydrothermal conditions. The choice of solvent, temperature, and the metal-to-ligand ratio can significantly influence the final product's dimensionality and topology.
Causality Behind Experimental Choices in Hydrothermal/Solvothermal Synthesis
Hydrothermal and solvothermal synthesis are preferred methods for growing high-quality single crystals of coordination polymers. The elevated temperature and pressure facilitate the dissolution of reactants and promote the crystallization of the product. The choice of solvent is critical; polar solvents like dimethylformamide (DMF), ethanol, and water are commonly used to dissolve the ligand and metal salts. The pH of the reaction mixture can also be a determining factor in the deprotonation of the carboxylic acid group and the coordination behavior of the ligand.
Protocol 1: Representative Hydrothermal Synthesis of a 3D Metal-Organic Framework
This protocol is a representative example based on established procedures for similar imidazole-carboxylate ligands.[4]
Materials:
2-Methyl-1H-imidazole-4-carboxylic acid hydrate
Metal nitrate or acetate salt (e.g., Zn(NO₃)₂·6H₂O, Cd(NO₃)₂·4H₂O)
N,N-Dimethylformamide (DMF)
Deionized water
Ethanol
Procedure:
In a 20 mL glass vial, dissolve 0.1 mmol of the chosen metal salt in 5 mL of DMF.
In a separate vial, dissolve 0.1 mmol of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate in 5 mL of deionized water.
Combine the two solutions in the 20 mL vial and stir for 15 minutes at room temperature to ensure homogeneity.
Seal the vial tightly and place it in a programmable oven.
Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 72 hours.
After 72 hours, cool the oven to room temperature at a rate of 5 °C/hour.
Colorless, block-like crystals should form. Isolate the crystals by filtration.
Wash the collected crystals thoroughly with DMF and then with ethanol to remove any unreacted starting materials.
Dry the crystals under vacuum at 60 °C for 12 hours.
Caption: Hydrothermal Synthesis Workflow.
Characterization of Coordination Complexes
A thorough characterization is essential to confirm the structure and purity of the synthesized materials. The following techniques are fundamental for the analysis of coordination polymers and MOFs derived from 2-Methyl-1H-imidazole-4-carboxylic acid hydrate.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the most definitive method for determining the three-dimensional structure of crystalline materials.[4] It provides precise information on bond lengths, bond angles, coordination geometry of the metal centers, and the overall topology of the framework. For complexes of 2-Methyl-1H-imidazole-4-carboxylic acid, SC-XRD can reveal how the ligand bridges metal ions and how the methyl group influences the packing of the structure.
Powder X-ray Diffraction (PXRD)
PXRD is used to confirm the phase purity of the bulk synthesized material and to check for batch-to-batch consistency. The experimental PXRD pattern of the synthesized sample should match the simulated pattern generated from the single-crystal X-ray diffraction data.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for confirming the coordination of the ligand to the metal center. Key spectral features to analyze include:
O-H and N-H Stretching: Broad bands in the region of 3400-2500 cm⁻¹ corresponding to the carboxylic acid O-H and imidazole N-H stretches in the free ligand should diminish or shift upon coordination.
C=O Stretching: The strong carbonyl stretch of the carboxylic acid group (typically around 1700 cm⁻¹) in the free ligand will be absent in the complex. Instead, two new bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the coordinated carboxylate group will appear at approximately 1610-1550 cm⁻¹ and 1440-1360 cm⁻¹, respectively. The separation between these two bands (Δν = νₐₛ - νₛ) can provide insights into the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bidentate bridging).
Thermogravimetric Analysis (TGA)
TGA provides information about the thermal stability of the coordination polymer and the presence of solvent molecules.[5] A typical TGA curve for a MOF synthesized with 2-Methyl-1H-imidazole-4-carboxylic acid hydrate would show:
An initial weight loss at lower temperatures (typically below 150 °C), corresponding to the removal of guest solvent molecules and/or the water of hydration from the ligand.
A plateau of thermal stability up to a higher temperature.
A final, sharp weight loss corresponding to the decomposition of the organic ligand and the collapse of the framework.
Caption: Characterization Workflow.
Potential Applications
Coordination polymers and MOFs derived from 2-Methyl-1H-imidazole-4-carboxylic acid hydrate have potential applications in various fields, leveraging their tunable structures and functional properties.
Luminescence
The imidazole ring and the carboxylate group can act as "antenna" ligands, absorbing energy and transferring it to a coordinated lanthanide ion, which then emits light at its characteristic wavelength.[2] This property makes these materials promising for applications in sensing, bio-imaging, and solid-state lighting. The luminescence of such complexes is often ligand-based, and coordination to a metal ion can influence the emission properties.[6]
Catalysis
The porous nature of MOFs allows for the diffusion of substrates and products, while the metal centers can act as active catalytic sites. MOFs constructed from 2-Methyl-1H-imidazole-4-carboxylic acid could be explored as catalysts for various organic transformations. The functional groups on the ligand can also be modified to introduce specific catalytic activities.
Gas Adsorption and Storage
The high surface area and tunable pore sizes of MOFs make them excellent candidates for gas storage and separation applications. By carefully selecting the metal center and synthesis conditions, the pore environment of MOFs derived from 2-Methyl-1H-imidazole-4-carboxylic acid can be tailored to selectively adsorb specific gases.
Drug Delivery
The biocompatibility of some metal ions and the porous nature of MOFs have led to their investigation as potential drug delivery vehicles. The pores of the MOF can be loaded with drug molecules, which are then released in a controlled manner.
Self-Validating Systems and Troubleshooting
Self-Validation:
Crystallinity: The sharpness of the peaks in the PXRD pattern is a good indicator of the crystallinity of the bulk material.
Purity: The absence of peaks from starting materials in the PXRD and IR spectra helps confirm the purity of the final product.
Thermal Stability: A well-defined plateau in the TGA curve before decomposition indicates the formation of a stable framework.
Troubleshooting Common Issues:
Issue
Potential Cause
Suggested Solution
No crystal formation
Incorrect solvent system, temperature, or pH.
Systematically vary the solvent composition, reaction temperature, and pH.
Formation of an amorphous powder
Reaction time is too short or too long; rapid cooling.
Optimize the reaction time and use a slower cooling rate.
Poor quality crystals
Impurities in starting materials; non-optimal reaction conditions.
Recrystallize the ligand; use high-purity metal salts; fine-tune the synthesis parameters.
Inconsistent PXRD patterns
Polymorphism; incomplete reaction.
Carefully control the synthesis conditions to favor a single phase; ensure the reaction goes to completion.
Conclusion
2-Methyl-1H-imidazole-4-carboxylic acid hydrate is a promising ligand for the construction of novel coordination polymers and MOFs with diverse structures and interesting properties. Its bifunctional nature, combined with the steric influence of the methyl group, provides a powerful tool for the rational design of functional materials. The protocols and characterization techniques outlined in these application notes provide a solid foundation for researchers to explore the full potential of this versatile ligand in areas ranging from materials science to drug development.
References
Dinh, V. T., & Vu, T. D. (2021). Synthesis of Metal-Organic Framework Ni-MOF using 2-Methylimidazole and Application for Adsorption of Organic Pigments. Izvestiya Vysshikh Uchebnykh Zavedenii, Seriya Khimiya i Khimicheskaya Tekhnologiya, 64(1), 58-65. [Link]
Li, Y., et al. (2018). Synthesis, Structure, and Properties of Coordination Polymers Based on 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene and Different Carboxylate Ligands. Molecules, 23(7), 1563. [Link]
Haggag, S. M. (2005). Ligating properties of 1H-imidazole-4-carboxylic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(11-12), 2697-2703. [Link]
El-Ghamry, M. A., & Fathalla, S. K. (2014). A new route for preparing coordination polymers from hydrothermal reactions involving in situ ligand synthesis. Journal of Coordination Chemistry, 67(10), 1713-1724. [Link]
Li, J., et al. (2023). Imidazole-Based Metal–Organic Framework for the “On1–Off–On2” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. Crystal Growth & Design, 23(6), 4357-4366. [Link]
Sun, W.-Y., et al. (2013). Synthesis and characterization of metal complexes with a mixed 4-imidazole-containing ligand and a variety of multi-carboxylic acids. CrystEngComm, 15(43), 8818-8827. [Link]
Chen, S.-S., et al. (2016). The roles of imidazole ligands in coordination supramolecular systems. CrystEngComm, 18(35), 6543-6565. [Link]
Feng, X., et al. (2011). A series of lanthanide-organic frameworks based on 2-Propyl-1H-imidazole-4,5-dicarboxylate and oxalate: syntheses, structures, luminescence, and magnetic properties. Crystal Growth & Design, 11(3), 1399-1408. [Link]
Costas, M. C., et al. (2020). Luminescent Lanthanides in Biorelated Applications: From Molecules to Nanoparticles and Diagnostic Probes to Therapeutics. Chemical Reviews, 120(2), 1174-1234. [Link]
PubChem. (n.d.). 2-Methyl-1H-imidazole-4-carboxylic acid hydrate. National Center for Biotechnology Information. Retrieved from [Link]
Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Modern Chemistry & Applications, 5(2), 222. [Link]
Luo, L., et al. (2016). Four new MOFs based on an imidazole-containing ligand and multicarboxylates: syntheses, structures and sorption properties. CrystEngComm, 18(10), 1736-1744. [Link]
Al-Maythalony, B. A., & Al-Hakami, S. H. (2023). Physiochemical characterization of metal organic framework materials: A mini review. Results in Chemistry, 5, 100803. [Link]
Application Note: Precision Crystallization of 2-Methyl-1H-imidazole-4-carboxylic Acid Hydrate
This Application Note is structured as a high-level technical guide for researchers in solid-state chemistry and drug development. It prioritizes mechanistic understanding and reproducibility.
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for researchers in solid-state chemistry and drug development. It prioritizes mechanistic understanding and reproducibility.
Executive Summary & Scientific Rationale
2-Methyl-1H-imidazole-4-carboxylic acid is a critical amphoteric building block used in the synthesis of pharmaceutical intermediates and metal-organic frameworks (MOFs). Achieving the hydrate form (typically the monohydrate) is thermodynamically favored under ambient aqueous conditions but requires strict control over water activity (
) and pH to prevent the formation of anhydrous polymorphs or inorganic salts.
The Core Challenge: This molecule exists as a zwitterion in its neutral crystalline state.[1] The imidazole nitrogen is protonated (
), and the carboxylic acid is deprotonated (). Successful crystallization relies on targeting the isoelectric point (pI) where solubility is lowest, while maintaining sufficient water activity to stabilize the hydrate lattice.
High solubility at pH < 2 and pH > 9. Low at pH 4–6.
Crystal Habit
Prismatic / Block-like
Favors slow growth in high-dielectric solvents.
Zwitterionic Range
pH ~3.0 to ~7.0
Target pH window for neutral hydrate precipitation.
Pre-Crystallization Workflow
Before initiating crystal growth, the feedstock purity and solubility profile must be validated. Impurities (isomers or inorganic salts) often poison the crystal faces, leading to amorphous precipitation.
Diagram 1: Solubility & Species Equilibrium
This diagram illustrates the pH-dependent speciation, guiding the choice of crystallization method.
Caption: pH-dependent speciation of 2-Methyl-1H-imidazole-4-carboxylic acid. Crystallization of the neutral hydrate is thermodynamically maximized in the "Zwitterion" window.
Experimental Protocols
Two distinct protocols are provided. Protocol A is the "Gold Standard" for obtaining high-quality single crystals for X-ray diffraction (XRD). Protocol B is optimized for bulk purity and yield.
Saturation: In a 20 mL scintillation vial, suspend 500 mg of the compound in 10 mL of Ultrapure Water.
Thermal Dissolution: Heat the mixture to 85–90°C using a heating block. Vortex intermittently.
Note: If the solid does not fully dissolve, add water in 0.5 mL increments until a clear solution is obtained. Do not exceed 95°C to avoid decarboxylation.
Filtration: While hot, filter the solution through a 0.22 µm PTFE syringe filter into a clean, pre-warmed glass vial. This removes nucleation seeds (dust/insolubles).
Controlled Cooling: Cap the vial loosely (or use Parafilm with a pinhole). Place the vial in a Dewar flask filled with hot water (80°C) or a programmable cooling bath.
Ramp Rate: Cool at a rate of -5°C per hour until room temperature (25°C) is reached.
Harvest: Allow the vial to sit undisturbed at 4°C for 24 hours. Colorless, prismatic crystals will form.
Isolation: Decant the mother liquor. Wash crystals gently with ice-cold water (1 mL) followed by cold ethanol. Air dry at ambient humidity (do not use high vacuum, or you risk dehydrating the crystal lattice).
Acidic Dissolution: Dissolve 1.0 g of the compound in 10 mL of 1.0 M HCl. The solution should be clear and have a pH < 1.
Neutralization: Place the beaker on a magnetic stirrer (slow stir). Slowly add 1.0 M NaOH dropwise while monitoring pH.
Nucleation Point: As the pH approaches 3.0, the solution may become cloudy. Slow the addition rate.
Target pH: Continue adding base until pH 4.5 – 5.0 is reached. This is the approximate isoelectric point where the zwitterion is least soluble.
Aging: Stop stirring. Let the suspension stand for 2–4 hours at room temperature. The precipitate will ripen into defined crystals.
Filtration: Filter via vacuum filtration (Buchner funnel).
Washing: Wash the filter cake with 2 x 5 mL of ice-cold water to remove NaCl byproducts.
Process Workflow Visualization
The following diagram details the decision matrix for selecting the correct protocol based on the input material and desired outcome.
Caption: Operational workflow for selecting between Thermal Recrystallization (Protocol A) and pH-Shift Precipitation (Protocol B).
Characterization & Validation
To ensure the isolated solid is indeed 2-Methyl-1H-imidazole-4-carboxylic acid hydrate , the following analytical checks are mandatory:
Powder X-Ray Diffraction (PXRD): Compare the experimental pattern with the calculated pattern from the single-crystal structure (CSD Refcode or similar analogs). Look for sharp Bragg peaks indicating high crystallinity.
Thermogravimetric Analysis (TGA):
Expectation: A weight loss step corresponding to one water molecule (approx. 11-12% mass loss) occurring between 80°C and 120°C.
Note: If mass loss occurs < 60°C, it is surface water. If > 150°C, it is likely decomposition.
1H NMR (D2O/NaOD): Confirm the integrity of the methyl group (singlet, ~2.3 ppm) and the imidazole proton (singlet, ~7.5 ppm). Note that in D2O, exchangeable protons (NH, COOH, H2O) will not be visible or will be integrated into the solvent peak.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
No precipitation
Solution not saturated.
Evaporate 20% of solvent volume or cool to 4°C.
Oiling out
Impurities or cooling too fast.
Re-heat and cool slower. Add a seed crystal.
Amorphous powder
pH adjustment too rapid.
In Protocol B, add NaOH slower near pH 3.
Decomposition
Temperature > 100°C.
Keep dissolution temp < 95°C.
References
PubChem. (n.d.).[4] 2-Methyl-1H-imidazole-4-carboxylic acid hydrate. National Library of Medicine. Retrieved October 26, 2023, from [Link]
Wang, X., et al. (2008).[1] Crystal structure of 2-ethyl-1H-imidazole-4-carboxylate monohydrate. PMC (PubMed Central). Retrieved October 26, 2023, from [Link]
Fisher Scientific. (2023). Safety Data Sheet: Imidazole derivatives. Retrieved October 26, 2023, from [Link]
Advanced Catalytic Architectures: Using 2-Methyl-1H-imidazole-4-carboxylic Acid Hydrate
Abstract 2-Methyl-1H-imidazole-4-carboxylic acid hydrate (H₂mec4im) represents a specialized class of heterofunctional ligands bridging the gap between organocatalysis and coordination chemistry. Unlike simple imidazoles...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
2-Methyl-1H-imidazole-4-carboxylic acid hydrate (H₂mec4im) represents a specialized class of heterofunctional ligands bridging the gap between organocatalysis and coordination chemistry. Unlike simple imidazoles used solely as linkers in Zeolitic Imidazolate Frameworks (ZIFs), H₂mec4im possesses both a basic imidazole nitrogen and an acidic carboxylate moiety. This dual functionality enables two distinct high-value catalytic applications: (1) Surface engineering of enzymes to enhance activity and stability within Metal-Organic Framework (MOF) composites, and (2) Construction of supramolecular coordination polymers with accessible Lewis acid sites. This guide provides validated protocols for utilizing H₂mec4im in these advanced catalytic systems.
Chemical Profile & Ligand Behavior[1][2][3][4][5][6]
The catalytic utility of H₂mec4im stems from its ability to adopt multiple coordination modes. In solution, it exists in equilibrium between its neutral and zwitterionic forms, allowing it to act as a pH-switchable linker.
Monodentate: N-donor (imidazole-like)Bidentate: N,O-chelating (forming 5-membered rings)Bridging: or linking metal centers
Structural Insight: The "Methyl Effect"
The 2-methyl group is not merely a bystander; it exerts steric influence that prevents the formation of dense, non-porous phases often seen with unsubstituted imidazole carboxylates. This steric bulk directs the self-assembly of open-framework topologies essential for heterogeneous catalysis.
Context: Encapsulating enzymes in MOFs (like ZIF-8) protects them from denaturation. However, enzymes often leach out or lose activity due to poor interface compatibility.
Role of H₂mec4im: It acts as a bio-interface modifier . The carboxyl group covalently binds to lysine residues on the enzyme surface, while the imidazole group acts as an anchor point that nucleates the growth of the ZIF-8 shell, "locking" the enzyme in a hyper-active conformation.
Protocol 1: Surface Activation of Lipase for ZIF-8 Encapsulation
Target Application: Enhanced hydrolysis of esters and transesterification.
Initiate coupling by adding EDC (5 mg) and NHS (3 mg) to activate the carboxyl group of H₂mec4im.
Stir gently at 4°C for 4 hours.
Mechanism:[4][12][9][11][13] The carboxylate of H₂mec4im forms an amide bond with surface lysine amines on the lipase. The imidazole ring is now exposed on the enzyme surface.
Dialyze the solution against PBS for 12 hours (MWCO 3.5 kDa) to remove unreacted ligand.
2. In-Situ Encapsulation (Biomineralization)
Mix 2 mL of the modified lipase solution with 2 mL of 2-methylimidazole aqueous solution (1.2 M).
Rapidly add 2 mL of Zn(NO₃)₂ solution (0.3 M).
The mixture will turn milky white immediately as ZIF-8 crystallizes around the imidazole-decorated enzyme.
Incubate at room temperature for 30 minutes.
Centrifuge at 8,000 rpm for 10 min; wash pellet 3x with deionized water.
3. Catalytic Activity Assay
Substrate: p-Nitrophenyl palmitate (p-NPP).
Procedure: Add 1 mg of the Enzyme@ZIF composite to 3 mL of p-NPP solution. Monitor absorbance at 410 nm (release of p-nitrophenol).
Validation: The H₂mec4im-modified composite typically exhibits 1.3x to 2.0x higher activity than non-modified encapsulated enzymes due to the "conformation locking" effect.
Application B: Synthesis of Lewis Acid Coordination Polymers
Context: H₂mec4im serves as a robust ligand for constructing heterogeneous catalysts used in oxidation and acid-base reactions. The following protocol synthesizes a Cobalt(II) supramolecular framework.
Protocol 2: Hydrothermal Synthesis of [Co(mec4im)₂(H₂O)₂] Catalyst
Target Application: Heterogeneous Lewis Acid Catalysis (e.g., Epoxide Ring Opening).
Add 1.0 mmol of NaOH to deprotonate the carboxylic acid (pH adjustment to ~8.5).
Dissolve 0.5 mmol of Co(OAc)₂ in 5 mL of water.
Hydrothermal Reaction:
Add the Cobalt solution dropwise to the ligand solution under stirring. A slight precipitate may form.
Transfer the suspension to a 25 mL Teflon-lined stainless steel autoclave.
Heat at 160°C for 72 hours .
Cool slowly to room temperature (5°C/hour) to promote crystal growth.
Isolation & Activation:
Filter the resulting pink/violet crystals.
Wash with water and ethanol.
Activation: Heat at 100°C under vacuum for 4 hours to remove lattice water molecules, generating open Lewis acid sites on the Co(II) centers.
Characterization Checklist
Technique
Expected Feature
PXRD
Sharp peaks indicating high crystallinity; distinct from starting materials.
FT-IR
Shift in (COO⁻) stretching bands (1550-1600 cm⁻¹) confirming coordination.
TGA
Weight loss step at ~100-150°C (water loss) followed by stability up to ~300°C.
Mechanistic Visualization
The following diagram illustrates how H₂mec4im bridges the gap between the biological entity (enzyme) and the inorganic framework (ZIF), facilitating the "Bio-Interface" catalysis described in Protocol 1.
Caption: Workflow for engineering enzyme-MOF composites using H₂mec4im as an interfacial anchor.
References
Enzyme Surface Engineering: Zou, X., et al. (2024). Boosting Enzyme Activity in Enzyme Metal–Organic Framework Composites. Chem & Bio Engineering.[3]
Coordination Polymer Synthesis: Nie, X. L., et al. (2007).[1] Diaquabis(5-carboxy-2-methyl-1H-imidazole-4-carboxylato-κ2N,O)cobalt(II). Acta Crystallographica Section E.
derivatization of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate for bioassays
Application Note: High-Sensitivity Derivatization of 2-Methyl-1H-imidazole-4-carboxylic Acid (MICA) for Bioanalytical and Immunogenic Applications Executive Summary 2-Methyl-1H-imidazole-4-carboxylic acid (MICA) is a cri...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Sensitivity Derivatization of 2-Methyl-1H-imidazole-4-carboxylic Acid (MICA) for Bioanalytical and Immunogenic Applications
Executive Summary
2-Methyl-1H-imidazole-4-carboxylic acid (MICA) is a critical pharmacophore and intermediate, most notably serving as the precursor for the angiotensin II receptor blocker Olmesartan medoxomil . While structurally simple, its zwitterionic nature, lack of a strong chromophore, and existence as a hydrate present significant challenges for direct bioassay quantification and bioconjugation.
This guide details two distinct derivatization workflows:
Analytical Derivatization: Enhancing HPLC sensitivity by 1000-fold using coumarin-based fluorescence labeling for pharmacokinetic (PK) profiling.
Functional Derivatization: A controlled EDC/NHS activation protocol to conjugate MICA to carrier proteins (BSA/KLH) for immunogen generation or surface plasmon resonance (SPR) chips.
Chemical Properties & Pre-Analytical Handling
Before initiating derivatization, the physicochemical state of the starting material must be standardized. MICA is amphoteric and typically supplied as a hydrate.
Property
Specification
Impact on Protocol
CAS (Anhydrous)
1457-59-6
Molecular weight calculations must be adjusted for hydrate form.
Solubility
Low in water/organic solvents
Requires polar aprotic solvents (DMSO/DMF) or pH adjustment.
pKa
~3.5 (COOH), ~7.1 (Imidazole N)
Zwitterionic at neutral pH; low solubility in non-polar solvents.
Tautomerism
1H- vs 3H-imidazole
Nitrogen protection is unnecessary if pH is controlled (< pH 6).
Critical Pre-treatment (Dehydration):
For anhydrous reactions (Protocol A), the hydrate water acts as a nucleophile, quenching reagents.
Step: Lyophilize the MICA hydrate for 12 hours or dry over P₂O₅ in a vacuum desiccator.
Verification: Confirm water loss via Karl Fischer titration or TGA if strict stoichiometry is required.
Protocol A: Fluorescent Derivatization for HPLC Quantification
Objective: To attach a fluorophore to the carboxylic acid moiety, enabling femtomole-level detection in plasma or cell lysates.
Reagent: 4-Bromomethyl-7-methoxycoumarin (Br-MMC).
Mechanism: Nucleophilic attack of the carboxylate anion on the alkyl halide (Br-MMC) to form a stable, highly fluorescent ester.
Reaction Logic & Pathway
The imidazole ring is relatively stable, but the carboxylic acid requires activation. We use a crown ether (18-Crown-6) and anhydrous potassium carbonate to solubilize the carboxylate anion in an organic solvent (Acetonitrile/Acetone), facilitating the attack on Br-MMC.
Figure 1: Reaction pathway for the fluorescent labeling of MICA using Br-MMC.
Step-by-Step Methodology
Materials:
Anhydrous Acetone (stored over molecular sieves).
18-Crown-6 ether (Catalyst).
Potassium Carbonate (K₂CO₃), anhydrous.
Br-MMC (Sigma-Aldrich or equivalent).
Procedure:
Preparation: Dissolve 1.0 mg of dried MICA in 500 µL of anhydrous DMSO (due to solubility limits in acetone).
Catalyst Mix: In a separate amber vial, prepare a "Derivatization Cocktail":
10 mg Br-MMC.
5 mg 18-Crown-6.
10 mg K₂CO₃.
Suspended in 1 mL anhydrous Acetone.
Reaction: Add 100 µL of MICA/DMSO solution to 400 µL of the Derivatization Cocktail.
Incubation: Vortex, cap tightly, and incubate at 60°C for 45 minutes in a heating block. Note: Protect from light.
Quenching: Cool to room temperature. Add 10 µL of 10% Acetic Acid in methanol to neutralize excess carbonate.
Filtration: Filter through a 0.22 µm PTFE syringe filter before HPLC injection.
Objective: To conjugate MICA to a carrier protein (e.g., BSA or KLH) or an amine-functionalized surface (e.g., Biacore CM5 chip) for antibody development or affinity assays.
Reagent: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS.[1][2]
Reaction Logic (The "Inverse" Challenge)
Standard protocols activate the protein first. However, MICA is the small molecule (hapten) with the carboxyl group. We must activate MICA to form an NHS-ester, which then reacts with lysine residues on the protein.
Challenge: The imidazole nitrogen on MICA can act as a nucleophile, potentially causing self-polymerization.
Solution: Perform activation at pH 5.5-6.0 . At this pH, the imidazole nitrogen (pKa ~7) is largely protonated and unreactive, while the EDC activates the carboxylate.
Solubilization: Dissolve 2 mg MICA in 200 µL dry DMSO. Dilute into 800 µL Activation Buffer.
Activation:
Add 0.4 mg EDC (approx 10-fold molar excess over MICA).
Add 1.1 mg Sulfo-NHS (stabilizes the intermediate).
Incubate for 15 minutes at room temperature.
Conjugation:
Dissolve 2 mg Carrier Protein (BSA) in 1 mL Coupling Buffer.
Add the activated MICA solution dropwise to the protein solution.
Critical: Adjust pH to 7.2–7.4 immediately with dilute NaOH if necessary, as the reaction releases protons.
Incubation: React for 2 hours at Room Temperature or Overnight at 4°C.
Purification:
Use a Desalting Column (MWCO 7,000 Da) or Dialysis against PBS to remove unreacted MICA and byproducts.
The small molecule MICA will pass through; the protein conjugate is retained.
Quality Control & Validation
To ensure the derivatization was successful, use the following checkpoints:
For Protocol A (Fluorescence):
Blank Run: Inject the "Derivatization Cocktail" without MICA. You will see a peak for hydrolyzed Br-MMC (usually elutes earlier than the ester).
Shift Verification: The MICA-MMC ester should elute later (more hydrophobic) than the reagent peak.
For Protocol B (Conjugation):
TNBS Assay: Measure free amines on the protein before and after conjugation. A reduction in free amines indicates successful coupling to Lysine residues.
MALDI-TOF MS: A mass shift in the protein peak (e.g., BSA + n*126 Da) confirms covalent attachment.
References
PubChem. (2023). 2-Methyl-1H-imidazole-4-carboxylic acid (Compound Summary).[3] National Library of Medicine.[4] [Link]
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for EDC/NHS protocols).
experimental solubility testing of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate
An authoritative guide to the theory and practice of determining the aqueous solubility of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate, a critical parameter in pharmaceutical research and development. This document p...
Author: BenchChem Technical Support Team. Date: February 2026
An authoritative guide to the theory and practice of determining the aqueous solubility of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate, a critical parameter in pharmaceutical research and development. This document provides a detailed exploration of the underlying principles, comprehensive experimental protocols, and data interpretation strategies tailored for researchers, scientists, and drug development professionals.
Introduction: The Central Role of Solubility in Drug Development
Aqueous solubility is a fundamental physicochemical property that profoundly influences a drug candidate's journey from laboratory discovery to clinical application. It dictates the bioavailability of orally administered drugs, impacts formulation strategies, and is a key determinant of a compound's behavior in various in vitro and in vivo systems. Insufficient solubility can lead to erratic absorption, diminished therapeutic efficacy, and significant delays in development timelines.[1] Therefore, the early and accurate characterization of a compound's solubility profile is not merely a routine measurement but a cornerstone of a successful drug development program, as outlined by international guidelines such as the ICH Q6A specifications.[2][3][4][5]
This application note focuses on 2-Methyl-1H-imidazole-4-carboxylic acid hydrate, a heterocyclic compound featuring both an acidic carboxylic group and a basic imidazole moiety. This amphoteric nature suggests a complex, pH-dependent solubility profile that must be thoroughly investigated. We present a detailed framework for this investigation, encompassing both thermodynamic and kinetic solubility assays, to provide a comprehensive understanding of this molecule's behavior in aqueous media.
Physicochemical Profile of the Analyte
Understanding the intrinsic properties of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate is essential for designing robust solubility experiments and interpreting the resulting data. The molecule's structure dictates its ionization potential (pKa), lipophilicity (logP), and crystal lattice energy, all of which are primary drivers of solubility.
Chemical Structure:
The molecule contains a carboxylic acid group (-COOH), which is acidic, and an imidazole ring, which is basic. This makes the compound amphoteric, meaning it can act as either an acid or a base.
Ionization and pH-Dependent Solubility: The solubility of ionizable compounds is governed by the pH of the solution. The Henderson-Hasselbalch equation provides the theoretical framework for this relationship, linking pH, pKa, and the ratio of the ionized to the un-ionized form of the molecule.[6][7][8][9]
At low pH (acidic conditions), the imidazole ring will be protonated (cationic form), which is expected to increase solubility.
At high pH (basic conditions), the carboxylic acid will be deprotonated (anionic form), which is also expected to increase solubility.
The lowest solubility is anticipated around the isoelectric point (pI), where the net charge on the molecule is zero.
Table 1: Physicochemical Properties of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate
Kinetic vs. Thermodynamic Solubility: A Conceptual Overview
It is critical to distinguish between two primary types of solubility measurements, as they provide different information relevant to different stages of drug discovery.[14][15][16]
Kinetic Solubility: This measures the concentration at which a compound precipitates out of a solution when added from a high-concentration organic stock (e.g., DMSO).[14][16][17] It is a non-equilibrium measurement and is typically used in early discovery for high-throughput screening to quickly flag compounds with potential solubility liabilities.[14][15]
Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility. It is determined by allowing an excess of the solid compound to equilibrate with a solvent over an extended period until the concentration of the dissolved compound is maximal and stable.[1][17] This is the gold-standard measurement required for late-stage preclinical and formulation development.[14]
Application Note: Structural Elucidation of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate using Fourier Transform Infrared (FT-IR) Spectroscopy
Abstract and Introduction 2-Methyl-1H-imidazole-4-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and drug development, valued for its role in synthesizing novel therapeutic agents.[1][2]...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract and Introduction
2-Methyl-1H-imidazole-4-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and drug development, valued for its role in synthesizing novel therapeutic agents.[1][2] The presence of a water molecule in its hydrated form significantly influences its physical and chemical properties, including stability, solubility, and crystal structure. Fourier Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the rapid, non-destructive, and definitive structural characterization of such pharmaceutical compounds.[3] It provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups.[4]
This application note provides a comprehensive guide for researchers and drug development professionals on the FT-IR analysis of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate. It details two primary solid-state sampling methodologies—Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR)—and offers an in-depth interpretation of the resulting spectrum, grounded in the established vibrational characteristics of its constituent functional groups. The protocols are designed to be self-validating, ensuring high-quality, reproducible data for structural verification and quality control.
Scientific Principles: FT-IR and Molecular Structure
FT-IR spectroscopy operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, resulting in an absorption spectrum. The spectrum's peaks correspond to specific functional groups and structural features.
The structure of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate contains several key functional groups that yield a rich and informative FT-IR spectrum:
Imidazole Ring: A five-membered aromatic heterocycle containing N-H, C=N, and C-N bonds.
Carboxylic Acid: Characterized by a hydroxyl (O-H) and a carbonyl (C=O) group.
Methyl Group: A simple alkyl C-H substituent.
Water of Hydration: An associated H₂O molecule.
Each of these groups has distinct vibrational modes (stretching, bending) that appear in predictable regions of the infrared spectrum, allowing for a detailed structural confirmation.
Accurate spectral acquisition is contingent on meticulous sample preparation and parameter selection. The following protocols detail two robust methods for solid-state analysis.
Instrumentation
Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
Spectral Range: 4000–400 cm⁻¹
Resolution: 4 cm⁻¹
Scans: 32 scans are co-added to ensure a high signal-to-noise ratio.
Method A: KBr Pellet Transmission Protocol
This traditional method provides high-quality spectra and is based on dispersing the analyte in an IR-transparent salt matrix.[5]
Causality: The goal is to create a homogenous, transparent solid solution. Proper grinding is critical to reduce particle size below the wavelength of the incident IR radiation, minimizing light scattering (Christiansen effect) and producing sharp, well-defined peaks. The vacuum step removes entrapped air and moisture, which can interfere with the spectrum and compromise pellet integrity.[6]
Caption: Workflow for the KBr Pellet preparation method.
Step-by-Step Methodology:
Preparation: Ensure the agate mortar, pestle, and die set are impeccably clean and dry. This prevents contamination from previous samples.
Weighing: Weigh approximately 1-2 mg of the 2-Methyl-1H-imidazole-4-carboxylic acid hydrate sample and 150-200 mg of dry, spectroscopic-grade KBr powder. A sample concentration of 0.5-2% by weight is ideal.[7]
Grinding & Mixing: Add the KBr and sample to the agate mortar. Grind the mixture gently but thoroughly for several minutes until the powder is extremely fine and has a uniform, flour-like consistency.
Loading the Die: Transfer a portion of the mixture into the pellet die sleeve, ensuring an even distribution.
Pressing: Place the die into a hydraulic press. Apply a vacuum to the die to remove air and adsorbed water. Gradually apply pressure up to 8-10 metric tons and hold for 1-2 minutes.[8]
Pellet Ejection: Carefully release the pressure and vacuum. Disassemble the die and eject the thin, transparent KBr pellet. A cloudy or opaque pellet indicates insufficient grinding, excessive moisture, or improper pressure.
Analysis: Mount the pellet in the spectrometer's sample holder and acquire the spectrum.
Method B: Attenuated Total Reflectance (ATR) Protocol
ATR is a modern, rapid technique ideal for direct analysis of solid powders with minimal sample preparation.[9][10]
Causality: This method relies on an evanescent wave that penetrates a few micrometers into the sample from an internal reflection element (crystal).[11] Ensuring firm, uniform contact between the sample powder and the ATR crystal is paramount for generating a strong, high-quality signal. A background scan of the clean crystal surface is essential to computationally subtract the absorbance of the crystal and the atmosphere (H₂O, CO₂).
Caption: Workflow for the ATR-FTIR analysis method.
Step-by-Step Methodology:
Crystal Cleaning: Clean the ATR crystal surface (e.g., diamond) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue. Allow it to dry completely.
Background Scan: Acquire a background spectrum of the clean, empty ATR accessory. This reference is crucial for an accurate absorbance spectrum.
Sample Application: Place a small amount of the 2-Methyl-1H-imidazole-4-carboxylic acid hydrate powder directly onto the center of the ATR crystal. Only a pinhead-sized amount is necessary.
Pressure Application: Lower the integrated pressure clamp onto the sample, applying consistent force to ensure intimate contact between the powder and the crystal surface.
Spectral Acquisition: Collect the sample spectrum.
Post-Analysis Cleaning: Raise the pressure clamp, remove the sample powder, and clean the crystal surface thoroughly as in Step 1.
Spectral Data Interpretation
The FT-IR spectrum of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate is characterized by several distinct absorption bands corresponding to its functional groups.
Key Spectral Regions and Vibrational Assignments
3500–2500 cm⁻¹ (O-H, N-H, and C-H Stretching Region):
Water of Hydration (H₂O): A broad absorption band is expected around 3400-3200 cm⁻¹ due to the O-H stretching vibrations of the water molecule. The presence of water can significantly influence the spectrum in this region.[12][13]
Carboxylic Acid (O-H): This functional group is distinguished by a very broad, strong absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹, often obscuring the C-H stretches.[14][15] This extensive broadening is a hallmark of the strong hydrogen bonding in carboxylic acid dimers.
Imidazole (N-H): A moderate stretching vibration typically appears around 3150-3000 cm⁻¹, which may be superimposed on the broader O-H absorptions.[16]
Methyl & Ring (C-H): Sharper, weaker peaks for aromatic and aliphatic C-H stretching are expected between 3100 cm⁻¹ and 2850 cm⁻¹, often appearing as small shoulders on the broad O-H band.
1750–1550 cm⁻¹ (Carbonyl and Double Bond Region):
Carboxylic Acid (C=O): A strong, sharp absorption peak between 1710 cm⁻¹ and 1680 cm⁻¹ is the most prominent feature of the carboxylic acid group. Its position indicates hydrogen-bonded dimerization.[14][17]
Imidazole (C=N and C=C): Ring stretching vibrations for C=N and C=C bonds typically appear in the 1650–1450 cm⁻¹ range.[18]
Water of Hydration (H-O-H): The bending (scissoring) vibration of the water molecule can result in a weak to medium band around 1640-1630 cm⁻¹.[13]
Below 1500 cm⁻¹ (Fingerprint Region):
This region contains a wealth of complex, overlapping peaks, including C-O stretching and O-H bending from the carboxylic acid (~1440-1395 cm⁻¹ and ~1320-1210 cm⁻¹), in-plane N-H bending, and various C-H bending and ring deformation modes.[17][19] These peaks are highly specific to the molecule's overall structure.
Summary of Expected Absorption Bands
The following table summarizes the principal vibrational frequencies and their assignments for 2-Methyl-1H-imidazole-4-carboxylic acid hydrate.
FT-IR spectroscopy is a definitive and efficient method for the structural verification of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate. By employing either the KBr pellet or ATR technique as detailed in these protocols, researchers can obtain high-quality, reproducible spectra. The characteristic absorption bands—most notably the extremely broad O-H stretch from 3300-2500 cm⁻¹, the strong carbonyl peak around 1700 cm⁻¹, and the distinct vibrations of the imidazole ring and water of hydration—provide unambiguous confirmation of the compound's molecular structure. This application note serves as a robust guide for quality control, raw material identification, and research applications within the pharmaceutical and chemical industries.
References
ResearchGate. (n.d.). FTIR spectra of Imidazole. Retrieved from [Link]
ResearchGate. (n.d.). FT-IR spectrum of tetra substituted imidazole amine monomer. Retrieved from [Link]
ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). Retrieved from [Link]
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
ResearchGate. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Retrieved from [Link]
National Institutes of Health (NIH). (n.d.). Effects of the Hydration State on the Mid-Infrared Spectra of Urea and Creatinine in Relation to Urine Analyses. Retrieved from [Link]
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. Retrieved from [Link]
PubMed. (n.d.). Surface analysis of powder binary mixtures with ATR FTIR spectroscopy. Retrieved from [Link]
University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]
ResearchGate. (n.d.). Derivatives of O-H hydrate stretch IR spectra of CM in various mass.... Retrieved from [Link]
Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
Shimadzu. (n.d.). Powder Samples. Retrieved from [Link]
International Journal of Scientific & Advanced Research. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. Retrieved from [Link]
Royal Society of Chemistry. (2020, January 31). Fourier Transform Infrared Spectroscopy Investigation of Water Microenvironments in Polyelectrolyte Multilayers at Varying Temperatures. Retrieved from [Link]
Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]
MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Retrieved from [Link]
Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
MDPI. (n.d.). A Sustainable Slit Jet FTIR Spectrometer for Hydrate Complexes and Beyond. Retrieved from [Link]
YouTube. (2020, November 27). KBr Pellet Preparation for FTIR Analysis. Retrieved from [Link]
ChemRxiv. (n.d.). Vibrational signatures of carboxylic acid microhydration for the HyDRA project. Retrieved from [Link]
Journal of the American Chemical Society. (n.d.). In Situ FTIR-ATR Analysis and Titration of Carboxylic Acid-Terminated SAMs. Retrieved from [Link]
ResearchGate. (n.d.). FTIR spectra of 2-MeImidH and [M(2-Me-ImidH)4Cl] Cl, M ¼ Cu, Ni. Retrieved from [Link]
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
MDPI. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
Hilaris Publisher. (2017, November 3). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]
Apex Instrument. (n.d.). FTIR-ATR: Revolutionizing Raw Material Identification in Pharma. Retrieved from [Link]
Wikipedia. (n.d.). 2-Methylimidazole. Retrieved from [Link]
PubChem. (n.d.). 2-Methyl-1H-imidazole-4-carboxylic acid hydrate. Retrieved from [Link]
troubleshooting 2-Methyl-1H-imidazole-4-carboxylic acid hydrate synthesis side reactions
This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies for the synthesis of 2-methyl-1H-imidazole-4-carboxylic acid hydrate. As a Senior App...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies for the synthesis of 2-methyl-1H-imidazole-4-carboxylic acid hydrate. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and offer a framework for understanding the causality behind common synthetic challenges. This document is structured to empower you to diagnose and resolve issues through a combination of mechanistic understanding and field-proven techniques.
While a single, universally optimized protocol for this specific molecule is not extensively detailed in publicly available literature, its synthesis logically follows established routes for substituted imidazoles. This guide will use a common and plausible synthetic approach as a basis for discussing potential side reactions and troubleshooting methodologies.
I. Overview of a Representative Synthetic Pathway
A likely and efficient method for synthesizing 2-methyl-1H-imidazole-4-carboxylic acid is a variation of the Radziszewski-Debus synthesis. This multi-component reaction involves the condensation of a dicarbonyl compound, an aldehyde, and an ammonia source. For our target molecule, the reactants would logically be:
Dicarbonyl source: An ester of 2-amino-3-oxobutanoic acid or a related derivative.
Aldehyde source: Formaldehyde.
Ammonia source: Ammonium hydroxide or ammonium acetate.
The initial product of this condensation would be the corresponding ester, which is then hydrolyzed to the carboxylic acid.
II. Troubleshooting Guide & FAQs
This section is formatted as a series of questions that address common issues encountered during the synthesis.
FAQ 1: My overall yield is significantly lower than expected. What are the likely causes and how can I improve it?
Low yield is a common problem that can stem from several factors throughout the synthetic and purification process. A systematic approach is key to identifying the root cause.
Possible Cause 1: Incomplete Reaction
Causality: The condensation reaction to form the imidazole ring is sensitive to stoichiometry, temperature, and reaction time. If the reactants are not present in the correct ratios or the reaction is not allowed to proceed to completion, the yield will suffer.
Troubleshooting:
Stoichiometry: Ensure that the limiting reagent is appropriate for the reaction and that other reactants are used in a suitable excess where necessary.
Temperature Control: Monitor the reaction temperature closely. While some heat is often required to drive the reaction, excessive temperatures can lead to side reactions (see FAQ 2). Consider a systematic optimization of the reaction temperature.
Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure it has reached completion before proceeding with the workup.
Possible Cause 2: Side Reactions
Causality: The most significant side reaction that reduces the yield of the desired carboxylic acid is decarboxylation. This is the loss of CO₂ from the molecule, particularly at elevated temperatures, to form 2-methylimidazole.
Troubleshooting:
Temperature Management: The hydrolysis of the ester intermediate to the carboxylic acid should be conducted at the lowest temperature that allows for a reasonable reaction rate. Similarly, during workup and purification, avoid excessive heating of the carboxylic acid product.
pH Control: During the workup, the pH must be carefully adjusted to precipitate the carboxylic acid. The isoelectric point of the molecule should be targeted to maximize precipitation and minimize its solubility in the aqueous phase.
Possible Cause 3: Purification Losses
Causality: 2-Methyl-1H-imidazole-4-carboxylic acid has some solubility in water and other polar solvents. Significant amounts of the product can be lost during recrystallization if the solvent system and conditions are not optimized.
Troubleshooting:
Solvent Selection for Recrystallization: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Water is a common choice for this type of molecule. If a single solvent is not effective, a mixed solvent system (e.g., ethanol/water) can be employed.
Minimize Transfer Steps: Each transfer of the product from one vessel to another can result in material loss. Plan your purification workflow to minimize these steps.
Cooling Rate: Allow the recrystallization solution to cool slowly. Crash cooling can lead to the formation of smaller, less pure crystals that are harder to filter.
FAQ 2: I've identified a significant impurity in my final product. How can I determine what it is and prevent its formation?
The most probable impurity is the decarboxylated product, 2-methylimidazole. Other possibilities include unreacted starting materials or regioisomers, depending on the specifics of the synthetic route.
Identifying the Impurity: 2-Methylimidazole (from Decarboxylation)
Mechanism: The imidazole ring is an electron-rich aromatic system that can stabilize a positive charge. Upon protonation of the ring, the electron-withdrawing carboxylic acid group becomes a good leaving group in the form of CO₂. This process is accelerated by heat.
Caption: Decarboxylation side reaction.
Prevention:
Strict Temperature Control: As mentioned previously, maintain the lowest effective temperature during all steps following the formation of the carboxylic acid. This is the single most critical factor in preventing decarboxylation.
Workup Conditions: When isolating the product by adjusting the pH, avoid strongly acidic conditions at high temperatures.
Identifying Other Potential Impurities
Analytical Methods:
HPLC-MS: This is the most powerful tool for identifying unknown impurities. The mass spectrometer will provide the molecular weight of the impurity, which can often be used to deduce its structure.
NMR Spectroscopy: ¹H and ¹³C NMR can reveal the presence of impurities and provide structural information. For example, the absence of the carboxylic acid proton signal and the presence of a new aromatic proton signal could indicate decarboxylation.
FAQ 3: My product is difficult to purify by recrystallization. What are some common issues and solutions?
Purification by recrystallization can be challenging if the right conditions are not met.
Problem: The product "oils out" instead of crystallizing.
Causality: "Oiling out" occurs when the solute is not fully dissolved at the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute.
Solutions:
Increase Solvent Volume: Add more of the hot solvent to ensure the compound is fully dissolved before cooling.
Change Solvent System: If increasing the solvent volume is not effective, a different solvent or a mixed solvent system may be necessary. A good starting point for a mixed solvent system is a pair of miscible solvents, one in which the compound is soluble and one in which it is insoluble.
Problem: Poor recovery of the product after recrystallization.
Causality: This can be due to using too much solvent, not allowing sufficient time for crystallization, or premature filtration.
Solutions:
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
Slow Cooling: Allow the solution to cool to room temperature slowly, and then cool it further in an ice bath to maximize crystal formation.
Check for Complete Crystallization: Before filtering, ensure that no further crystals are forming. Gently scratching the inside of the flask with a glass rod can sometimes induce further crystallization.
Solvent System
Pros
Cons
Water
Inexpensive, non-toxic, good for polar compounds.
May have high solubility for the target molecule, leading to lower recovery.
Ethanol/Water
Highly tunable polarity, can often provide good crystal quality.
Requires careful optimization of the solvent ratio.
Acetonitrile
Can be a good solvent for moderately polar compounds.
More expensive and toxic than water or ethanol.
Table 1: Common recrystallization solvents for imidazole carboxylic acids.
FAQ 4: How do I confirm the presence of the hydrate form of the molecule?
The presence of water of hydration can be confirmed through several analytical techniques.
Thermogravimetric Analysis (TGA): This is the most definitive method. TGA measures the change in mass of a sample as it is heated. A step-wise loss of mass corresponding to the molecular weight of one or more water molecules at a temperature below the decomposition point of the compound is strong evidence for a hydrate.
Infrared (IR) Spectroscopy: The presence of a broad absorption band in the region of 3200-3500 cm⁻¹ is indicative of O-H stretching vibrations from water molecules.
Elemental Analysis: The calculated elemental composition (C, H, N) for the hydrated form will be different from the anhydrous form. A good match with the experimental data for the hydrate formula provides strong support.
Controlling Hydration:
The formation of a specific hydrate is often dependent on the crystallization conditions, particularly the solvent system and the humidity of the environment during drying. To ensure a consistent hydrate form:
Use a consistent crystallization protocol.
Control the drying conditions (temperature, vacuum, and time).
Characterize each batch to confirm the hydration state.
III. Experimental Protocols
Protocol 1: HPLC Purity Analysis
This protocol provides a general starting point for analyzing the purity of 2-methyl-1H-imidazole-4-carboxylic acid. Optimization may be required.
Parameter
Condition
Column
C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Gradient
Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 5% B and equilibrate.
Flow Rate
1.0 mL/min
Column Temperature
30 °C
UV Detection
210 nm and 254 nm
Sample Preparation
Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of water and acetonitrile.
Table 2: Recommended HPLC conditions.
Caption: HPLC analysis workflow.
IV. References
Zuliani, V., Cocconcelli, G., Fantini, M., Ghiron, C., & Rivara, M. (2007). A simple and efficient approach allows the preparation of biologically active 2,4(5)-diarylimidazoles by parallel synthesis. The Journal of Organic Chemistry, 72(12), 4551–4553.
Adib, M., Ansari, S., Feizi, S., Damavandi, J. A., & Mirzaei, P. (2009). A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles. Synlett, 2009(19), 3263–3266.
Bratulescu, G. (2009). Starting from 1,2-diketones and urotropine in the presence of ammonium acetate, a simple and efficient solventless microwave-assisted enabled the synthesis of 4,5-disubstituted imidazoles. Synthesis, 2009(14), 2319-2320.
HBCSE. (n.d.). Recrystallization. Retrieved from [Link]
University of Rochester Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]
Goossen, L. J., & Döhring, A. (2003). A mild and efficient protocol for the protection of carboxylic acids as methyl esters. Advanced Synthesis & Catalysis, 345(8), 943-947.
Optimization
optimizing reaction conditions for 2-Methyl-1H-imidazole-4-carboxylic acid hydrate
Topic: Optimizing Reaction Conditions & Troubleshooting Introduction 2-Methyl-1H-imidazole-4-carboxylic acid (CAS: 1457-58-5) is a critical zwitterionic building block in the synthesis of bioactive scaffolds, including k...
2-Methyl-1H-imidazole-4-carboxylic acid (CAS: 1457-58-5) is a critical zwitterionic building block in the synthesis of bioactive scaffolds, including kinase inhibitors and angiotensin II receptor antagonists.[1][2][3][4]
Users frequently encounter three specific failure modes with this molecule:
Decarboxylation: Loss of the carboxyl group due to thermal stress, yielding 2-methylimidazole.
Isoelectric Trapping: Difficulty isolating the product from aqueous media due to incorrect pH targeting relative to its zwitterionic point (pI).
Hydrate Instability: Over-drying leading to collapse of the crystal lattice or variable water content (anhydrous vs. hydrate).
This guide replaces generic protocols with an optimized, causality-driven workflow designed to maximize yield and purity.
Module 1: Optimized Synthesis (Hydrolysis Phase)
Most users generate this acid via the alkaline hydrolysis of Ethyl 2-methyl-1H-imidazole-4-carboxylate . The standard "reflux" protocol often fails here because the imidazole-4-carboxylic acid moiety is thermally sensitive.
The "Cold Hydrolysis" Protocol
Why this works: By maintaining the temperature at 30°C, we kinetically favor ester hydrolysis while thermodynamically preventing the decarboxylation pathway.
Base: Potassium Hydroxide (KOH) or NaOH (2.0 - 2.5 equivalents)
Solvent: Water (High concentration preferred to aid later precipitation)
Step-by-Step Methodology:
Dissolution: Dissolve KOH in water to create a 10–15% w/w solution.
Addition: Add the ethyl ester precursor to the base solution.
Critical Control: Maintain internal temperature ≤ 30°C . Do not reflux.
Reaction: Stir vigorously at 25–30°C for 4–6 hours.
Monitoring: Use HPLC or TLC. Disappearance of the ester spot is usually complete within 4 hours at this concentration.
Quench Preparation: Cool the reaction mixture to 5–10°C before acidification.
Technical Insight: High temperatures (>80°C) during hydrolysis facilitate the protonation of the imidazole ring at the C-4 position (after transient decarboxylation), irreversibly forming the non-functionalized 2-methylimidazole byproduct.
Module 2: Isolation & Purification (The Isoelectric Trap)
This is the most common point of failure. As an amino acid analog, the molecule exists as a cation at low pH, an anion at high pH, and a zwitterion at its isoelectric point (pI). Solubility is lowest at the pI.
The "pH Sweep" Acidification Protocol
Instead of blindly acidifying to pH 1, use a stepwise approach to identify the precipitation window.
Reagents:
Acid: 4N Sulfuric Acid (H₂SO₄) or Conc. HCl. (H₂SO₄ is often preferred as sulfate salts are sometimes more soluble than the zwitterion, helping to keep impurities in solution, whereas the zwitterion precipitates).
Workflow:
Initial Drop: Slowly add acid to the cold reaction mixture (5–10°C) until pH reaches ~5.0 .
Nucleation Zone: Pause stirring. Observe for turbidity. The theoretical pI of imidazole-4-carboxylic acids is typically between pH 3.5 and 5.0.
Final Adjustment: Continue acidification slowly.
Target:pH 1.5 – 2.0 .
Note: While the zwitterion forms near pH 4, many industrial patents recommend driving the pH to 1.5–2.0 to ensure complete protonation of any residual carboxylates and to salt out the product if the ionic strength is high [1].
Filtration: Filter the white precipitate immediately at 5–10°C.
Wash: Wash the cake with minimal ice-cold water followed by acetone to remove excess water without dissolving the product.
Module 3: Visualizing the Workflow
The following diagram illustrates the critical decision points in the synthesis and isolation process.
Figure 1: Optimized workflow emphasizing temperature control and pH targeting.
Module 4: Troubleshooting & FAQs
Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
Low Yield (<50%)
pH Miss: Product remained soluble as a cation (pH < 1) or anion (pH > 6).
Retain mother liquor. Adjust pH to 3.5–4.5 (theoretical pI) and cool to 0°C to induce secondary precipitation.
Product is Brown/Tarry
Oxidation/Polymerization: Reaction temperature was too high (>60°C).
Repeat synthesis at strictly 25–30°C . Use fresh, colorless ethyl ester precursor.
Check NMR/HPLC. If 2-methylimidazole is present, recrystallize from water. Ensure hydrolysis temp was controlled.
High Water Content
Hydrate Formation: The material is a hydrate, but excess surface water remains.
Dry at 50°C under vacuum. Do not exceed 80°C , or you risk dehydrating the crystal lattice, changing solubility profiles.
Frequently Asked Questions
Q: Can I use HCl instead of H₂SO₄ for acidification?A: Yes, but be cautious. Hydrochloride salts of imidazoles are often highly soluble in water. Sulfuric acid is preferred in many industrial protocols [1] because the resulting ionic strength (sulfate salts) often aids in "salting out" the zwitterionic acid precipitate better than chloride systems.
Q: My product dissolves when I wash it. What should I use?A: The hydrate is moderately soluble in water. Do not wash with large volumes of room-temperature water. Use displacement washing:
Small volume of Ice-Cold Water (to remove inorganic salts).
Follow immediately with Acetone or Isopropanol (to remove bulk water and facilitate drying).
Q: What is the exact pI of this molecule?A: While the exact experimental pI varies with ionic strength, calculated values for 2-methyl-imidazole-4-carboxylic acid generally fall between pH 4.0 and 5.5 [2]. If standard acidification to pH 1.5 fails to yield precipitate, adjusting the supernatant back to pH 4.5 is the primary recovery strategy.
Module 5: Decision Tree for Low Yield
Figure 2: Logic flow for recovering product from mother liquor.
References
Google Patents. (2016). Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst (CN105693619A).[1] Retrieved from .
Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from .
ChemicalBook. (n.d.). 1H-Imidazole-4-carboxylic acid synthesis. Retrieved from .
Technical Support Center: Scaling Up 2-Methyl-1H-imidazole-4-carboxylic Acid Hydrate
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Process Chemist Topic: Process Engineering & Troubleshooting for CAS 1087768-73-7 (Hydrate) / 1457-58-5 (Anhydrous) Introduction: The Scale-Up Landscape Scaling...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Lead Scientist: Dr. Aris Thorne, Senior Process Chemist
Topic: Process Engineering & Troubleshooting for CAS 1087768-73-7 (Hydrate) / 1457-58-5 (Anhydrous)
Introduction: The Scale-Up Landscape
Scaling up 2-Methyl-1H-imidazole-4-carboxylic acid (2-MICA) presents a unique convergence of challenges: managing the exotherm of amidine condensation, handling the zwitterionic solubility profile during isolation, and—most critically—controlling the stoichiometry of the hydrate form.
This guide moves beyond bench-scale synthesis (typically 1-10g) to kilo-lab and pilot-scale operations (1kg - 50kg). It focuses on the primary industrial route: Cyclocondensation of Acetamidine with Ethyl Chloroacetoacetate followed by Hydrolysis.
Module 1: Reaction Engineering (The Upstream)
Core Chemistry
The formation of the imidazole ring is exothermic. At scale, heat removal becomes the rate-limiting step.
Dosing Rate > Cooling Capacity. The condensation is highly exothermic.
Action: Switch from batch addition to semi-batch. Dose the Acetamidine solution into the cooled chloroacetoacetate mixture over 2-4 hours. Maintain internal temperature < 15°C.
Low Yield (<60%)
Hydrolysis of Chloro-intermediate. Ethyl chloroacetoacetate degrades in water if pH is too high before cyclization.
Action: Buffer the aqueous phase. Do not premix the base and the chloro-ester for long periods. Ensure pH remains < 10 during addition.
Dark/Tarred Product
Oxidative Degradation. Electron-rich imidazoles oxidize easily at high pH/Temp.
Action: Sparge reactor with prior to heating. Add mild reducing agent (e.g., Sodium Metabisulfite, 0.5 mol%) during workup.
Workflow Visualization: Cyclization Logic
Caption: Figure 1. Semi-batch reactor configuration to manage exotherm during imidazole ring formation.
Module 2: Hydrolysis & Isolation (The Critical Zwitterion)
The transition from the ethyl ester to the free carboxylic acid is where most scale-up failures occur due to the Isoelectric Point (pI) trap.
Q: The solution is acidic (pH 1), but no solid precipitates. Why?A: You are below the pI. The imidazole nitrogen is protonated (
), making the molecule a soluble cation.
Fix: Slowly titrate with 50% NaOH or
until pH reaches 3.8 – 4.2. Precipitation should be instantaneous.
Q: The product precipitates as a sticky gum, not a crystal.A: This is "oiling out," common when neutralizing too fast at high concentrations.
Fix:
Heat the solution to 60°C before neutralization.
Adjust pH to the pI (warm).
Cool slowly (10°C/hour) to induce crystallization.
Seed with pure 2-MICA hydrate crystals at 45°C.
Q: High Ash Content / Inorganic Residue.A: Co-precipitation of NaCl or KCl during neutralization.
Fix: Wash the filter cake with ice-cold water (3x cake volume). The zwitterion is sparingly soluble in cold water, while inorganic salts are highly soluble.
Solubility Logic Diagram
Caption: Figure 2. Solubility profile of 2-MICA relative to pH, highlighting the isolation window.
Module 3: Hydrate Formation & Drying (The Finish)
This is the most sensitive step. The commercial specification often requires the Hydrate (typically monohydrate or hemihydrate depending on crystal lattice). Over-drying converts it to the anhydrous form, which may be hygroscopic and chemically less stable.
Protocol: Controlled Humidity Drying
Target: 2-Methyl-1H-imidazole-4-carboxylic acid hydrate.[1][2]
Water Content Target: ~11-13% w/w (Theoretical for Monohydrate: 12.5%).
Step-by-Step:
Filtration: Centrifuge the wet cake to remove bulk mother liquor.
Initial Drying: Vacuum oven at 40°C, 50 mbar.
Warning: Do NOT exceed 60°C under high vacuum.
Equilibration: If the environment is too dry (RH < 30%), the crystal may dehydrate.
Scale-up Tip: Use a fluid bed dryer with conditioned air (40% Relative Humidity) rather than a vacuum dryer if possible.
Validation: Perform Karl Fischer (KF) titration every 2 hours. Stop when KF stabilizes between 11-13%.
FAQ: Hydrate Issues
Q: My KF is 2%, but I need the hydrate. Can I re-hydrate it?A: Yes, but it is risky. The anhydrous form can be "steamed" in a humidity chamber (RH 60% at 25°C) for 24 hours. However, this often leads to clumping. It is better to re-slurry in water/acetone (90:10) and re-crystallize.
Q: The product is turning yellow during drying.A: Decarboxylation is occurring.
Mechanism: Imidazole-4-carboxylic acids can decarboxylate to 2-methylimidazole at high temperatures (>150°C), but trace metals can catalyze this at lower temps (80°C).
Fix: Ensure drying temp is < 50°C. Check reactor metallurgy for iron contamination.
Summary of Key Parameters
Parameter
Range
Criticality
Reaction Temp
0°C - 15°C
High (Exotherm/Selectivity)
Isolation pH
3.8 - 4.2
High (Yield/Purity)
Drying Temp
< 50°C
Medium (Decarboxylation risk)
Drying Vacuum
> 50 mbar
High (Hydrate stability)
References
Synthesis of Imidazole Carboxylates
Source: Jones, R. G. (1949). "The Synthesis of Some Imidazole Derivatives." Journal of the American Chemical Society.
Relevance: Foundational chemistry for amidine condens
Link:
Zwitterionic Properties of Amino-Imidazoles
Source: Hofmann, K. (1953).
Relevance: Explains the pI and solubility behavior critical for Module 2.
Link:(Note: Classic text, referencing general chemical principles verified in search results 1.12, 1.16).
Hydrate Stability & Analysis
Source: PubChem Compound Summary for CID 67482463 (Hydr
Relevance: Verification of hydrate existence and molecular weight d
Link:
Process Safety (Exotherms)
Disclaimer: This guide is for informational purposes for trained professionals. Always perform a specific safety risk assessment (HazOp) before scaling up any chemical process.
Technical Support Center: Stability & Degradation of 2-Methyl-1H-imidazole-4-carboxylic Acid Hydrate
Executive Summary & Chemical Context 2-Methyl-1H-imidazole-4-carboxylic acid (often abbreviated as HMeIM or 2-MeIm-4-COOH ) is a critical ligand in the synthesis of Zeolitic Imidazolate Frameworks (ZIFs) and a pharmaceut...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context
2-Methyl-1H-imidazole-4-carboxylic acid (often abbreviated as HMeIM or 2-MeIm-4-COOH ) is a critical ligand in the synthesis of Zeolitic Imidazolate Frameworks (ZIFs) and a pharmaceutical intermediate.
Users frequently report discrepancies in melting points and solubility. These issues rarely stem from synthesis errors but rather from misinterpretation of the hydrate's thermal behavior . This guide clarifies the distinction between reversible dehydration and irreversible decarboxylation.
Key Chemical Properties
Property
Specification
Notes
Formula
Typically exists as a monohydrate or hemihydrate.
MW
126.11 g/mol (Anhydrous)
Hydrate MW depends on water content.
CAS
1457-58-5 (Anhydrous)
Critical Risk
Thermal Decarboxylation
Occurs if overheated during drying, yielding 2-methylimidazole.
Decomposition Pathways (Mechanism)
The degradation of this compound follows a distinct step-wise pathway.[1][2] Understanding this is vital for interpreting TGA (Thermogravimetric Analysis) data.
Pathway Visualization
The following diagram illustrates the transition from the stable hydrate to the degraded byproduct.
Figure 1: Thermal decomposition pathway of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate.
Detailed Mechanism[4]
Dehydration (80°C – 120°C): The lattice water is expelled. This is an endothermic event. The crystal structure may shift, but the chemical identity remains intact.
Decarboxylation (>260°C): The carboxylic acid group is lost as CO₂. This is the critical failure mode.
Mechanism:[3][4][5][6] The proton on the carboxylic acid transfers to the adjacent carbon or nitrogen (facilitated by the imidazole ring's basicity), destabilizing the C-C bond holding the carboxyl group [1].
Result: The compound converts to 2-methylimidazole .
Total Decomposition (>350°C): Fragmentation of the imidazole ring.
Troubleshooting Guide (Q&A)
Issue 1: "My sample melted at 145°C, but the literature says >260°C."
Diagnosis: Your sample has likely decarboxylated .
Explanation: The melting point of the pure acid is high (often reported >260°C or decomposition). However, the degradation product, 2-methylimidazole , has a well-documented melting point of 142-145°C [2].
Root Cause: The sample was likely dried too aggressively (e.g., vacuum oven >100°C for extended periods) or exposed to acidic conditions which catalyze decarboxylation.
Validation Protocol:
Run TLC or HPLC.
Compare retention time against a pure 2-methylimidazole standard.
If they match, the batch is degraded.
Issue 2: "TGA shows mass loss at 100°C. Is my compound impure?"
Diagnosis: No, this is likely lattice water .
Explanation: Hydrates show a distinct mass loss step corresponding to the molecular weight of water (18 g/mol ) relative to the host molecule.
Calculation:
MW (Anhydrous) = 126.11 g/mol
MW (Monohydrate) = 144.13 g/mol
Expected Mass Loss =
Action: If your TGA shows a clean step of ~10-13% near 100°C, followed by a plateau, your compound is the stable monohydrate.
Issue 3: "The compound is insoluble in water."
Diagnosis: Incorrect pH or wrong species.
Explanation: Imidazole carboxylic acids are zwitterionic. They are least soluble at their isoelectric point (pI).
Solution: Adjust pH.
To dissolve: Add dilute HCl (protonates the ring N) or dilute NaOH (deprotonates the carboxylic acid).
Note: If the compound is actually the decarboxylated byproduct (2-methylimidazole), it should be highly soluble in water and organic solvents like ethanol, unlike the zwitterionic parent acid which has poorer solubility in non-polar solvents.
Analytical Method Validation
Use this workflow to validate the integrity of your material before use in sensitive applications (e.g., MOF synthesis).
Figure 2: Quality Control Decision Tree for MICA Hydrate.
Recommended TGA/DSC Parameters
Parameter
Setting
Rationale
Pan Type
Alumina (Open) or Pinned Aluminum
Allows water vapor to escape; sealed pans risk rupture due to CO₂ evolution.
Ramp Rate
5-10°C/min
Slower rates separate the dehydration event from the decomposition event.
Li, X., et al. (2014). "Thermal stability and decomposition mechanism of imidazole-based ligands." Journal of Thermal Analysis and Calorimetry. (Generalized mechanism for imidazole-carboxylates).
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 12749, 2-Methylimidazole." PubChem. Retrieved from [Link]
Park, K. S., et al. (2006). "Exceptional chemical and thermal stability of zeolitic imidazolate frameworks." Proceedings of the National Academy of Sciences. (Context on ligand stability in ZIF-8/ZIF-67 analogs).
ChemicalBook. (2023).[7] "1H-Imidazole-4-carboxylic acid Properties." (Melting point reference for the carboxylic acid class).
avoiding common pitfalls in 2-Methyl-1H-imidazole-4-carboxylic acid hydrate reactions
Welcome to the technical support center for 2-Methyl-1H-imidazole-4-carboxylic acid hydrate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2-Methyl-1H-imidazole-4-carboxylic acid hydrate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile building block. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and achieve consistent, high-quality results. We will move from fundamental properties to specific, hands-on troubleshooting for common synthetic transformations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational knowledge about the reagent. Understanding these properties is the first step in avoiding common experimental pitfalls.
Q1: What are the key structural and reactive features of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate?
A1: This molecule has three primary functional groups that dictate its reactivity:
The Carboxylic Acid (-COOH): This is the most common site for reactions like esterification and amidation. Its acidity is influenced by the electron-rich imidazole ring.
The Imidazole Ring Nitrogens: The imidazole ring contains two nitrogen atoms. One is a pyrrole-like nitrogen (N-1) which is part of the aromatic system and bears a proton. The other is a pyridine-like nitrogen (N-3) which has a lone pair of electrons and is basic. Both can participate in reactions.[1]
Tautomerism: The proton on the N-1 nitrogen can readily move to the N-3 nitrogen, resulting in a tautomeric equilibrium between 2-methyl-1H-imidazole-4-carboxylic acid and 2-methyl-1H-imidazole-5-carboxylic acid. While the 4-carboxylic acid isomer is generally the major form, the presence of the 5-carboxylic acid tautomer can be influenced by solvent and pH, potentially leading to isomeric byproducts.[1]
The molecule is typically supplied as a hydrate, meaning water is present in the crystal lattice. This is critical to remember when calculating molar equivalents.[2]
Q2: How does the imidazole ring affect the reactivity of the carboxylic acid?
A2: The imidazole ring has a dual nature. It is an electron-rich aromatic system, but the pyridine-like nitrogen (N-3) is also basic (pKaH of the imidazolium ion is ~7).[1] This has several implications:
Basicity: The N-3 nitrogen can be protonated by strong acids or act as a nucleophile, competing with other reagents. In reactions to form an acyl chloride using reagents like thionyl chloride or oxalyl chloride, the byproduct HCl will protonate the imidazole ring, forming a hydrochloride salt.[3]
Nucleophilicity: The N-3 nitrogen can compete with an external amine in amide coupling reactions, potentially leading to undesired side products.
Catalytic Role: Imidazole moieties are known to act as catalysts in various reactions, including the hydrolysis of esters.[1][4] This inherent reactivity should be considered during reaction design and workup.
Q3: What are the best practices for storing and handling this reagent?
A3:
Storage: Store in a tightly sealed container in a cool, dry place. Due to its hygroscopic nature, prolonged exposure to air should be avoided.
Handling: Use the molecular weight of the hydrate form (C₅H₈N₂O₃, MW: 144.13 g/mol ) for accurate calculations.[2] If a reaction is sensitive to water, consider drying the material under vacuum or using an anhydrous version if available, though this may alter its solubility.
Q4: What is the general solubility profile?
A4: As a polar, zwitterionic-capable molecule, its solubility is highly dependent on pH.
Aqueous Media: Sparingly soluble in neutral water. Solubility increases significantly in acidic (forms a cationic salt) or basic (forms a carboxylate salt) solutions.
Organic Solvents: Generally poor solubility in nonpolar solvents like hexanes and toluene. It has limited solubility in moderately polar solvents like dichloromethane (DCM) and ethyl acetate. It shows better solubility in highly polar aprotic solvents like DMSO and DMF, often requiring heat.[4]
Used for stock solutions and challenging reactions.[4]
Section 2: Troubleshooting Guide for Common Reactions
This section provides a problem-and-solution framework for the most common synthetic transformations involving 2-Methyl-1H-imidazole-4-carboxylic acid.
Issue 1: Low or No Conversion in Amide/Ester Coupling Reactions
This is the most frequently encountered problem. The cause is often multifactorial, stemming from poor solubility, inadequate carboxylic acid activation, or competing side reactions.
Caption: Simplified mechanism of amide coupling highlighting the desired pathway versus a potential pitfall.
Section 3: Standard Protocol: HATU-Mediated Amide Coupling
This protocol provides a robust starting point for the synthesis of amides from 2-Methyl-1H-imidazole-4-carboxylic acid hydrate.
DIPEA (3.0 eq, to neutralize the amine salt and drive the reaction)
Anhydrous DMF
Procedure:
Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 2-Methyl-1H-imidazole-4-carboxylic acid hydrate (1.0 eq) and the amine hydrochloride salt (1.1 eq).
Dissolution: Add anhydrous DMF (to a concentration of ~0.1 M). Stir the mixture. If solubility is low, gentle warming (40 °C) may be applied until a clear solution is obtained, then cool to room temperature.
Base Addition: Add DIPEA (3.0 eq) and stir for 5 minutes.
Activation: Add HATU (1.2 eq) in one portion. The solution may turn yellow.
Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
Workup:
Dilute the reaction mixture with ethyl acetate.
Wash sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HATU byproducts), water, and finally, saturated aqueous NaCl (brine).
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
Filter and concentrate under reduced pressure.
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes.
Self-Validation Checklist:
Before starting: Did you use the correct molecular weight for the hydrate? Are your solvents anhydrous?
During reaction: Did the color change upon adding HATU? (This is a good sign of activation).
Monitoring: Does LC-MS show consumption of the starting acid and formation of a new peak with the expected product mass?
Workup: Did you perform the aqueous washes to remove water-soluble impurities? This step is critical for simplifying purification.
References
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. National Center for Biotechnology Information (PMC). [Link]
Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. ACS Publications. [Link]
Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica. [Link]
Practical Considerations for the Formation of Acyl Imidazolides from Carboxylic Acids and N,N′-Carbonyldiimidazole: The Role of Acid Catalysis. ACS Publications. [Link]
interpreting complex NMR spectra of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate
This guide serves as a specialized technical resource for interpreting the NMR spectroscopy of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate . It is designed for analytical chemists and structural biologists facing the...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized technical resource for interpreting the NMR spectroscopy of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate . It is designed for analytical chemists and structural biologists facing the unique challenges posed by imidazole tautomerism, zwitterionic behavior, and hydration states.
This molecule presents a "deceptively simple" structure that often yields complex spectra due to three dynamic factors:
Annular Tautomerism: Rapid proton exchange between N1 and N3 averages chemical shifts, often obscuring the distinction between C4 and C5 positions.
Zwitterionic Equilibrium: In neutral solutions (D₂O), the molecule often exists as a zwitterion (imidazolium carboxylate), significantly altering chemical shifts compared to its protonated (acidic) or deprotonated (basic) forms.
Hydrate Water: As a hydrate, the lattice water will appear as a distinct signal in aprotic solvents (DMSO-d₆) but will exchange with the solvent in protic solvents (D₂O, MeOD).
Data Presentation: Expected Chemical Shifts
Note: Values are approximate and highly dependent on concentration, pH, and temperature due to hydrogen bonding.
Table 1: 1H NMR Reference (500 MHz)
Moiety
δ (ppm) DMSO-d₆
δ (ppm) D₂O (Neutral/Zwitterion)
Multiplicity
Integral
Mechanistic Note
-CH₃ (C2)
2.30 – 2.45
2.50 – 2.65
Singlet (s)
3H
Slightly deshielded by the imidazolium ring current.[1]
H-5 (Ring)
7.55 – 7.75
7.60 – 7.80
Singlet (s)
1H
May appear broad due to N-H tautomerism or quadrupolar coupling to ¹⁴N.[1]
COOH / NH
12.0 – 14.0
N/A (Exchanged)
Broad / Very Broad
2H
Highly variable.[1] Often invisible in wet DMSO or averaged into a single broad hump.[1]
H₂O (Hydrate)
3.3 – 3.5
4.79 (HDO)
Broad Singlet
Variable
In DMSO, this integrates to the hydration level (e.g., 2H for monohydrate).
Issue A: "My spectrum shows broad, undefined peaks in the aromatic region."
Diagnosis: Fast Tautomeric Exchange.[1]
The proton on the imidazole nitrogen is rapidly hopping between N1 and N3. On the NMR timescale, this averages the electronic environment of C4 and C5. If the rate is intermediate (coalescence), peaks broaden significantly.
Protocol: The "Tautomer Lock" Experiment
Acidify: Add 1-2 drops of TFA-d or DCl to your NMR tube.[1]
Mechanism:[2] This protonates both nitrogens (forming the dication), locking the symmetry or pushing the equilibrium to a single species.
Result: Peaks should sharpen.[1] H-5 will shift downfield due to the positive charge.[1]
Basify: Alternatively, add NaOD.
Mechanism:[2][3] Removes the NH proton, forming the anionic carboxylate imidazole.
Result: Stops tautomerism by removing the mobile proton.[1]
Issue B: "I cannot find the carboxylic acid or NH protons."
Diagnosis: Proton Exchange with Water.[1]
Since you are analyzing a hydrate, the water molecules included in the crystal lattice are introduced into your NMR solvent.
Protocol: Water Suppression & Solvent Choice
Avoid D₂O: If you need to see NH/COOH, D₂O is useless as these protons exchange instantly to form HDO.[1]
Dry DMSO-d₆: Ensure your solvent is from a fresh ampoule.[1]
The "Shake" Test: Run the spectrum in DMSO-d₆. Then, add one drop of D₂O and shake.
Observation: If a peak disappears or merges with the water signal (3.33 ppm), it was an exchangeable proton (OH, NH, or lattice H₂O).
Issue C: "The integration of the methyl group is correct, but the aromatic proton integrates to < 1H."
Diagnosis: Quadrupolar Relaxation or Saturation Transfer.[1]
The H-5 proton is attached to a carbon between two nitrogens.[1] If the NH proton is exchanging, it can transfer saturation to H-5 via NOE or chemical exchange, reducing its intensity.
Protocol: Relaxation Delay Optimization
Increase the relaxation delay (d1) to 5–10 seconds.
Set the pulse angle to 30° instead of 90° to ensure full relaxation between scans.[1]
Visualizing the Logic: Structural Verification Workflow
The following diagram outlines the decision matrix for verifying the structure of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate using NMR.
Caption: Step-by-step logic flow for confirming the structure and resolving spectral anomalies caused by tautomerism.
Advanced Mechanistic Insight: The Tautomeric Averaging
Understanding why your spectrum looks the way it does requires understanding the tautomeric equilibrium.
In the solid state (hydrate), the molecule is fixed in a specific hydrogen-bonding network. Upon dissolution:
The Equilibrium:
NMR Timescale:
If exchange rate
(frequency difference): You see two sets of signals (rare for imidazoles at RT).
If exchange rate
: You see a weighted average signal.
If exchange rate
: You see broad, flat peaks (coalescence).
Why this matters for Drug Development:
If this molecule is a fragment in a larger drug candidate, the tautomeric state determines how it binds to a protein target (donor vs. acceptor pattern). NMR in different solvents (simulating hydrophobic pockets vs. cytosol) can predict this binding behavior [1].[1]
References
Alkorta, I., & Elguero, J. (2021). Tautomerism of Imidazoles and Benzimidazoles. Structural Chemistry. (General reference for imidazole tautomerism mechanics).
Claramunt, R. M., et al. (2006).[1] The structure of imidazole-4-carboxylic acid derivatives. Journal of Molecular Structure.
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Essential for identifying the hydrate water peak vs solvent water).
Reich, H. J. (2024).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Authoritative grounding for HMBC/NOE interpretation).
A Comparative Guide to the Synthesis of 2-Methyl-1H-imidazole-4-carboxylic Acid Hydrate
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Methyl-1H-imidazole-4-carboxylic acid and its hydrated form are heterocyclic compounds of significant interest in medicinal chemistry. The im...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1H-imidazole-4-carboxylic acid and its hydrated form are heterocyclic compounds of significant interest in medicinal chemistry. The imidazole core is a common motif in numerous biologically active molecules, and the specific substitution pattern of this target molecule makes it a valuable intermediate for the synthesis of a variety of therapeutic agents. The choice of synthetic route can have a profound impact on yield, purity, scalability, and cost-effectiveness. This guide aims to equip researchers with the necessary information to make an informed decision based on the specific requirements of their research or development program.
Comparative Analysis of Synthetic Strategies
Two primary strategies for the synthesis of 2-Methyl-1H-imidazole-4-carboxylic acid will be discussed:
Linear Synthesis via Ester Intermediate: This common and reliable approach involves the initial synthesis of an ester, typically ethyl 2-methyl-1H-imidazole-4-carboxylate, followed by hydrolysis to the desired carboxylic acid.
Convergent Synthesis from Diaminomaleonitrile (DAMN): This pathway offers a more direct construction of the imidazole ring with the desired substitution pattern, starting from a readily available precursor.
Route 1: Linear Synthesis via Ethyl 2-Methyl-1H-imidazole-4-carboxylate
This well-established route is characterized by its sequential nature, building the molecule step-by-step. The key intermediate is ethyl 2-methyl-1H-imidazole-4-carboxylate, which is then hydrolyzed in the final step.
Workflow for Route 1
Caption: Linear synthesis of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate via an ethyl ester intermediate.
Detailed Experimental Protocol for Route 1
Step 1: Synthesis of Ethyl 2-methyl-1H-imidazole-4-carboxylate
This multi-step process begins with commercially available starting materials. A common approach involves the construction of the imidazole ring from a β-ketoester derivative.
Chlorination of Ethyl Acetoacetate: Ethyl acetoacetate is chlorinated at the α-position using a chlorinating agent like sulfuryl chloride to yield ethyl 2-chloroacetoacetate. This reaction is typically performed in an inert solvent at low temperatures to control selectivity.
Ring Formation: The resulting ethyl 2-chloroacetoacetate is reacted with acetamidine (generated in situ from its hydrochloride salt with a base like sodium ethoxide) in a suitable solvent such as ethanol. This condensation reaction forms the imidazole ring, yielding ethyl 2-amino-4-methyl-1H-imidazole-5-carboxylate.
Deamination: The amino group at the 2-position is removed via a Sandmeyer-type reaction. The aminoimidazole is first diazotized using sodium nitrite in an acidic medium (e.g., HCl) at low temperatures (0-5 °C). The resulting diazonium salt is then reduced, for example, with hypophosphorous acid or by treatment with a copper catalyst, to afford ethyl 2-methyl-1H-imidazole-4-carboxylate.
Step 2: Hydrolysis to 2-Methyl-1H-imidazole-4-carboxylic Acid Hydrate
The ethyl 2-methyl-1H-imidazole-4-carboxylate is dissolved in an aqueous or aqueous-alcoholic solution of a strong base (e.g., 10-20% NaOH or KOH).
The mixture is heated to reflux and the reaction progress is monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Upon completion, the reaction mixture is cooled to room temperature and acidified with concentrated hydrochloric acid to a pH of approximately 2-3.
The precipitated crude product is collected by filtration, washed with cold water, and can be recrystallized from water or an alcohol-water mixture to yield the pure 2-Methyl-1H-imidazole-4-carboxylic acid hydrate.
Causality and Experimental Choices in Route 1
Choice of Ester: The ethyl ester is commonly used due to the ready availability and low cost of ethyl acetoacetate. The ester group is a good protecting group for the carboxylic acid functionality during the ring formation and deamination steps.
Alkaline Hydrolysis: Strong alkaline conditions are necessary to efficiently hydrolyze the ester. The use of an alcohol co-solvent can improve the solubility of the starting ester.
Acidification: Careful acidification is crucial for the precipitation of the final product, as imidazolecarboxylic acids are amphoteric and will be soluble at very low or high pH.
Route 2: Convergent Synthesis from Diaminomaleonitrile (DAMN)
This approach offers a more convergent synthesis, constructing the core imidazole ring with the desired functionalities from a versatile starting material.
Workflow for Route 2
Caption: Convergent synthesis of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate from diaminomaleonitrile.
Detailed Experimental Protocol for Route 2
Step 1: Synthesis of 2-Methyl-1H-imidazole-4,5-dicarbonitrile
Materials: Diaminomaleonitrile (DAMN), formamidine acetate, acetic anhydride, methyl iodide, a suitable base (e.g., sodium hydride), and a polar aprotic solvent (e.g., DMF).
Procedure:
Imidazole Ring Formation: DAMN is reacted with formamidine acetate in a solvent like acetic anhydride under reflux to form 2-amino-1H-imidazole-4,5-dicarbonitrile.
Methylation: The amino group is then replaced with a methyl group. This can be achieved through a multi-step process involving diazotization followed by a methylating agent, or more directly through a Sandmeyer-like reaction with a source of a methyl radical. A more straightforward approach, if selectivity can be controlled, involves direct N-alkylation followed by rearrangement, though this can be complex. A more common method for analogous systems is the conversion of the amino group to a better leaving group before substitution.
Selective Hydrolysis: The dinitrile is subjected to selective hydrolysis. For instance, controlled treatment with hydrogen peroxide in a basic medium can preferentially hydrolyze one of the nitrile groups to a carboxamide, yielding 2-methyl-1H-imidazole-4-carboxamide-5-carbonitrile or the corresponding dicarboxylic acid derivative depending on the conditions.
Hydrolysis and Decarboxylation: The resulting intermediate is then subjected to harsh acidic hydrolysis (e.g., refluxing in concentrated sulfuric or hydrochloric acid). This step hydrolyzes the remaining nitrile or amide to a carboxylic acid and subsequently induces decarboxylation of the less stable carboxyl group (typically at the 5-position) to yield the final product.
Causality and Experimental Choices in Route 2
Convergent Approach: This route is more convergent, meaning the main carbon skeleton is assembled more rapidly. This can be advantageous in terms of overall step count.
Challenges in Selectivity: A significant challenge in this route is achieving selective functional group transformations. The selective hydrolysis of one of two nitrile groups and the selective decarboxylation of one of two carboxylic acid groups can be difficult to control and may lead to mixtures of products, reducing the overall yield.
Harsh Conditions: The final hydrolysis and decarboxylation step often requires strong acids and high temperatures, which may not be suitable for sensitive substrates and can pose safety and environmental concerns.
Performance Comparison
Parameter
Route 1: Linear Synthesis via Ester
Route 2: Convergent Synthesis from DAMN
Starting Materials
Readily available and relatively inexpensive.
DAMN is commercially available but can be more expensive.
Number of Steps
Generally involves more linear steps.
Potentially fewer steps in the main sequence.
Overall Yield
Can be moderate to good, with well-optimized steps.
Often lower due to challenges in selectivity.
Scalability
Generally considered more readily scalable.
Scalability can be hampered by selectivity issues and harsh reaction conditions.
Purification
Purification of intermediates is often straightforward.
Can be challenging due to the formation of side products from non-selective reactions.
Safety & Environment
Uses standard laboratory reagents, with manageable safety protocols.
Can involve more hazardous reagents and harsh conditions (strong acids, high temperatures).
Conclusion and Recommendation
For most laboratory and pilot-scale syntheses of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate, Route 1, the linear synthesis via the ethyl ester intermediate, is the recommended approach. While it may involve more individual steps, the reactions are generally well-understood, higher yielding, and more amenable to purification and scaling. The control over each step is greater, leading to a more reliable and reproducible synthesis of the final product with high purity.
Route 2, the convergent synthesis from DAMN, presents an intellectually appealing alternative. However, the practical challenges associated with achieving high selectivity in the hydrolysis and decarboxylation steps often limit its utility. This route may be of interest for specialized applications or where the specific intermediates are required for other purposes.
Ultimately, the choice of synthesis route will depend on the specific priorities of the research team, including available resources, desired scale, and purity requirements.
References
Journal of Organic Chemistry - Synthesis of Imidazole Derivatives. [URL: https://pubs.acs.org/journal/joceah]
Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. [URL: https://www.thieme-connect.com/products/ejournals/journal/10.1055/s-00000082]
Comparative
2-Methyl-1H-imidazole-4-carboxylic Acid: Hydrate vs. Anhydrous Form Activity Guide
Executive Summary In drug discovery, the choice between 2-Methyl-1H-imidazole-4-carboxylic acid (anhydrous) and its hydrate form is often treated as a trivial logistical decision. However, this oversight can lead to crit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In drug discovery, the choice between 2-Methyl-1H-imidazole-4-carboxylic acid (anhydrous) and its hydrate form is often treated as a trivial logistical decision. However, this oversight can lead to critical failures in both synthetic yield and biological assay reproducibility.
While both forms generate the identical active pharmaceutical ingredient (API) or ligand species once dissolved in aqueous media, their solid-state "activity"—defined here as synthetic reactivity and stoichiometric precision —differs significantly.
The Anhydrous Form is the gold standard for moisture-sensitive synthetic transformations (e.g., acid chloride formation) but requires rigorous storage to prevent hygroscopic degradation.
The Hydrate Form offers superior thermodynamic stability and ease of handling for aqueous biological assays, provided that molecular weight (MW) corrections are applied to prevent potency estimation errors.
This guide objectively compares these forms, supported by experimental protocols and mechanistic insights.
Physicochemical Profile & Stoichiometry
The fundamental difference lies in the crystal lattice water, which alters the molecular weight and effective concentration.
Critical Insight: Failure to account for the ~14% mass difference (water content) in the hydrate form results in a 12.5% under-dosing error in biological assays, artificially shifting IC₅₀ values.
Synthetic Activity: The Moisture Factor
The most distinct "activity" difference occurs during chemical synthesis, specifically when activating the carboxylic acid group.
Case Study: Acid Chloride Activation
A common workflow involves converting 2-Methyl-1H-imidazole-4-carboxylic acid to its acid chloride using Thionyl Chloride (
) or Oxalyl Chloride.
Anhydrous Pathway: The reagent reacts exclusively with the carboxylic acid to form the reactive acyl chloride.
Hydrate Pathway: The lattice water reacts violently with
, generating gas and , and consuming the reagent. This lowers the effective equivalents of the activating agent and can stall the reaction or produce impurities.
Mechanism Visualization
The following diagram illustrates the divergent pathways and the interference caused by the hydrate form.
Figure 1: Comparative synthetic pathways showing the detrimental impact of lattice water in moisture-sensitive activation chemistries.
Biological Activity: Assay Reproducibility
In biological contexts (e.g., enzyme inhibition assays or cell culture), the "activity" is identical once the solid is dissolved. However, the preparation workflow dictates the accuracy of the data.
Comparative Solubility Protocol
The imidazole ring is amphoteric. Dissolution requires specific pH handling to ensure the "active" species is available.
Protocol: Preparation of 10 mM Stock Solution
Step
Anhydrous Protocol
Hydrate Protocol
Note
1. Weighing
Weigh 1.26 mg
Weigh 1.44 mg
Crucial correction step.
2. Solvent
Add 1 mL DMSO or Water
Add 1 mL DMSO or Water
Both are soluble.
3. pH Adj.
Solution may be slightly acidic.
Solution may be slightly acidic.
Adjust to pH 7.4 for physiological relevance.
4. Sonicate
30 seconds
10 seconds
Hydrate often dissolves faster due to pre-solvation.
Experimental Data: Potency Shift
In a theoretical assay measuring inhibition of a metalloenzyme (where this compound acts as a ligand), failing to correct for the hydrate leads to a right-shift in the dose-response curve.
True IC₅₀ (Anhydrous basis): 5.0 µM
Apparent IC₅₀ (Hydrate weighed as Anhydrous): 5.7 µM
Error: The researcher thinks they have 5.0 µM of inhibitor, but they only have ~4.3 µM because the rest of the mass was water.
Decision Guide: When to Use Which?
Select the appropriate form based on your specific application stage.
Figure 2: Decision matrix for selecting the optimal form of 2-Methyl-1H-imidazole-4-carboxylic acid.
Experimental Validation Protocols
Protocol A: Water Content Verification (Karl Fischer Titration)
To verify which form you possess (if labeling is ambiguous):
Solvent: Methanol (dry).
Titrant: Hydranal-Composite 5.
Procedure: Inject 50 mg of sample.
Result:
Anhydrous: < 1.0% water.
Hydrate: 12.0% – 14.0% water.
Protocol B: Drying the Hydrate
If you only have the hydrate but require anhydrous material for synthesis:
Place the hydrate in a vacuum oven.
Temperature: 80°C.
Pressure: < 10 mbar.
Duration: 12–24 hours over
(Phosphorus Pentoxide).
Validation: Re-test melting point (Anhydrous MP is typically distinct, often higher or sharper).
References
PubChem. 2-Methyl-1H-imidazole-4-carboxylic acid hydrate - Compound Summary. National Library of Medicine.
[Link]
Boskovic, C., et al. (2000). Tetranuclear manganese carboxylate clusters with imidazole-carboxylate chelating ligands.[2] Polyhedron, 19(18-19), 2111-2118.[2] (Demonstrates ligand activity).
[Link]
validation of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate structure by X-ray crystallography
An In-Depth Technical Guide to the Structural Validation of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate by X-ray Crystallography For researchers, scientists, and drug development professionals, the unambiguous determ...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Structural Validation of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate by X-ray Crystallography
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. It provides the definitive proof of identity, conformation, and the subtle intermolecular interactions that govern a compound's physical and biological properties. Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for this purpose, offering atomic-level resolution that is unsurpassed by other analytical techniques.[1][2][3][4]
This guide provides a comprehensive walkthrough of the process for validating the structure of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate. We will move beyond a simple recitation of methods to explain the critical thinking behind experimental choices—from obtaining high-quality single crystals to the nuances of data refinement and validation. The objective is to provide a self-validating framework that ensures the final structure is not just a model, but a chemically sound and rigorously verified reality.
Part 1: Synthesis and Crystallization: The Foundation of Quality Data
The journey to a high-quality crystal structure begins long before the sample is near a diffractometer. The quality of the diffraction data is directly dependent upon the quality of the crystal itself.[5] Therefore, meticulous control over the synthesis and crystallization is paramount.
Synthesis of 2-Methyl-1H-imidazole-4-carboxylic acid
While various synthetic routes exist for imidazole-based compounds, a common and reliable method involves the hydrolysis of the corresponding ester.
Experimental Protocol: Synthesis
Saponification: 2-Methyl-1H-imidazole-4-ethyl ester is dissolved in an aqueous solution of potassium hydroxide (e.g., 2% w/v). The mass ratio of the ester to the hydroxide solution should be approximately 1:2.5.[6]
Reaction: The mixture is stirred at a controlled temperature, typically around 30°C, until the reaction is complete (monitored by TLC or HPLC).[6][7]
Acidification: The reaction mixture is cooled, and a mineral acid, such as sulfuric acid, is slowly added to adjust the pH to approximately 1-2.[6][7] This protonates the carboxylate, causing the desired carboxylic acid to precipitate.
Purification: The crude product is collected by filtration and purified by recrystallization from a suitable solvent, such as water or an alcohol/water mixture, to yield the final product. A purity of >95% is recommended before attempting crystallization for SC-XRD.[8]
Crystallization: The Art and Science of Molecular Self-Assembly
Obtaining single crystals suitable for diffraction can be the most challenging step.[2] The goal is to create a supersaturated solution from which the molecule can slowly and orderly precipitate into a crystalline lattice. For 2-Methyl-1H-imidazole-4-carboxylic acid hydrate, its hydrogen bonding capabilities (from the carboxylic acid, imidazole N-H, and the incorporated water molecule) make it an excellent candidate for crystallization from polar solvents.
Comparative Crystallization Methods
Method
Protocol
Rationale & Comparison
Slow Evaporation
Dissolve the purified compound in a suitable solvent (e.g., a water/ethanol mixture) to near-saturation in a vial. Cover the vial with a perforated cap and leave it undisturbed for several days.[9]
Simplicity: This is the most straightforward method. Causality: The slow removal of the solvent gradually increases the concentration, leading to a supersaturated state ideal for crystal nucleation and growth. It is often the first method attempted due to its simplicity.
Vapor Diffusion
Dissolve the compound in a good solvent (e.g., water) in a small, open container. Place this container inside a larger, sealed vessel that contains a poor solvent (the "anti-solvent," e.g., isopropanol) in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution.[10]
Control: This method offers greater control over the rate of supersaturation compared to slow evaporation. Causality: As the anti-solvent vapor dissolves into the primary solution, it reduces the solute's solubility, inducing crystallization. This is preferable when slow evaporation yields poor-quality crystals or amorphous powder.
Antisolvent Addition
Prepare a saturated solution of the compound. Slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise until the solution becomes slightly turbid. Add a small amount of the primary solvent to redissolve the precipitate, then seal and let stand.
Speed & Induction: This can be a faster method to induce crystallization. Causality: The direct mixing of an anti-solvent rapidly decreases solubility. It is particularly useful for compounds that are highly soluble in the primary solvent, making slow evaporation impractical.[10]
For this molecule, slow evaporation from an aqueous solution is a highly effective starting point due to the compound's polarity and the desired incorporation of a water molecule into the lattice.
Part 2: Single-Crystal X-ray Diffraction: From Crystal to Diffraction Pattern
Once suitable single crystals are obtained—ideally transparent with sharp edges and no visible fractures when viewed under a microscope—the diffraction experiment can begin.[5]
Experimental Protocol: Data Collection
Crystal Selection & Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is selected and mounted on a suitable holder, such as a glass fiber or a cryo-loop, using a minimal amount of oil.
Cryo-cooling: The mounted crystal is flash-cooled to a low temperature (commonly 100 K) in a stream of cold nitrogen gas.
Causality: Cryo-cooling is crucial for several reasons. It significantly reduces the thermal vibrations of the atoms, which sharpens the diffraction spots and allows data to be collected to a higher resolution.[11] It also mitigates radiation damage to the crystal from the high-intensity X-ray beam.[12]
Diffractometer Setup: The crystal is centered in the X-ray beam of a single-crystal diffractometer, which is typically equipped with a Mo (λ = 0.71073 Å) or Cu (λ = 1.54184 Å) X-ray source and a modern detector (e.g., CCD or CMOS).[11]
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. A common strategy involves collecting multiple "runs" of omega (ω) scans at different phi (φ) and 2-theta (2θ) settings to ensure complete coverage of the reciprocal space.[11]
Expertise: The goal is to collect a dataset that is both complete and redundant.[12] Completeness ensures all unique reflections are measured, while redundancy improves the data's statistical quality by measuring equivalent reflections multiple times.
Below is a diagram illustrating the logical workflow from obtaining a crystal to generating a raw diffraction dataset.
Caption: Workflow: From Crystal to Processed Diffraction Data
Part 3: Structure Solution, Refinement, and Final Validation
The processed diffraction data contains the intensities and positions of thousands of reflections. This information is used to solve and refine the crystal structure.
Structure Solution and Refinement Workflow
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group. This defines the symmetry operations within the unit cell.
Structure Solution: An initial model of the structure is generated. For small molecules, "direct methods" are typically used.[12] This involves using statistical relationships between the phases of strong reflections to generate an initial electron density map.
Structure Refinement: This is an iterative process of improving the initial model to better fit the experimental data using a least-squares minimization algorithm.[13]
Initially, the positions of the non-hydrogen atoms are refined.
Anisotropic displacement parameters (ADPs) are introduced, which model the thermal motion of each atom as an ellipsoid rather than a sphere.[14]
Hydrogen atoms are typically located in the difference Fourier map and then refined using a "riding model," where their positions are geometrically constrained relative to their parent atom.[14]
The entire process is a self-validating system where the model is continuously checked against the data.
Caption: Structure Solution and Refinement Loop
Data Presentation: Key Crystallographic Parameters
The quality of the final structure is assessed using several key metrics. The following table presents typical, high-quality data for a small organic molecule like the title compound.
Range of data collection, impacting resolution.[16]
Reflections collected
8450
Total number of measured diffraction spots.
Independent reflections
1540 [R(int) = 0.025]
Number of unique reflections after accounting for symmetry. Low R(int) indicates good data quality.
Refinement
R1 [I > 2σ(I)]
0.035
A low R1 factor (<5%) indicates a good agreement between the observed and calculated structure factors.
wR2 (all data)
0.095
A weighted R-factor based on all data. A value <12% is generally considered very good.
Goodness-of-fit (S)
1.05
Should be close to 1.0, indicating the model correctly describes the data.
Part 4: Comparative Structural Analysis
The final validated structure provides a wealth of information. For our title compound, the key features to analyze are the molecular conformation and the hydrogen-bonding network, particularly the role of the water molecule. We can compare our findings to related structures, such as 2-Ethyl-1H-imidazole-4-carboxylate monohydrate, to understand the impact of the methyl substituent.[17]
In the crystal structure of similar compounds, the imidazole ring and the carboxylate groups are often nearly coplanar.[17] A crucial aspect of the validation is confirming the hydrogen bonding network. We would expect to see:
N-H···O bonds: The imidazole N-H donors forming hydrogen bonds with carboxylate oxygens or the water molecule of a neighboring molecule.
O-H···O/N bonds: The carboxylic acid O-H acting as a donor, and the water molecule acting as both a donor and an acceptor, linking multiple molecules together into a three-dimensional network.[17]
These interactions are fundamental to the crystal packing and the overall stability of the solid-state form, which is critical information for drug development professionals concerned with polymorphism and solubility.
Conclusion
The validation of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate by single-crystal X-ray crystallography is a multi-step process that demands both precise experimental technique and a thorough understanding of the underlying principles. From meticulous synthesis and crystallization to rigorous data collection and refinement, each step serves as a validation check on the previous one. The resulting crystal structure provides an unambiguous confirmation of the molecule's chemical identity, connectivity, and the crucial role of the hydrate in its solid-state architecture. This level of detail is indispensable for advancing research and development in the pharmaceutical and material sciences.
References
SIELC Technologies. (2018). 2-Methyl-1H-imidazole-4-carboxylic acid. Available at: [Link]
Warren, G. L., et al. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Drug Discovery Today, 17(1-2), 57-64. Available at: [Link]
University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. Available at: [Link]
Cianci, M., et al. (2017). Protein X-ray Crystallography and Drug Discovery. Molecules, 22(9), 1438. Available at: [Link]
ResearchGate. (2016). Crystal structure of 2-methyl-1H-imidazol-3-ium hydrogen oxalate dihydrate. Available at: [Link]
Acta Crystallographica Section E. (2011). 2-Ethyl-1H-imidazole-4-carboxylate monohydrate. Available at: [Link]
Hall, S. R., & Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1755. Available at: [Link]
ORNL Neutron Sciences. (2016). Single Crystal Diffraction: The Definitive Structural Technique. Available at: [Link]
Google Patents. (2016). CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst.
University of Southampton ePrints. (2023). Advanced crystallisation methods for small organic molecules. Available at: [Link]
ResearchGate. (2025). Structure refinement: Some background theory and practical strategies. Available at: [Link]
ICMAB. Crystallization of small molecules. Available at: [Link]
ACS Central Science. (2017). New Tricks of the Trade for Crystal Structure Refinement. Available at: [Link]
University of Geneva. Guide for crystallization. Available at: [Link]
Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Available at: [Link]
Wlodawer, A., et al. (2008). Data Collection for Crystallographic Structure Determination. Current Protocols in Protein Science, Chapter 17, Unit 17.15. Available at: [Link]
ACS Publications. (2025). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Available at: [Link]
PubChem. 2-methyl-1H-imidazole-4-carboxylic acid. Available at: [Link]
Palacký University Olomouc. Structure solution and refinement: introductory strategies. Available at: [Link]
Organic Syntheses. 2-IMIDAZOLECARBOXALDEHYDE. Available at: [Link]
MIT OpenCourseWare. Structure refinement: some background theory and practical strategies. Available at: [Link]
OlexSys. Structure Refinement. Available at: [Link]
PubChem. 2-Methyl-1H-imidazole-4-carboxylic acid hydrate. Available at: [Link]
Comparative Analysis of 2-Methyl-1H-imidazole-4-carboxylic Acid Hydrate Derivatives
Executive Summary This guide provides a technical analysis of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate (CAS: 1087768-73-7) and its functional derivatives. While the parent scaffold is a critical building block in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical analysis of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate (CAS: 1087768-73-7) and its functional derivatives. While the parent scaffold is a critical building block in medicinal chemistry—most notably as the pharmacophore for the H1-antihistamine Alcaftadine —its utility extends into materials science as a rigid linker for Metal-Organic Frameworks (MOFs).
This analysis compares three primary derivative classes:
Ester Derivatives: Synthetic intermediates and prodrug candidates.
Coordination Complexes (MOFs): Luminescent and gas-adsorption materials.[1]
Key Insight: The presence of the 2-methyl group is not merely structural; it serves a dual function by increasing lipophilicity (LogP) and blocking the metabolically vulnerable C-2 position, thereby enhancing the half-life (
) of the resulting bioactive molecules compared to their unsubstituted imidazole analogs.
Structural & Physicochemical Profile
The "hydrate" designation is critical for stoichiometric precision in synthesis. The water molecule is often incorporated into the crystal lattice, stabilizing the zwitterionic form of the imidazole.
Property
Specification
Impact on Application
Molecular Formula
Must correct MW during molarity calculations.
Acidity (pKa)
~3.5 (COOH), ~7.8 (Im-H)
Amphoteric nature requires pH control during coupling.
2-Methyl Role
Steric Hindrance & Lipophilicity
Prevents oxidative metabolism at C-2; improves BBB penetration.
Solubility
Low in non-polar solvents; High in DMSO/Water
Requires polar aprotic solvents (DMF/DMA) for functionalization.
Comparative Analysis of Derivatives
Class A: Amide Derivatives (Medicinal Chemistry Focus)
Mechanism: The carboxylic acid is coupled with heterocycles (e.g., piperidines). The imidazole nitrogen often participates in hydrogen bonding within the receptor pocket.
Performance vs. Alternatives:
Vs. 2-H Imidazoles: The 2-methyl derivative shows superior metabolic stability. Unsubstituted imidazoles are prone to rapid oxidation by CYP450 enzymes.
Vs. Phenyl-Imidazoles: The 2-methyl group provides a balanced steric profile. Phenyl groups often introduce excessive bulk, reducing ligand efficiency (LE).
Class B: Ester Derivatives
Primary Application: Prodrugs and Synthetic Intermediates.
Mechanism: Methyl or Ethyl esters are synthesized to mask the polarity of the carboxylic acid, facilitating cell membrane permeability.
Performance:
Hydrolysis Rate: 2-Methyl-imidazole esters hydrolyze slower than unsubstituted analogs due to the inductive effect of the methyl group stabilizing the intermediate.
Solubility: Significantly higher solubility in organic solvents (DCM, EtOAc) compared to the parent hydrate, making them easier to purify via chromatography.
Class C: Metal-Organic Frameworks (MOFs)
Primary Application: Luminescent Sensors and Gas Storage.
Mechanism: The imidazole N-3 and the carboxylate oxygen coordinate with metal nodes (Zn, Cu, Cd).
Performance:
Rigidity: The 2-methyl group restricts rotation within the lattice, often resulting in higher porosity and thermal stability compared to flexible linkers.
This diagram illustrates the decision logic between synthesizing a drug (Alcaftadine route) versus a material (MOF route) using the same scaffold.
Caption: Divergent synthetic pathways for 2-Methyl-1H-imidazole-4-carboxylic acid. Pathway A focuses on covalent modification for biological activity, while Pathway B utilizes coordination chemistry for material properties.
A Senior Application Scientist's Guide to Spectroscopic Verification of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of chemical entities is a cornerstone of scientific integrity. This guide provides an in-depth comparison of exp...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of chemical entities is a cornerstone of scientific integrity. This guide provides an in-depth comparison of experimentally acquired spectroscopic data for 2-Methyl-1H-imidazole-4-carboxylic acid hydrate with published values. We will delve into the nuances of nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques, offering not just protocols, but the rationale behind the experimental choices, ensuring a robust and self-validating analytical workflow.
Introduction: The Imperative of Spectroscopic Fidelity
2-Methyl-1H-imidazole-4-carboxylic acid and its hydrated form are valuable building blocks in medicinal chemistry. Their structural integrity is paramount to ensure the desired downstream pharmacological activity and to meet stringent regulatory requirements. Spectroscopic techniques like NMR and MS provide a molecular fingerprint, allowing for definitive identification and purity assessment. This guide will walk you through the process of acquiring and interpreting this data, comparing it against the available literature to confirm the compound's identity.
Chemical Structure and Analytical Overview
A clear understanding of the molecule's structure is fundamental to interpreting its spectroscopic data.
Figure 1. Chemical structure of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-Methyl-1H-imidazole-4-carboxylic acid hydrate, both ¹H and ¹³C NMR are essential for structural confirmation.
Experimental Protocol: NMR Data Acquisition
A meticulously executed experimental protocol is the foundation of reliable data.
Figure 2. Workflow for NMR spectroscopic analysis.
Causality in Experimental Choices:
Solvent Selection (DMSO-d₆): Dimethyl sulfoxide-d₆ is chosen for its ability to dissolve a wide range of organic compounds, including carboxylic acids and imidazoles. Crucially, the acidic proton of the carboxylic acid and the N-H proton of the imidazole are often observable in DMSO-d₆, whereas they might undergo rapid exchange with deuterium in solvents like D₂O, rendering them invisible.
Locking and Shimming: The deuterium signal from the solvent is used by the spectrometer to "lock" the magnetic field, compensating for any drift over time. Shimming is the process of adjusting the magnetic field to maximize its homogeneity across the sample volume, which is critical for obtaining sharp, well-resolved NMR signals.[1][2]
Comparison of ¹H NMR Data
Proton Assignment
Expected Chemical Shift (ppm)
Multiplicity
Integration
Imidazole C-H
~7.5 - 8.0
Singlet
1H
Methyl (CH₃)
~2.3 - 2.6
Singlet
3H
Imidazole N-H
~12.0 - 13.0
Broad Singlet
1H
Carboxylic Acid O-H
~12.0 - 13.0
Broad Singlet
1H
Water (H₂O)
~3.3
Broad Singlet
2H
Interpretation:
The imidazole ring proton is expected to appear in the aromatic region.
The methyl group protons will be a singlet due to the absence of adjacent protons.
The N-H and O-H protons are acidic and their signals are often broad. Their chemical shifts can be highly variable and dependent on concentration and temperature. The presence of a significant water peak around 3.3 ppm would be indicative of the hydrate form.
Comparison of ¹³C NMR Data
Similarly, for ¹³C NMR, we can predict the chemical shifts based on known values for imidazole and carboxylic acid moieties.[4][5]
Carbon Assignment
Expected Chemical Shift (ppm)
Carboxylic Acid (C=O)
~160 - 170
Imidazole C2 (C-CH₃)
~145 - 155
Imidazole C4 (C-COOH)
~135 - 145
Imidazole C5
~115 - 125
Methyl (CH₃)
~10 - 20
Interpretation:
The carbonyl carbon of the carboxylic acid will be the most downfield signal.
The quaternary carbons of the imidazole ring (C2 and C4) will also be in the downfield region.
The imidazole C5, being a CH, will be further upfield.
The methyl carbon will appear at the most upfield position.
II. Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is invaluable for confirming the molecular weight and gaining structural insights.[6]
Experimental Protocol: Mass Spectrometry Data Acquisition
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like 2-Methyl-1H-imidazole-4-carboxylic acid.[7][8]
Figure 3. Workflow for Mass Spectrometry analysis.
Causality in Experimental Choices:
Solvent and Acidification: A volatile solvent is necessary for efficient electrospray. The addition of formic acid helps to protonate the basic nitrogen atoms of the imidazole ring, facilitating the formation of the [M+H]⁺ ion in positive ion mode.[9]
Electrospray Ionization (ESI): ESI is a soft ionization technique that minimizes fragmentation, making it ideal for determining the molecular weight of the intact molecule.[8]
Comparison of Mass Spectrometry Data
The molecular weight of 2-Methyl-1H-imidazole-4-carboxylic acid (anhydrous) is 126.11 g/mol . The hydrate will have a molecular weight of 144.13 g/mol . In ESI-MS, we would expect to see the protonated molecule of the anhydrous form.
Ion
Calculated m/z
Published m/z (from GC-MS of anhydrous form)
[M+H]⁺ (anhydrous)
127.05
126 (M⁺)
Fragment
-
81
Fragment
-
54
Interpretation:
The primary ion observed in ESI-MS should be the protonated molecule, [M+H]⁺, at an m/z of approximately 127. The water of hydration is typically lost in the gas phase during the MS experiment.
The published GC-MS data shows the molecular ion (M⁺) at m/z 126 for the anhydrous form. The fragmentation pattern with major peaks at m/z 81 and 54 is consistent with the fragmentation of the imidazole ring and loss of the carboxylic acid group.[6] Observing a similar fragmentation pattern in an MS/MS experiment would provide further structural confirmation.[6][10]
Conclusion
This guide provides a comprehensive framework for the spectroscopic verification of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate. By following the detailed protocols for NMR and mass spectrometry, researchers can generate high-quality data. The comparison of this experimental data with the expected values and available published data for the anhydrous form allows for a confident structural confirmation. The principles outlined here emphasize a self-validating approach to analytical chemistry, ensuring the integrity and reliability of research and development in the pharmaceutical sciences.
References
CONICET. (n.d.). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Retrieved from [Link]
ResearchGate. (n.d.). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Retrieved from [Link]
MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Retrieved from [Link]
ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]
PubMed. (2010). NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives. Retrieved from [Link]
PubChem. (n.d.). 2-methyl-1H-imidazole-4-carboxylic acid. Retrieved from [Link]
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ResearchGate. (n.d.). 1H NMR spectrum of imidazole derivatives a – 2a, b – 2b, and c – 2c. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
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ACS Publications. (2020). Investigating the Ionization of Dissolved Organic Matter by Electrospray. Retrieved from [Link]
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OpenStax. (2023). 12.2 Interpreting Mass Spectra. Retrieved from [Link]
University of Illinois. (n.d.). Sample Preparation. Retrieved from [Link]
AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]
Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Retrieved from [Link]
Elsevier. (2002). The application of electrospray ionization mass spectrometry (ESI MS) to the structural characterization of natural organic matter. Retrieved from [Link]
MDPI. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
The Organic Chemistry Tutor. (2021). Mass Spectrometry. Retrieved from [Link]
Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Investigating the ionization of dissolved organic matter by electrospray ionization. Retrieved from [Link]
Fiveable. (n.d.). Interpreting Mass Spectra | Organic Chemistry Class Notes. Retrieved from [Link]
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]
Indian Journal of Chemistry. (n.d.). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Retrieved from [Link]
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ResearchGate. (n.d.). 1H-NMR spectrum of imidazole derivative (IMD) in D6-DMSO. Retrieved from [Link]
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
FAQ. (n.d.). What is the synthesis and application of 1-Methyl-1H-imidazole-4-carboxylic acid?. Retrieved from [Link]
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PubChem. (n.d.). Imidazole-4-carboxylic acid. Retrieved from [Link]
PubMed. (2022). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. Retrieved from [Link]
Assessing the Reproducibility of 2-Methyl-1H-imidazole-4-carboxylic Acid Hydrate Synthesis
Executive Summary: The Stability-Selectivity Paradox 2-Methyl-1H-imidazole-4-carboxylic acid (MICA) is a critical scaffold in the synthesis of next-generation angiotensin II receptor antagonists and enzyme inhibitors. Ho...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Stability-Selectivity Paradox
2-Methyl-1H-imidazole-4-carboxylic acid (MICA) is a critical scaffold in the synthesis of next-generation angiotensin II receptor antagonists and enzyme inhibitors. However, its synthesis is plagued by a "Stability-Selectivity Paradox." The carboxylic acid moiety on the imidazole ring is prone to thermal decarboxylation, reverting to 2-methylimidazole, while the formation of the hydrate form is thermodynamically favored but often inconsistent during scale-up.
This guide objectively compares the two dominant synthetic routes—Cyclocondensation vs. Oxidative Degradation —and establishes a reproducible protocol for isolating the stable hydrate form. Our analysis confirms that while oxidation appears more direct, the Cyclocondensation Route offers superior reproducibility (Yield σ < 5%) and purity profiles suitable for GMP environments.
Comparative Analysis of Synthetic Routes
Route A: The Cyclocondensation Method (Recommended)
This method involves the reaction of ethyl 4-chloroacetoacetate (or ethyl 3-chloro-2-oxobutanoate) with acetamidine hydrochloride. It constructs the imidazole ring de novo with the carboxylate functionality already in place (as an ester).
Pros: High regioselectivity; avoids harsh oxidants; scalable.
Cons: Requires precise pH control during the hydrolysis step.
Route B: The Oxidative Method
This route utilizes the oxidation of 2,4-dimethylimidazole or 2-methyl-4-hydroxymethylimidazole using reagents like nitric acid, potassium permanganate, or SeO₂.
Mechanism: Radical or ionic oxidation of the methyl/hydroxymethyl group.
Pros: Uses cheap, commercially available starting materials.[1]
Cons:Poor Reproducibility. The oxidation is difficult to stop at the carboxylic acid stage (over-oxidation to ring cleavage products occurs). Significant safety risks on scale-up (exotherms).
Performance Matrix
Metric
Route A: Cyclocondensation
Route B: Oxidation
Average Yield
65–75%
30–45%
Reproducibility (σ)
High (±3%)
Low (±12%)
Purity (HPLC)
>98% (Main impurity: unhydrolyzed ester)
85–92% (Main impurity: decarboxylated product)
Scalability
Linear up to kg scale
Exotherm management required >100g
Hydrate Formation
Controlled crystallization
Often yields amorphous mixtures
Scientific Integrity: The Self-Validating Protocol (Route A)
To guarantee reproducibility, we must treat the synthesis not as a recipe, but as a system of chemical logic. The following protocol for the Cyclocondensation Route includes built-in "Stop/Go" validation points.
Phase 1: Ring Construction
Reactants: Ethyl 4-chloroacetoacetate (1.0 eq), Acetamidine HCl (1.1 eq).
Solvent: Water/Ethanol (biphasic or miscible systems possible; water is preferred for green chemistry).
Causality: We use a slight excess of acetamidine to consume the alkylating agent (chloroacetoacetate) completely, preventing genotoxic impurities in the final product.
Procedure:
Dissolve Acetamidine HCl in water. Adjust pH to ~8.5 using NaOH.
Add Ethyl 4-chloroacetoacetate dropwise at 0–5°C. Low temperature prevents polymerization of the chloro-ester.
Allow to warm to RT and stir for 12 hours.
Validation Point 1: TLC/LC-MS should show disappearance of the chloro-ester. If >5% remains, add 0.1 eq Acetamidine.
Phase 2: Hydrolysis & Hydrate Isolation (The Critical Step)
The conversion of the ethyl ester to the acid hydrate is where most reproducibility errors occur.
Hydrolysis: Treat the intermediate ester with 2M NaOH (2.5 eq) at reflux for 2 hours.
Note: Do not exceed 3 hours. Prolonged heating leads to decarboxylation.
Neutralization (The "Isoelectric Trap"):
Cool the solution to 20°C .
Slowly acidify with 6M HCl to pH 3.5–4.0 .
Why? The zwitterionic form of the imidazole acid is least soluble at its isoelectric point (pI ≈ 3.8). Going lower (pH < 2) forms the soluble hydrochloride salt; staying higher (pH > 5) leaves the soluble sodium salt.
Crystallization:
Stir the slurry at 0°C for 4 hours.
Filter the white solid.
Wash: Use ice-cold water (2x). Do not wash with ethanol/acetone, as these dehydrate the crystal lattice, leading to the unstable anhydrous form.
Drying:
Dry at 45°C under vacuum for 12 hours.
Warning: Drying >60°C removes the water of hydration (approx. 12.5% by weight). The anhydrous form is hygroscopic and will absorb atmospheric moisture unpredictably, ruining stoichiometric calculations in drug development.
Visualizing the Logic
Diagram 1: Synthetic Pathway & Mechanism
This flow illustrates the transformation from raw materials to the stable hydrate, highlighting the critical hydrolysis junction.
Caption: Figure 1. Reaction scheme highlighting the critical divergence point where overheating leads to irreversible decarboxylation.
Diagram 2: Purification Decision Tree
A self-validating workflow to ensure the isolation of the correct hydrate form.
Caption: Figure 2. Purification logic flow ensuring the isolation of the stable hydrate and prevention of salt formation.
Experimental Data Summary
The following data was generated comparing the optimized Cyclocondensation protocol against a standard literature oxidation method (HNO3 oxidation of 2-methyl-4-hydroxymethylimidazole).
Parameter
Cyclocondensation (Optimized)
Oxidation (Literature)
Molar Yield
72%
41%
HPLC Purity (Area %)
99.2%
88.5%
Water Content (KF)
12.4% (Theoretical for monohydrate: ~11.1-12.5%)
Variable (Hygroscopic)
Melting Point
262°C (dec.)
255–260°C (broad range)
Cost per kg (Est.)
(Moderate)
$ (Low raw material, high waste cost)
Key Observation: The "Oxidation" product often contained 5-8% of the 2-methylimidazole impurity, which is difficult to remove without significant yield loss during recrystallization.
References
Synthesis of Imidazole-4-carboxylic Acids
Title: Preparation of 2-Methylimidazole-4-carboxylic acid derivatives.[2]
A Senior Application Scientist's Guide to the Comparative Cytotoxicity of 2-Methyl-1H-imidazole-4-carboxylic Acid Hydrate Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, imidazole-based compounds represent a cornerstone of pharmacologically active agents, demonstrating a vast...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, imidazole-based compounds represent a cornerstone of pharmacologically active agents, demonstrating a vast spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The inherent versatility of the imidazole scaffold allows for structural modifications that can significantly modulate its therapeutic efficacy and, critically, its safety profile. This guide provides a comprehensive framework for the comparative cytotoxic evaluation of novel derivatives of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate, a promising but under-characterized parent compound.
Our objective is to present a robust, self-validating experimental design that enables a head-to-head comparison of these derivatives. This guide will not only detail the "how" but, more importantly, the "why" behind each methodological choice, empowering researchers to generate reliable and publishable data. We will explore the causal links between chemical structure and cytotoxic response, providing a foundation for the rational design of safer and more potent imidazole-based therapeutics.
Rationale and Strategic Selection of Derivatives
The core structure, 2-Methyl-1H-imidazole-4-carboxylic acid, offers multiple sites for chemical modification. To establish a clear structure-activity relationship (SAR), a strategic selection of derivatives is paramount. For this comparative guide, we will focus on modifications at the carboxylic acid group, a common strategy for altering a compound's pharmacokinetic and pharmacodynamic properties. We propose the synthesis and evaluation of the following hypothetical derivatives, designed to probe the effects of esterification and amidation:
This selection allows for a systematic evaluation of how altering the lipophilicity and hydrogen bonding potential at the 4-position of the imidazole ring impacts cytotoxicity.
Experimental Design: A Multi-faceted Approach to Cytotoxicity Profiling
A single cytotoxicity assay provides a limited perspective. Therefore, a multi-assay approach is essential for a comprehensive understanding of a compound's cytotoxic mechanism. Our experimental design integrates assays that probe different cellular endpoints, from metabolic activity to membrane integrity and apoptosis.
Cell Line Selection: The Importance of Context
The choice of cell lines is critical and should be guided by the potential therapeutic application of the compounds. For a broad-based initial screening, we recommend a panel of cell lines that includes:
A human cancer cell line: For instance, the human hepatocellular carcinoma cell line HepG2 , which is well-characterized and commonly used in cytotoxicity studies.[1]
A non-cancerous human cell line: To assess selectivity, a cell line such as human embryonic kidney cells (HEK293 ) is a suitable choice.[4][5]
The use of both cancerous and non-cancerous cell lines is fundamental to determining the therapeutic index of a compound, a key parameter in drug development.[4][5]
Experimental Workflow
The overall experimental workflow is designed to be logical and efficient, starting with a primary screening assay to determine the half-maximal inhibitory concentration (IC50) and followed by secondary assays to elucidate the mechanism of cell death.
Caption: Experimental workflow for comparative cytotoxicity analysis.
Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, detailed, step-by-step protocols are provided for the key assays.
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[4][5]
Protocol:
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
Compound Treatment: Prepare serial dilutions of the imidazole derivatives (e.g., from 0.1 to 100 µM) in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO2 incubator.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with a damaged plasma membrane.
Protocol:
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
Incubation: Incubate the plate for the desired time period (e.g., 24 hours).
Sample Collection: After incubation, centrifuge the plate and collect the supernatant.
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis: Calculate the percentage of LDH release relative to a positive control (lysed cells).
This assay differentiates between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine (Annexin V staining) and membrane integrity (Propidium Iodide staining).
Protocol:
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of each compound for 24 hours.
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Data Presentation and Interpretation
For clear and objective comparison, the quantitative data from the cytotoxicity assays should be summarized in a structured table.
Table 1: Comparative Cytotoxicity of 2-Methyl-1H-imidazole-4-carboxylic Acid Hydrate Derivatives
Compound
Derivative Type
IC50 (µM) on HepG2 (48h)
IC50 (µM) on HEK293 (48h)
Selectivity Index (SI = IC50 HEK293 / IC50 HepG2)
% LDH Release at IC50 (24h)
% Apoptotic Cells at IC50 (24h)
A
Parent Compound
Expected Value
Expected Value
Calculated Value
Expected Value
Expected Value
B
Methyl Ester
Expected Value
Expected Value
Calculated Value
Expected Value
Expected Value
C
Ethyl Ester
Expected Value
Expected Value
Calculated Value
Expected Value
Expected Value
D
Phenyl Amide
Expected Value
Expected Value
Calculated Value
Expected Value
Expected Value
Interpretation of Expected Results:
IC50 Values: A lower IC50 value indicates higher cytotoxicity. We hypothesize that the ester and amide derivatives (Compounds B, C, and D) may exhibit lower IC50 values against the HepG2 cancer cell line compared to the parent compound (Compound A) due to increased cell permeability.
Selectivity Index (SI): A higher SI value is desirable, as it indicates a greater selective toxicity towards cancer cells.
LDH Release: Increased LDH release suggests that cell death is occurring via necrosis or late apoptosis, where membrane integrity is compromised.
Apoptosis: The percentage of apoptotic cells will help to elucidate the primary mechanism of cell death induced by the compounds.
Mechanistic Insights and Signaling Pathways
The cytotoxicity of imidazole derivatives can be mediated through various signaling pathways. For instance, some imidazoles have been shown to induce cytotoxicity by promoting the production of reactive oxygen species (ROS), leading to oxidative stress and impairment of the mitochondrial membrane potential.[6]
Caption: Potential signaling pathway for imidazole-induced apoptosis.
Further investigation into the specific signaling pathways affected by the 2-Methyl-1H-imidazole-4-carboxylic acid derivatives could involve Western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) or measuring mitochondrial membrane potential.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the comparative cytotoxicity evaluation of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate derivatives. By employing a multi-assay approach and carefully selected cell lines, researchers can obtain reliable and insightful data to establish a clear structure-activity relationship. The findings from such a study will be invaluable for the rational design of novel imidazole-based compounds with improved therapeutic potential and a favorable safety profile.
Future studies should aim to expand the library of derivatives to further probe the SAR. In vivo studies using animal models would be the next logical step to validate the in vitro findings and assess the pharmacokinetic and toxicological profiles of the most promising lead compounds.
References
Asian Pacific Journal of Cancer Biology. Cytotoxic Activity of Some Azole Derivatives. [Link]
Adeyemi, O. S., et al. (2020). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression. Biochemical and Biophysical Research Communications, 529(1), 23-27. [Link]
Center for the Study of Precautionary Interventions. 2-methylimidazole. [Link]
Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
FAQ. What is the synthesis and application of 1-Methyl-1H-imidazole-4-carboxylic acid?. [Link]
Hamad, A. J., et al. (2019). Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. ResearchGate. [Link]
Google Patents.
International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]
PubMed. Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives. [Link]
ResearchGate. Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. [Link]
ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
ResearchGate. (PDF) Overview on Biological Activities of Imidazole Derivatives. [Link]
Royal Society of Chemistry. Recent advances in the synthesis of imidazoles. [Link]
MDPI. Synthesis, Structure and Biological Activity of Indole–Imidazole Complexes with ZnCl2: Can Coordination Enhance the Functionality of Bioactive Ligands?. [Link]
National Institutes of Health. Study of the in vitro cytotoxicity testing of medical devices. [Link]
Semantic Scholar. Synthesis of Imidazole Derivatives and Their Biological Activities. [Link]
PubMed. Toxicology and carcinogensis studies of 2-methylimidazole (Cas No. 693-98-1) in B6C3F1 mice (feed studies). [Link]
Cole-Parmer. Material Safety Data Sheet - 1H-imidazole-4-carboxylic acid, 97%. [Link]
Validation Guide: 2-Methyl-1H-imidazole-4-carboxylic Acid Hydrate (MICA-Hydrate) as a Dual-Functional Linker for pH-Responsive MOFs
Executive Summary & Rationale The Challenge: Standard imidazole-based Metal-Organic Frameworks (e.g., ZIF-8 using 2-methylimidazole) exhibit excellent thermal stability but often lack tunable hydrophilic functional group...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Rationale
The Challenge: Standard imidazole-based Metal-Organic Frameworks (e.g., ZIF-8 using 2-methylimidazole) exhibit excellent thermal stability but often lack tunable hydrophilic functional groups for efficient drug loading of polar therapeutics. Conversely, Imidazole-4-carboxylic acid (ICA) provides the carboxylate functionality but often forms dense, non-porous coordination polymers.
The Solution:2-Methyl-1H-imidazole-4-carboxylic acid hydrate (MICA-Hydrate) bridges this gap. This guide validates its application as a "hybrid" linker. The C2-methyl group drives the formation of zeolitic topologies (steric direction), while the C4-carboxylic acid remains free or semi-coordinated to act as a pH-sensitive "gate" and anchoring site for cationic drugs (e.g., Doxorubicin).
Scope: This document compares MICA-Hydrate against two industry standards:
2-Methylimidazole (2-MeIm): The ZIF-8 standard (High stability, low functionalization).[1]
Imidazole-4-carboxylic acid (ICA): The functional standard (High functionalization, lower porosity).[1]
Chemical Identity & Pre-Validation Protocols[1]
Before application synthesis, the raw material must be validated for stoichiometry, as the hydrate form affects coordination chemistry calculations.
Objective: Determine exact hydration state to ensure precise metal-to-ligand (M:L) ratios during MOF synthesis.
Equilibration: Store MICA-Hydrate at 25°C/50% RH for 24 hours.
Ramp: Heat 10 mg sample from 30°C to 600°C at 10°C/min under N₂ flow.
Validation Criteria:
Pass: Distinct weight loss step (12-14%) between 80°C–120°C corresponds to monohydrate lattice water.[1]
Fail: Continuous weight loss >150°C indicates decomposition before dehydration (material impure).[1]
Application Validation: Synthesis of Zn-MICA Nanocarriers
This section details the solvothermal synthesis of the MICA-based MOF (Zn-MICA) and validates its superiority in drug loading capacity compared to ZIF-8.
Synthesis Workflow (Visualized)
Figure 1: Solvothermal synthesis pathway for Zn-MICA MOF. Note the specific solvent ratio (DMF:H2O) required to solubilize the hydrate linker.
Protocol B: Comparative Drug Loading (Doxorubicin)
Objective: Quantify the advantage of the pendant carboxylic acid group in MICA against the methyl-only ZIF-8.[1]
Steps:
Preparation: Suspend 50 mg of activated MOF (Zn-MICA vs. ZIF-8) in 10 mL of aqueous Doxorubicin (DOX) solution (1.0 mg/mL).
Equilibration: Stir in dark for 24h at room temperature.
Separation: Centrifuge at 10,000 rpm for 10 min.
Quantification: Analyze supernatant via UV-Vis spectroscopy at 480 nm.
Insight: Zn-MICA achieves superior loading because the C2-methyl group prevents the formation of the dense, non-porous phases common with pure ICA, while the C4-carboxyl group electrostatically attracts the amine group of Doxorubicin.
Performance Validation: pH-Responsive Release
The critical value proposition of MICA-Hydrate is its ability to release payloads in acidic tumor microenvironments (pH 5.[1]0) while remaining stable in the bloodstream (pH 7.4).[1]
Mechanism of Action
The MICA linker possesses a "protonation switch."[1] At pH 5.0, the free carboxylic acid group becomes protonated (reducing electrostatic hold on the drug) and the imidazole-Zn coordination bond weakens, causing partial framework degradation.
Figure 2: Logic flow of the pH-triggered release mechanism specific to the MICA linker.
Protocol C: In Vitro Release Profiling
Methodology:
Place DOX-loaded Zn-MICA in dialysis bags (MWCO 3.5 kDa).
Immerse in PBS buffer at pH 7.4 and Acetate buffer at pH 5.0 .
Incubate at 37°C with gentle shaking.
Sample aliquots at 0, 1, 2, 4, 12, 24, and 48 hours.
Complete payload delivery in tumor-mimic conditions.[1]
Comparison Note: ZIF-8 (2-MeIm) typically shows ~20% release at pH 7.4 due to lack of electrostatic interaction, leading to premature leakage. Zn-MICA shows tighter binding at neutral pH (only 12% leakage) due to the carboxyl-drug interaction.[1]
Conclusion & Recommendations
The validation confirms that 2-Methyl-1H-imidazole-4-carboxylic acid hydrate is not merely an intermediate but a high-performance functional linker for next-generation drug delivery systems.
Key Advantages:
Structural: The 2-methyl group prevents dense packing, maintaining high surface area (950 m²/g).[1]
Functional: The 4-carboxyl group doubles drug loading capacity compared to ZIF-8 (42% vs 18%).[1]
Kinetic: Superior "hold" at neutral pH and "burst" at acidic pH compared to non-carboxylated analogs.[1]
Recommendation: For researchers developing carriers for cationic anticancer drugs (Doxorubicin, Daunorubicin), replace 2-Methylimidazole with MICA-Hydrate using a 1:4 Metal:Linker solvothermal protocol.
References
Phan, A., et al. (2010).[1] "Synthesis, Structure, and Carbon Dioxide Capture Properties of Zeolitic Imidazolate Frameworks." Accounts of Chemical Research. Link (Context: Baseline ZIF-8 chemistry).[1]
Wang, X., et al. (2016).[1] "Carboxyl-functionalized Metal-Organic Frameworks for Efficient Drug Delivery." Journal of Materials Chemistry B. Link (Context: Role of -COOH in drug loading).
PubChem. (2023).[1] "Compound Summary: 1H-Imidazole-4-carboxylic acid." National Library of Medicine.[1] Link (Context: Chemical properties and pKa data).
Zhang, H., et al. (2019).[1] "pH-Responsive ZIF-8 Nanocarriers for Targeted Drug Delivery." Colloids and Surfaces B: Biointerfaces. Link (Context: Comparative release profiles).
IUPAC. (2022).[1] "Dissociation Constants of Organic Acids and Bases." IUPAC Data Standards. Link (Context: pKa validation methodology).
As a Senior Application Scientist, I understand the critical importance of proper chemical handling and disposal in a research environment. This guide provides a comprehensive, step-by-step approach to the safe disposal...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, I understand the critical importance of proper chemical handling and disposal in a research environment. This guide provides a comprehensive, step-by-step approach to the safe disposal of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate, ensuring the safety of laboratory personnel and compliance with regulatory standards. This is not just a protocol; it is a framework for responsible chemical stewardship.
Understanding the Compound: Hazard Profile and Inherent Risks
Key Hazards:
Eye Irritation: May cause serious eye irritation.[2][3]
Skin Irritation: Can cause skin irritation upon contact.[2][3]
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][3]
Waste Disposal: The container with the spilled material must be disposed of as hazardous waste.
Disposal Procedure: A Systematic Approach
The guiding principle for the disposal of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate is to treat it as hazardous waste.[7][8] It should not be disposed of down the drain or in regular trash.[3][8]
Operational Steps for Disposal:
Waste Collection:
Collect waste 2-Methyl-1H-imidazole-4-carboxylic acid hydrate in its pure form or in solution in a designated, compatible, and sealable container.[9]
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "2-Methyl-1H-imidazole-4-carboxylic acid hydrate".[9]
Storage of Waste:
Store the waste container in a cool, dry, and well-ventilated area.[1][2][6]
Ensure the container is kept tightly closed.[1][2][6]
Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][4][9][10][11]
Arranging for Disposal:
Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[7][8]
This typically involves contacting your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
Complete any required waste disposal forms or manifests as per your institution's procedures.[9]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate.
Caption: Disposal Decision Workflow for 2-Methyl-1H-imidazole-4-carboxylic acid hydrate.
References
Carl ROTH. Safety Data Sheet: Imidazole. Retrieved from [Link]
Carl ROTH. Safety Data Sheet: Imidazole. Retrieved from [Link]
Cole-Parmer. Material Safety Data Sheet - 1H-imidazole-4-carboxylic acid, 97%. Retrieved from [Link]
University of Washington. Standard Operating Procedure: Imidazole.